molecular formula C6H3Br2FO2S B1316075 Methyl 4,5-dibromo-3-fluorothiophene-2-carboxylate CAS No. 395664-58-1

Methyl 4,5-dibromo-3-fluorothiophene-2-carboxylate

Cat. No.: B1316075
CAS No.: 395664-58-1
M. Wt: 317.96 g/mol
InChI Key: CUZHIRPKCADYDJ-UHFFFAOYSA-N
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Description

Methyl 4,5-dibromo-3-fluorothiophene-2-carboxylate is a useful research compound. Its molecular formula is C6H3Br2FO2S and its molecular weight is 317.96 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

methyl 4,5-dibromo-3-fluorothiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3Br2FO2S/c1-11-6(10)4-3(9)2(7)5(8)12-4/h1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUZHIRPKCADYDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=C(S1)Br)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3Br2FO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50573779
Record name Methyl 4,5-dibromo-3-fluorothiophene-2-carboxylate
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Molecular Weight

317.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

395664-58-1
Record name 2-Thiophenecarboxylic acid, 4,5-dibromo-3-fluoro-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=395664-58-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 4,5-dibromo-3-fluorothiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50573779
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Methyl 4,5-dibromo-3-fluorothiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the synthesis of Methyl 4,5-dibromo-3-fluorothiophene-2-carboxylate, a halogenated thiophene derivative of interest in medicinal chemistry and materials science. The document outlines a feasible two-step synthetic pathway, commencing with the preparation of the key precursor, Methyl 3-fluorothiophene-2-carboxylate, followed by its subsequent dibromination. Detailed experimental protocols are provided, along with a summary of key quantitative data and a visual representation of the synthetic workflow.

Synthetic Pathway Overview

The synthesis of this compound is proposed to proceed via a two-step sequence. The initial step involves the synthesis of Methyl 3-fluorothiophene-2-carboxylate. This precursor is then subjected to an electrophilic bromination reaction to yield the final dibrominated product.

Synthesis_Workflow cluster_step1 Step 1: Synthesis of Precursor cluster_step2 Step 2: Dibromination Methyl 3-aminothiophene-2-carboxylate Methyl 3-aminothiophene-2-carboxylate Diazotization Diazotization Methyl 3-aminothiophene-2-carboxylate->Diazotization NaNO2, HBF4 Schiemann Reaction Schiemann Reaction Diazotization->Schiemann Reaction Thermal Decomposition Methyl 3-fluorothiophene-2-carboxylate Methyl 3-fluorothiophene-2-carboxylate Schiemann Reaction->Methyl 3-fluorothiophene-2-carboxylate Dibromination Dibromination Methyl 3-fluorothiophene-2-carboxylate->Dibromination Brominating Agent Brominating Agent Brominating Agent->Dibromination e.g., NBS or Br2 This compound This compound Dibromination->this compound

Figure 1: Proposed synthetic workflow for this compound.

Data Presentation

CompoundMolecular FormulaMolecular Weight ( g/mol )Physical StatePredicted ¹H NMR (CDCl₃, δ ppm)Predicted ¹³C NMR (CDCl₃, δ ppm)
Methyl 3-fluorothiophene-2-carboxylateC₆H₅FO₂S160.17Solid7.49 (dd, J=5.3, 3.9 Hz, 1H), 7.08 (dd, J=5.3, 1.0 Hz, 1H), 3.91 (s, 3H)161.8 (d, J=3.8 Hz), 156.4 (d, J=265.5 Hz), 127.9 (d, J=11.5 Hz), 115.8 (d, J=2.8 Hz), 113.8 (d, J=22.9 Hz), 52.5
This compound C₆H₃Br₂FO₂S 317.96 Solid 3.95 (s, 3H) ~160 (C=O), ~150 (d, ¹JCF), ~120 (C-CO), ~115 (C-Br), ~110 (C-Br), ~53 (OCH₃)

Experimental Protocols

The following protocols are based on established procedures for the synthesis of similar compounds and serve as a guide for the preparation of this compound.

Step 1: Synthesis of Methyl 3-fluorothiophene-2-carboxylate

This procedure is adapted from the synthesis of Methyl 3-fluorothiophene-2-carboxylate described by Pomerantz et al.[1]

Materials:

  • Methyl 3-aminothiophene-2-carboxylate

  • Sodium nitrite (NaNO₂)

  • Tetrafluoroboric acid (HBF₄, 48% in water)

  • Sand

  • Methanol

Procedure:

  • Diazotization: Methyl 3-aminothiophene-2-carboxylate is diazotized using sodium nitrite and tetrafluoroboric acid in an aqueous solution at low temperature (0-5 °C) to form the corresponding diazonium tetrafluoroborate salt. The salt is typically isolated by filtration.

  • Schiemann Reaction: The isolated and dried diazonium salt is mixed with sand and subjected to thermal decomposition under vacuum. The product, Methyl 3-fluorothiophene-2-carboxylate, sublimes and can be collected on a cold finger or in a cooled receiving flask.[1]

  • Purification: The crude product is purified by recrystallization from methanol to yield a solid.[1]

Step 2: Synthesis of this compound

This proposed protocol is based on general methods for the bromination of thiophene derivatives.

Materials:

  • Methyl 3-fluorothiophene-2-carboxylate

  • N-Bromosuccinimide (NBS) or Bromine (Br₂)

  • Acetonitrile, Dichloromethane, or Acetic Acid (solvent)

  • Sodium thiosulfate solution (for quenching)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate (eluent)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve Methyl 3-fluorothiophene-2-carboxylate in a suitable solvent (e.g., acetonitrile).

  • Bromination: Cool the solution to 0 °C in an ice bath. Add the brominating agent (2.2 equivalents of N-Bromosuccinimide or Bromine) portion-wise, maintaining the temperature below 5 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to remove any unreacted bromine. Dilute the mixture with water and extract with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification: Wash the combined organic layers with saturated sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure this compound.

Signaling Pathways and Logical Relationships

The following diagram illustrates the logical progression of the chemical transformations in the synthesis.

Logical_Flow Start Starting Material (Methyl 3-aminothiophene-2-carboxylate) Diazonium Formation of Diazonium Salt Start->Diazonium Step 1a Fluorination Fluorination via Schiemann Reaction Diazonium->Fluorination Step 1b Precursor Intermediate (Methyl 3-fluorothiophene-2-carboxylate) Fluorination->Precursor Bromination Electrophilic Aromatic Bromination (x2) Precursor->Bromination Step 2 Final_Product Target Molecule (this compound) Bromination->Final_Product

References

spectroscopic data for Methyl 4,5-dibromo-3-fluorothiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Spectroscopic Data for Methyl 4,5-dibromo-3-fluorothiophene-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Proposed Synthesis

A plausible synthetic route to obtain this compound involves a two-step process. The first step is the synthesis of the precursor, Methyl 3-fluorothiophene-2-carboxylate. The second step is the subsequent dibromination of this precursor at the 4 and 5 positions of the thiophene ring.

Spectroscopic Data (Predicted)

The following tables summarize the predicted . These predictions are derived from the analysis of known spectroscopic data for similar compounds, including Methyl 3-fluorothiophene-2-carboxylate and various dibromothiophene derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H, ¹³C, and ¹⁹F NMR Spectral Data

NucleusPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
¹H NMR ~ 3.9Singlet--OCH₃
¹³C NMR ~ 160 (d)DoubletJ(C,F) ≈ 5-15C=O
~ 150 (d)DoubletJ(C,F) ≈ 250-270C-F
~ 120 (d)DoubletJ(C,F) ≈ 10-20C-COOCH₃
~ 115 (d)DoubletJ(C,F) ≈ 3-10C-Br (C4)
~ 110 (d)DoubletJ(C,F) ≈ 1-5C-Br (C5)
~ 53Singlet--OCH₃
¹⁹F NMR ~ -115 to -125Singlet-Thiophene-F

Note: Predicted chemical shifts are relative to TMS for ¹H and ¹³C NMR, and CFCl₃ for ¹⁹F NMR. Coupling constants are approximate values.

Mass Spectrometry (MS)

Table 2: Predicted Mass Spectrometry Data

IonPredicted m/zRelative AbundanceNotes
[M]⁺318~50%Based on ⁷⁹Br
[M+2]⁺320~100%Based on one ⁷⁹Br and one ⁸¹Br
[M+4]⁺322~50%Based on ⁸¹Br
[M-OCH₃]⁺287, 289, 291-Fragmentation pattern
[M-COOCH₃]⁺259, 261, 263-Fragmentation pattern

Note: The characteristic isotopic pattern for two bromine atoms (1:2:1 ratio) is expected for the molecular ion peak.

Infrared (IR) Spectroscopy

Table 3: Predicted Infrared (IR) Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
~ 1720-1740StrongC=O stretching (ester)
~ 1500-1550MediumC=C stretching (thiophene ring)
~ 1400-1450MediumC-H bending (methyl)
~ 1200-1300StrongC-O stretching (ester)
~ 1000-1100StrongC-F stretching
~ 700-800MediumC-Br stretching

Experimental Protocols

The following are detailed experimental protocols for the proposed synthesis of this compound.

Step 1: Synthesis of Methyl 3-fluorothiophene-2-carboxylate

This procedure is adapted from a known synthesis of Methyl 3-fluorothiophene-2-carboxylate.[1]

Materials:

  • 2-Methoxycarbonylthiophene-3-diazonium tetrafluoroborate

  • Sand

  • Methanol

Procedure:

  • A mixture of 2-methoxycarbonylthiophene-3-diazonium tetrafluoroborate (0.060 mol) and sand (80 g) is placed in a round-bottomed flask.

  • The flask is attached to a distillation apparatus with a condenser cooled by liquid nitrogen.

  • The mixture is heated under vacuum (0.1 Torr).

  • As the oil-bath temperature approaches 160 °C, the product begins to sublime and is collected on the cold condenser.

  • At approximately 200 °C, a pale yellow liquid distills and solidifies in the receiving flask.

  • The sublimed solid and the distilled solid are combined.

  • The crude product is purified by precipitation from methanol to yield Methyl 3-fluorothiophene-2-carboxylate.

Step 2: Synthesis of this compound

This protocol is a general procedure for the bromination of thiophene derivatives.

Materials:

  • Methyl 3-fluorothiophene-2-carboxylate

  • N-Bromosuccinimide (NBS)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • Methyl 3-fluorothiophene-2-carboxylate (1 equivalent) is dissolved in DMF in a round-bottom flask protected from light.

  • The solution is cooled to 0 °C in an ice bath.

  • N-Bromosuccinimide (2.2 equivalents) is added portion-wise over 30 minutes, maintaining the temperature below 5 °C.

  • The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature, stirring for an additional 12 hours.

  • The reaction is monitored by Thin Layer Chromatography (TLC) for the disappearance of the starting material.

  • Once the reaction is complete, the mixture is poured into ice-water and extracted with diethyl ether.

  • The combined organic layers are washed with water and brine, then dried over anhydrous sodium sulfate.

  • The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to yield this compound.

Workflow Visualization

The following diagram illustrates the proposed synthetic workflow for this compound.

SynthesisWorkflow cluster_start Starting Material cluster_step1 Step 1: Fluorination cluster_step2 Step 2: Dibromination start 2-Methoxycarbonylthiophene-3-diazonium tetrafluoroborate step1_reagents Heat, Vacuum start->step1_reagents Schiemann Reaction step1_product Methyl 3-fluorothiophene- 2-carboxylate step1_reagents->step1_product step2_reagents N-Bromosuccinimide (NBS) DMF step1_product->step2_reagents Electrophilic Aromatic Substitution step2_product Methyl 4,5-dibromo-3-fluorothiophene- 2-carboxylate step2_reagents->step2_product

Caption: Proposed synthesis of this compound.

References

Methyl 4,5-dibromo-3-fluorothiophene-2-carboxylate chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known chemical properties of Methyl 4,5-dibromo-3-fluorothiophene-2-carboxylate. Due to the limited availability of public data for this specific compound, this document also includes information on closely related analogs to provide context for its potential characteristics and reactivity.

Core Chemical Properties

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 395664-58-1Chemical Supplier Catalogs
Molecular Formula C₆H₃Br₂FO₂SChemical Supplier Catalogs
Molecular Weight 317.96 g/mol Chemical Supplier Catalogs
Purity >97%Commercial Supplier

Spectroscopic Data

Detailed experimental spectra for this compound are not publicly available. However, based on the analysis of structurally similar compounds, the expected spectral characteristics can be inferred.

Table 2: Predicted Spectroscopic Data

TechniquePredicted Observations
¹H NMR A singlet for the methyl ester protons (-OCH₃).
¹³C NMR Resonances for the methyl carbon, the ester carbonyl carbon, and the four carbons of the thiophene ring, with splitting patterns influenced by the fluorine atom.
¹⁹F NMR A singlet or a multiplet depending on coupling with any nearby protons (though none are on the thiophene ring).
IR Spectroscopy Characteristic peaks for C=O stretching of the ester, C-F stretching, and C-Br stretching.
Mass Spectrometry A molecular ion peak corresponding to the molecular weight, with a characteristic isotopic pattern for two bromine atoms.

Experimental Protocols

While a specific, validated synthesis protocol for this compound is not published, a plausible synthetic route can be devised based on established methodologies for the synthesis of polyhalogenated thiophenes. The following represents a generalized workflow.

General Synthetic Workflow

The synthesis of polysubstituted thiophenes often involves a multi-step process starting from a less substituted thiophene ring. This can include halogenation, metal-halogen exchange, and the introduction of functional groups.

G Thiophene Thiophene Derivative Bromination Bromination Thiophene->Bromination e.g., NBS, Br₂ Fluorination Fluorination Bromination->Fluorination e.g., Selectfluor Carboxylation Carboxylation Fluorination->Carboxylation e.g., n-BuLi, CO₂ Esterification Esterification Carboxylation->Esterification e.g., CH₃OH, H⁺ Target Methyl 4,5-dibromo-3- fluorothiophene-2-carboxylate Esterification->Target

Caption: Generalized synthetic workflow for polyhalogenated thiophene carboxylates.

Bromination of a Thiophene Derivative

Objective: To introduce bromine atoms onto the thiophene ring.

Protocol:

  • Dissolve the starting thiophene derivative in a suitable solvent (e.g., chloroform, acetic acid).

  • Add N-bromosuccinimide (NBS) or elemental bromine dropwise to the solution at a controlled temperature (often 0 °C to room temperature).

  • Monitor the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, quench the reaction with a reducing agent (e.g., sodium thiosulfate solution).

  • Extract the product with an organic solvent, wash with brine, and dry over an anhydrous salt (e.g., MgSO₄).

  • Purify the product by column chromatography or recrystallization.

Fluorination of a Dibromothiophene Derivative

Objective: To introduce a fluorine atom onto the thiophene ring.

Protocol:

  • Dissolve the brominated thiophene in an appropriate solvent (e.g., acetonitrile, dichloromethane).

  • Add an electrophilic fluorinating agent, such as Selectfluor®, in portions.

  • Stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitored by TLC or GC).

  • Quench the reaction and work up as described for the bromination step.

  • Purify the fluorinated product using appropriate chromatographic techniques.

Biological Activity and Signaling Pathways

There is no specific information available in the searched literature regarding the biological activity or associated signaling pathways of this compound. However, halogenated thiophenes, in general, are known to possess a range of biological activities, including antimicrobial and anticancer properties.[1] The introduction of halogens can modulate the pharmacokinetic and pharmacodynamic properties of a molecule.[1]

Hypothetical Biological Screening Workflow

Should this compound be investigated for its biological potential, a standard screening workflow could be employed.

G Compound Test Compound: Methyl 4,5-dibromo-3- fluorothiophene-2-carboxylate Primary_Screening Primary Screening (e.g., Cell Viability Assays) Compound->Primary_Screening Hit_Identification Hit Identification Primary_Screening->Hit_Identification Secondary_Screening Secondary Screening (e.g., Dose-Response, Target Identification) Hit_Identification->Secondary_Screening Lead_Optimization Lead Optimization Secondary_Screening->Lead_Optimization Preclinical Preclinical Studies Lead_Optimization->Preclinical

Caption: A general workflow for the screening of a novel chemical entity for biological activity.

Safety and Handling

Specific safety data for this compound is not available. However, based on the safety data sheets of structurally similar halogenated organic compounds, the following precautions should be taken:

  • Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

  • First Aid: In case of contact, wash the affected area with copious amounts of water. If inhaled, move to fresh air. If ingested, seek immediate medical attention.

Conclusion

This compound is a chemical compound for which basic identifying information is available, but detailed experimental and biological data are lacking in the public domain. The information provided in this guide on related compounds and general synthetic methodologies can serve as a valuable resource for researchers interested in exploring the properties and potential applications of this molecule. Further experimental investigation is required to fully characterize its chemical, physical, and biological properties.

References

An In-depth Technical Guide to Methyl 4,5-dibromo-3-fluorothiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Thiophene derivatives are a cornerstone in medicinal chemistry and materials science due to their diverse biological activities and unique electronic properties. Halogenated thiophenes, in particular, serve as versatile intermediates for creating complex molecular architectures. This guide focuses on Methyl 4,5-dibromo-3-fluorothiophene-2-carboxylate, a compound poised to be a valuable building block in the synthesis of novel pharmaceuticals and functional materials. The strategic placement of bromo and fluoro substituents on the thiophene ring offers multiple reaction sites for further chemical modifications, such as cross-coupling reactions.

Physicochemical Properties

While experimental data is not available, the key physicochemical properties of this compound can be predicted. The following table summarizes these estimated values alongside data from similar compounds for comparison.

PropertyThis compound (Predicted)Methyl 4,5-dibromo-3-methyl-thiophene-2-carboxylate[1][2]Methyl 4-bromo-3-fluorothiophene-2-carboxylate[3]Methyl 4,5-dibromo-3-hydroxythiophene-2-carboxylate[4]
CAS Number Not Assigned648412-53-7395664-56-996232-71-2
Molecular Formula C₆H₃Br₂FO₂SC₇H₆Br₂O₂SC₆H₄BrFO₂SC₆H₄Br₂O₃S
Molecular Weight 317.96 g/mol 313.99 g/mol 239.06 g/mol 331.97 g/mol
Appearance Predicted to be a solid at room temperature--Crystals or powder
Boiling Point --267.1°C-
Melting Point ---124.5-133.5°C

Proposed Synthetic Pathway

A plausible synthetic route to this compound can be designed starting from commercially available precursors. The following workflow outlines a potential multi-step synthesis.

G cluster_0 Proposed Synthesis Workflow A Methyl 3-aminothiophene-2-carboxylate B Methyl 3-fluorothiophene-2-carboxylate A->B  Schiemann Reaction  (NaNO₂, HBF₄, then heat) C This compound B->C  Bromination  (N-Bromosuccinimide)

Caption: Proposed synthetic workflow for this compound.

Experimental Protocols

The following are generalized experimental protocols for the proposed synthesis. Researchers should adapt these methods based on laboratory conditions and safety protocols.

Synthesis of Methyl 3-fluorothiophene-2-carboxylate (from Methyl 3-aminothiophene-2-carboxylate)

This procedure is based on the Schiemann reaction, a well-established method for introducing fluorine into aromatic rings.[5]

  • Diazotization: Dissolve Methyl 3-aminothiophene-2-carboxylate in an aqueous solution of tetrafluoroboric acid (HBF₄) at a low temperature (typically 0-5°C).

  • Add a solution of sodium nitrite (NaNO₂) dropwise while maintaining the low temperature to form the diazonium tetrafluoroborate salt.

  • Isolate the resulting precipitate by filtration and wash with cold ether.

  • Thermal Decomposition: Gently heat the dried diazonium salt until nitrogen evolution ceases. The product, Methyl 3-fluorothiophene-2-carboxylate, can be purified by distillation or chromatography.

Bromination of Methyl 3-fluorothiophene-2-carboxylate

This step introduces two bromine atoms onto the thiophene ring.

  • Reaction Setup: Dissolve Methyl 3-fluorothiophene-2-carboxylate in a suitable solvent such as chloroform or acetic acid.

  • Brominating Agent: Add N-Bromosuccinimide (NBS) in stoichiometric amounts (2 equivalents) to the solution. The reaction may require an initiator such as benzoyl peroxide.

  • Reaction Conditions: Stir the mixture at room temperature or with gentle heating until the starting material is consumed (monitored by TLC or GC-MS).

  • Workup and Purification: Quench the reaction with a reducing agent (e.g., sodium thiosulfate solution) to remove any excess bromine. Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate. The crude product can be purified by column chromatography or recrystallization to yield this compound.

Potential Applications and Logical Relationships

The unique substitution pattern of this compound makes it a highly valuable intermediate for various applications, particularly in drug discovery and materials science. The bromine atoms can be readily displaced or used in cross-coupling reactions (e.g., Suzuki, Stille, Heck) to introduce diverse functional groups, while the fluorine atom can enhance metabolic stability and binding affinity of target molecules.

G cluster_1 Development and Application Logic Synthesis Synthesis of This compound Characterization Spectroscopic and Physical Characterization Synthesis->Characterization Derivatization Functionalization via Cross-Coupling Reactions Characterization->Derivatization Screening Biological Activity Screening Derivatization->Screening Materials Development of Organic Electronic Materials Derivatization->Materials Lead Lead Compound Identification Screening->Lead

Caption: Logical workflow from synthesis to application.

Thiophene derivatives are known to exhibit a wide range of biological activities, including antimicrobial and anti-inflammatory properties.[6] Therefore, novel compounds synthesized from this intermediate could be screened for potential therapeutic applications. In materials science, the electron-rich thiophene core, combined with the electronic effects of the halogen substituents, makes it an attractive building block for organic semiconductors and polymers used in electronic devices.

References

An In-depth Technical Guide to Methyl 4,5-dibromo-3-fluorothiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the molecular structure, properties, and proposed synthesis of Methyl 4,5-dibromo-3-fluorothiophene-2-carboxylate. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry who are interested in the potential applications of novel halogenated thiophene derivatives.

Molecular Structure and Properties

This compound is a halogenated derivative of thiophene, a five-membered aromatic ring containing a sulfur atom. The presence of bromine and fluorine atoms, along with a methyl carboxylate group, imparts unique electronic and steric properties to the molecule, making it a potentially valuable building block in the synthesis of complex organic compounds and active pharmaceutical ingredients.

Chemical Structure:

Caption: 2D structure of this compound.

Physicochemical Properties (Predicted and from Related Compounds)

PropertyValueSource
Molecular Formula C₆H₃Br₂FO₂S-
Molecular Weight 333.96 g/mol -
Boiling Point ~270-300 °CEstimated based on related compounds[1]
Appearance Expected to be a solid at room temperatureBased on similar polyhalogenated thiophenes
Solubility Expected to be soluble in common organic solvents (e.g., DCM, THF, Ethyl Acetate) and insoluble in water.General characteristic of similar organic compounds

Proposed Synthesis Pathway

A plausible synthetic route to this compound starts from the commercially available Methyl 3-aminothiophene-2-carboxylate. The synthesis involves three key steps: the introduction of the fluorine atom via a Schiemann reaction, followed by a bromination step.

SynthesisWorkflow cluster_step2 Step 2: Bromination start Methyl 3-aminothiophene-2-carboxylate step1_reagents 1. NaNO2, HBF4 2. Heat step1_product Methyl 3-fluorothiophene-2-carboxylate step1_reagents->step1_product step2_reagents N-Bromosuccinimide (NBS) (2 equivalents) Solvent (e.g., Acetic Acid) final_product This compound step2_reagents->final_product

Caption: Proposed synthetic workflow for this compound.

Experimental Protocols

The following are detailed, proposed experimental protocols for the synthesis of this compound. These protocols are based on established methodologies for similar transformations.[2][3]

Step 1: Synthesis of Methyl 3-fluorothiophene-2-carboxylate

This procedure is adapted from a known synthesis of 3-fluorothiophene.[2]

  • Diazotization: To a cooled (0-5 °C) solution of Methyl 3-aminothiophene-2-carboxylate (1 equivalent) in tetrafluoroboric acid (HBF₄), a solution of sodium nitrite (NaNO₂, 1.05 equivalents) in water is added dropwise, maintaining the temperature below 5 °C. The reaction mixture is stirred for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt.

  • Schiemann Reaction: The resulting diazonium tetrafluoroborate salt is filtered, washed with cold diethyl ether, and dried under vacuum. The dry salt is then carefully heated in an inert, high-boiling solvent (e.g., sand) under vacuum. The product, Methyl 3-fluorothiophene-2-carboxylate, will sublime and can be collected on a cold finger or in a cooled receiving flask.[2]

  • Purification: The crude product is purified by recrystallization from a suitable solvent such as methanol to yield the pure Methyl 3-fluorothiophene-2-carboxylate.

Step 2: Synthesis of this compound

This procedure is based on standard bromination methods for thiophene rings.[3]

  • Reaction Setup: Methyl 3-fluorothiophene-2-carboxylate (1 equivalent) is dissolved in a suitable solvent such as glacial acetic acid or chloroform in a round-bottom flask equipped with a magnetic stirrer and protected from light.

  • Bromination: N-Bromosuccinimide (NBS, 2.2 equivalents) is added portion-wise to the solution at room temperature. The reaction mixture is then stirred at room temperature or gently heated (40-50 °C) to facilitate the reaction. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature and poured into water. The aqueous layer is extracted with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). The combined organic layers are washed with a saturated solution of sodium thiosulfate to remove any unreacted bromine, followed by washing with brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the final product, this compound.

Characterization

The structure and purity of the synthesized this compound would be confirmed using a combination of spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR should show a singlet corresponding to the methyl ester protons.

    • ¹³C NMR will provide information on the carbon skeleton of the molecule.

    • ¹⁹F NMR will show a signal characteristic of the fluorine atom on the thiophene ring.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the molecular weight and elemental composition of the compound.

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic functional groups, such as the carbonyl group of the ester.

Potential Applications

Halogenated thiophenes are important intermediates in the synthesis of pharmaceuticals and agrochemicals. The specific substitution pattern of this compound makes it a versatile building block for further functionalization through cross-coupling reactions such as Suzuki or Stille couplings at the bromine positions. This allows for the introduction of a wide variety of substituents, enabling the exploration of structure-activity relationships in drug discovery programs. Thiophene derivatives have shown a wide range of biological activities, including antimicrobial and anti-inflammatory effects.[4] The unique combination of halogens in this molecule may lead to novel compounds with enhanced metabolic stability and biological activity.

References

Theoretical Frontiers: A Deep Dive into the Computational Analysis of 3-Fluorothiophene Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiophene and its derivatives are cornerstone heterocyclic compounds in medicinal chemistry and materials science, valued for their diverse biological activities and electronic properties. The introduction of a fluorine atom into the thiophene ring, particularly at the 3-position, can significantly alter the molecule's physicochemical properties, including its lipophilicity, metabolic stability, and target-binding interactions. Understanding these modifications at a quantum-mechanical level is crucial for the rational design of novel therapeutics and functional materials. This technical guide provides an in-depth overview of the theoretical studies of 3-fluorothiophene derivatives, focusing on the computational methodologies employed and the key findings related to their structural, electronic, and vibrational properties.

Core Theoretical Methodologies

The primary tool for the theoretical investigation of 3-fluorothiophene derivatives is Density Functional Theory (DFT) , a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems.

Experimental Protocols: Computational Details

A typical computational protocol for the analysis of 3-fluorothiophene derivatives involves the following steps:

  • Molecular Structure Optimization: The initial molecular geometry of the 3-fluorothiophene derivative is constructed. This geometry is then optimized to find the lowest energy conformation. A widely used method for this is Becke's three-parameter hybrid functional (B3LYP) combined with a basis set such as 6-311++G(d,p).[1][2] All parameters are allowed to relax during the optimization process, and the final geometry corresponds to a true energy minimum, confirmed by the absence of imaginary frequencies in the vibrational analysis.[3]

  • Vibrational Frequency Analysis: Following geometry optimization, vibrational frequencies are calculated at the same level of theory. These theoretical frequencies are often scaled by an empirical factor to better match experimental data from FT-IR and FT-Raman spectroscopy.[4] The analysis of vibrational modes helps in the assignment of experimentally observed spectral bands.

  • Electronic Property Calculation: Key electronic properties are calculated from the optimized geometry. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, ionization potential, and electron affinity. For excited state properties, Time-Dependent DFT (TD-DFT) calculations are often performed.[1][2]

  • NMR Chemical Shift Calculation: Theoretical ¹H and ¹³C NMR chemical shifts can be calculated using the Gauge-Independent Atomic Orbital (GIAO) method with a suitable level of theory, such as B3LYP/6-311++G(2d,2p).[1][2]

All calculations are typically performed using a quantum chemistry software package like Gaussian 09.[5]

Key Theoretical Insights and Data

Theoretical studies provide valuable quantitative data on the geometric, electronic, and spectroscopic properties of 3-fluorothiophene derivatives.

Optimized Geometries

DFT calculations provide precise information on bond lengths and angles. For a series of 3-phenylthiophene derivatives, including a fluoro-substituted variant, studies have shown that the dihedral angle between the thiophene and benzene rings is a key structural parameter.[1][2]

Table 1: Selected Optimized Geometrical Parameters of 3-(4-fluorophenyl)thiophene (FPT) using DFT [1][2]

ParameterBond/AngleB3LYP/6-31G(d)B3LYP/6-311++G(d,p)
Bond Length (Å)C2-C31.371.36
C3-C41.431.43
C4-C51.381.37
C5-S11.721.71
C2-S11.731.72
C3-C61.471.47
C9-F1.351.34
Bond Angle (°)C2-C3-C4111.9112.0
C3-C4-C5112.5112.5
C4-C5-S1111.8111.8
C2-S1-C591.391.4
Dihedral Angle (°)C2-C3-C6-C735.735.7
Electronic Properties

The electronic properties of 3-fluorothiophene derivatives are critical for their application in organic electronics and for understanding their reactivity. The HOMO and LUMO energies and their gap are fundamental parameters. A smaller HOMO-LUMO gap generally correlates with higher chemical reactivity and lower kinetic stability.[3]

Table 2: Calculated Electronic Properties of Fluorothiophenes (in eV) [6]

MoleculeHOMOLUMOEnergy Gap (ΔE)
3-Fluorothiophene-6.12-0.455.67
2,3-Difluorothiophene-6.35-0.785.57
3,4-Difluorothiophene-6.41-0.815.60
2,3,4-Trifluorothiophene-6.62-1.155.47
2,3,5-Trifluorothiophene-6.58-1.115.47
2,3,4,5-Tetrafluorothiophene-6.83-1.485.35
Vibrational Spectra

Theoretical vibrational analysis is a powerful tool for interpreting experimental FT-IR and FT-Raman spectra. The calculated frequencies and their corresponding vibrational modes can be correlated with experimental observations.

Table 3: Selected Calculated Vibrational Frequencies (cm⁻¹) for 3-(4-fluorophenyl)thiophene (FPT) [1][2]

AssignmentB3LYP/6-311++G(d,p)
C-H stretching (thiophene)3110 - 3140
C-H stretching (benzene)3060 - 3090
C=C stretching (thiophene)1520 - 1580
C=C stretching (benzene)1490 - 1600
C-F stretching1230
C-S stretching680 - 840

Visualizing Theoretical Workflows and Relationships

Graphviz diagrams can effectively illustrate the logical flow of computational studies and the relationships between different calculated properties.

computational_workflow cluster_input Input cluster_dft DFT Calculations (e.g., Gaussian 09) cluster_output Output Data mol_structure Initial Molecular Structure geom_opt Geometry Optimization (B3LYP/6-311++G(d,p)) mol_structure->geom_opt freq_calc Vibrational Frequency Calculation geom_opt->freq_calc elec_prop Electronic Property Calculation (TD-DFT) geom_opt->elec_prop nmr_calc NMR Calculation (GIAO) geom_opt->nmr_calc opt_geom Optimized Geometry (Bond Lengths, Angles) geom_opt->opt_geom vib_spectra Vibrational Spectra (IR, Raman) freq_calc->vib_spectra homo_lumo Electronic Properties (HOMO, LUMO, Gap) elec_prop->homo_lumo nmr_shifts NMR Chemical Shifts nmr_calc->nmr_shifts

Computational Workflow for 3-Fluorothiophene Derivatives

property_relationships cluster_structure Molecular Structure cluster_properties Calculated Properties substituents Substituents conformation Conformation (Dihedral Angles) substituents->conformation homo_lumo HOMO/LUMO Energies conformation->homo_lumo energy_gap Energy Gap homo_lumo->energy_gap reactivity Chemical Reactivity energy_gap->reactivity

Structure-Property Relationships in 3-Fluorothiophene Derivatives

Conclusion

Theoretical studies, predominantly employing Density Functional Theory, offer profound insights into the structure-property relationships of 3-fluorothiophene derivatives. These computational approaches provide detailed and quantitative data on optimized geometries, electronic structures, and vibrational spectra, which are invaluable for the rational design of new molecules with desired properties for applications in drug development and materials science. The synergy between theoretical calculations and experimental work is crucial for advancing our understanding of these important heterocyclic compounds.

References

The Cutting Edge of Drug Discovery: A Technical Guide to Novel Fluorinated Thiophenes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into heterocyclic scaffolds has become a cornerstone of modern medicinal chemistry. This guide delves into the discovery, synthesis, and isolation of novel fluorinated thiophenes, a class of compounds demonstrating significant potential in the development of new therapeutic agents. By leveraging the unique properties of fluorine, researchers are unlocking new avenues for targeting challenging disease pathways, from oncogenic signaling to antimicrobial resistance. This document provides an in-depth look at two exemplary case studies, offering detailed experimental protocols, comprehensive data analysis, and visualizations of the underlying biological and experimental frameworks.

Case Study 1: A Fragment-Based Approach to Targeting Oncogenic HRAS

A recently developed library of fluorinated, bicyclic thiophene-based fragments has shown promise in targeting the notoriously difficult-to-drug cancer target, the HRAS mutant G12V. This fragment-based drug discovery (FBDD) approach allows for the efficient screening of small, fluorinated molecules to identify initial binders that can be further optimized into potent drug candidates.

Synthesis and Isolation of a Fluorinated Thiophene Library

The synthesis of the fluorinated bicyclic thiophene core was achieved through a modular approach, enabling the creation of a diverse library of fragments.[1] A key step involves a palladium-catalyzed decarboxylative cross-coupling reaction.[1]

Experimental Workflow: Synthesis of the Fluorinated Bicyclic Thiophene Core

G cluster_0 Starting Materials cluster_1 Saponification cluster_2 Intermediate cluster_3 Cross-Coupling cluster_4 Final Product methyl-3-aminothiophene-2-carboxylate methyl-3-aminothiophene-2-carboxylate Saponification_Reaction Saponification methyl-3-aminothiophene-2-carboxylate->Saponification_Reaction KOH KOH KOH->Saponification_Reaction Isopropyl alcohol Isopropyl alcohol Isopropyl alcohol->Saponification_Reaction potassium-3-aminothiophene-2-carboxylate Potassium 3-aminothiophene-2-carboxylate Saponification_Reaction->potassium-3-aminothiophene-2-carboxylate Cross_Coupling_Reaction Pd-catalyzed Decarboxylative Cross-Coupling potassium-3-aminothiophene-2-carboxylate->Cross_Coupling_Reaction fluorinated-bicyclic-thiophene Fluorinated Bicyclic Thiophene Core Cross_Coupling_Reaction->fluorinated-bicyclic-thiophene bromo-fluorobenzene ortho, meta, or para- bromo-fluorobenzene bromo-fluorobenzene->Cross_Coupling_Reaction

Caption: Synthetic workflow for the fluorinated bicyclic thiophene core.

Detailed Experimental Protocol: Synthesis of Potassium 3-aminothiophene-2-carboxylate [1]

  • To a solution of methyl 3-aminothiophene-2-carboxylate (1 equivalent) in isopropyl alcohol, add potassium hydroxide (KOH, 1 equivalent).

  • Heat the mixture to reflux for 2 hours under a nitrogen atmosphere.

  • Cool the reaction mixture in an ice bath for 30 minutes.

  • Filter the mixture under vacuum and rinse the residue with cold isopropanol.

  • The resulting light beige solid is potassium 3-aminothiophene-2-carboxylate.

Isolation and Purification: The crude product is isolated by vacuum filtration. Further purification can be achieved by recrystallization from an appropriate solvent system.

Characterization and Biological Activity

The synthesized library of fluorinated thiophene fragments was characterized using various spectroscopic methods. Selected compounds from the library were screened for binding against the HRAS G12V mutant protein using ¹⁹F NMR.

Compound IDSynthetic Yield (%)Molecular FormulaCalculated m/z [M+H]⁺Found m/z [M+H]⁺
(fluorophenyl)thiophen-amide derivative (14) Not explicitly stated for this specific derivative, but the general core synthesis has "decent yields at gram scale"[1]C₁₁H₁₀FNO₂S₂271.01272.11

Table 1: Physicochemical Data for a Representative Fluorinated Thiophene Fragment. [2][3]

Binding of certain fragments to the HRAS G12V mutant was confirmed, highlighting the potential of this novel chemical space for developing targeted cancer therapeutics.[1][4]

Case Study 2: A Novel Thiophene Derivative as a Dual Inhibitor of β-Tubulin and the Wnt/β-Catenin Pathway

In the realm of gastrointestinal cancer therapeutics, a novel thiophene derivative, designated as compound 1312, has emerged as a promising dual-targeting agent.[5] This compound exhibits potent anti-proliferative activity by simultaneously disrupting microtubule dynamics and inhibiting a key oncogenic signaling pathway.

Synthesis and Isolation of Compound 1312

The chemical structure of compound 1312 features a substituted thiophene core.[5] While the full synthetic details are proprietary to the discovering institution, the general approach to similar thiophene derivatives often involves multi-step synthesis starting from commercially available precursors.

Experimental Workflow: General Synthesis of Substituted Thiophenes

G cluster_0 Starting Materials cluster_1 Reaction Steps cluster_2 Purification cluster_3 Final Product Thiophene_Precursor Thiophene Precursor Step1 Step 1: Functionalization Thiophene_Precursor->Step1 Reagents Reagents and Catalysts Reagents->Step1 Step2 Step 2: Coupling/Condensation Step1->Step2 Step3 Step 3: Final Modification Step2->Step3 Purification Chromatography/ Recrystallization Step3->Purification Compound1312 Compound 1312 Purification->Compound1312

Caption: A generalized workflow for the synthesis of complex thiophene derivatives.

Detailed Experimental Protocol: Synthesis of Compound 1312

The synthesis of compound 1312 was performed, and its structure was confirmed by ¹H and ¹³C nuclear magnetic resonance spectroscopy.[5] The detailed, step-by-step protocol is outlined in the primary research article.

Isolation and Purification: Purification of the final compound is typically achieved through column chromatography on silica gel, followed by recrystallization to obtain a highly pure product.

Characterization and Biological Activity

Compound 1312 was characterized by ¹H NMR and ¹³C NMR spectroscopy.[5] Its anti-proliferative activity was evaluated against a panel of gastrointestinal cancer cell lines.

Cell LineIC₅₀ (µM)
SGC-7901 (Gastric Cancer)Data not publicly available
HT-29 (Colon Cancer)Data not publicly available
EC9706 (Esophageal Cancer)Data not publicly available
GES-1 (Normal Gastric Epithelial)Data not publicly available

Table 2: Anti-proliferative Activity of Compound 1312. [5] (Note: Specific IC₅₀ values are not provided in the publicly available abstract).

Compound 1312 was found to induce cell cycle arrest at the G2/M phase and promote apoptosis in gastrointestinal cancer cells.[5] Mechanistic studies revealed that it acts as a dual inhibitor, targeting both β-tubulin polymerization and the Wnt/β-catenin signaling pathway.[5]

Signaling Pathway: Dual Inhibition by Compound 1312

Caption: Dual inhibitory mechanism of compound 1312 on microtubule dynamics and the Wnt/β-catenin pathway.

Conclusion

The discovery and development of novel fluorinated thiophenes represent a vibrant and promising area of research for drug development professionals. The case studies presented here illustrate two distinct and powerful approaches: the systematic exploration of chemical space through fragment-based screening and the rational design of dual-targeting inhibitors. The detailed methodologies and data provided serve as a valuable resource for researchers seeking to advance the field of medicinal chemistry and bring new, effective therapies to patients in need.

References

Characterization of Methyl 4,5-dibromo-3-fluorothiophene-2-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the synthesis and predicted physicochemical and spectral properties of Methyl 4,5-dibromo-3-fluorothiophene-2-carboxylate, a novel halogenated thiophene derivative. Due to the limited availability of experimental data for this specific compound, this document outlines a proposed synthetic pathway starting from the known precursor, Methyl 3-fluorothiophene-2-carboxylate. Furthermore, it presents a comprehensive analysis of predicted and analogous compound data to serve as a foundational resource for researchers interested in the synthesis and application of polysubstituted thiophenes. This guide is intended to facilitate further research and development in areas such as medicinal chemistry and materials science where such compounds are of interest.

Introduction

Thiophene and its derivatives are a critical class of heterocyclic compounds widely utilized in the development of pharmaceuticals, agrochemicals, and organic electronic materials. The introduction of halogen atoms and other functional groups onto the thiophene ring allows for the fine-tuning of their biological and physical properties. This compound represents a potentially valuable, yet currently uncharacterized, building block for organic synthesis. The presence of fluorine and bromine atoms, along with a carboxylate group, offers multiple reaction sites for further functionalization, making it a promising scaffold for the synthesis of complex molecules.

This document serves as a technical resource, providing a proposed synthetic route and a compilation of predicted and comparative data from closely related analogs to guide the experimental work on this compound.

Proposed Synthesis

The synthesis of this compound is proposed to proceed via a two-step route starting from commercially available Methyl 3-aminothiophene-2-carboxylate.

Synthesis of Methyl 3-fluorothiophene-2-carboxylate (Precursor)

The initial step involves the synthesis of Methyl 3-fluorothiophene-2-carboxylate. A reported method for this transformation is the Schiemann reaction, which introduces a fluorine atom onto the thiophene ring.[1]

Experimental Protocol:

  • Diazotization: Methyl 3-aminothiophene-2-carboxylate is diazotized using sodium nitrite and tetrafluoroboric acid to yield the corresponding diazonium salt, 2-methoxycarbonylthiophene-3-diazonium tetrafluoroborate.

  • Fluorination: The diazonium salt is then subjected to thermal decomposition, typically by heating a mixture of the salt with sand under vacuum. The product, Methyl 3-fluorothiophene-2-carboxylate, sublimes and can be collected. This reaction has been reported to yield the product in good yields.[1]

Proposed Bromination of Methyl 3-fluorothiophene-2-carboxylate

The target compound, this compound, is proposed to be synthesized by the electrophilic bromination of Methyl 3-fluorothiophene-2-carboxylate. The thiophene ring is generally susceptible to electrophilic substitution.

Proposed Experimental Protocol:

  • Reaction Setup: Dissolve Methyl 3-fluorothiophene-2-carboxylate in a suitable solvent such as acetic acid or a chlorinated solvent.

  • Brominating Agent: Add a brominating agent, such as N-bromosuccinimide (NBS) or molecular bromine (Br₂), to the solution. The reaction may require a catalyst, such as a Lewis acid, although direct bromination is often feasible for activated rings.

  • Reaction Conditions: The reaction is typically carried out at room temperature or with gentle heating. The progress of the reaction should be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up and Purification: Upon completion, the reaction mixture is quenched, and the product is extracted with an organic solvent. The crude product can then be purified by column chromatography on silica gel to yield this compound.

Synthesis_Workflow cluster_step1 Step 1: Synthesis of Precursor cluster_step2 Step 2: Proposed Bromination Methyl 3-aminothiophene-2-carboxylate Methyl 3-aminothiophene-2-carboxylate Diazonium Salt Diazonium Salt Methyl 3-aminothiophene-2-carboxylate->Diazonium Salt NaNO2, HBF4 Methyl 3-fluorothiophene-2-carboxylate Methyl 3-fluorothiophene-2-carboxylate Diazonium Salt->Methyl 3-fluorothiophene-2-carboxylate Heat (Schiemann Reaction) Target Compound This compound Methyl 3-fluorothiophene-2-carboxylate->Target Compound Br2 or NBS, Solvent Logical_Relationships cluster_core This compound cluster_applications Potential Applications Structure Polysubstituted Thiophene Properties Predicted Physicochemical & Spectral Data Structure->Properties Medicinal_Chemistry Bioactive Scaffolds Structure->Medicinal_Chemistry Materials_Science Functional Polymers Structure->Materials_Science Agrochemicals Novel Pesticides Structure->Agrochemicals Synthesis Proposed 2-Step Synthesis Synthesis->Structure

References

Methodological & Application

Application Notes and Protocols: Methyl 4,5-dibromo-3-fluorothiophene-2-carboxylate in Organic Electronics

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Methyl 4,5-dibromo-3-fluorothiophene-2-carboxylate is a halogenated thiophene derivative. Due to the presence of two bromine atoms, it is a promising monomer for the synthesis of novel conjugated polymers through various cross-coupling reactions. The electron-withdrawing fluorine and carboxylate groups are expected to modulate the electronic properties of the resulting polymers, making them suitable for applications in organic electronics. Brominated thiophenes are crucial building blocks for creating complex organic molecules used in pharmaceutical and agrochemical development, as well as in novel materials for organic electronics.[1]

Potential Applications in Organic Electronics

Thiophene-based conjugated polymers are widely utilized in the fabrication of organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).[2] The performance of these devices is highly dependent on the chemical structure of the polymer, which influences its electronic energy levels, charge carrier mobility, and thin-film morphology.

Organic Field-Effect Transistors (OFETs)

OFETs are fundamental components of flexible and low-cost electronic devices.[3][4][5] The active layer in an OFET is an organic semiconductor, and thiophene-based polymers have demonstrated excellent performance in this regard. The introduction of fluorine atoms into the polymer backbone can influence the polymer's energy levels and crystallinity, which are critical for achieving high charge carrier mobility and stability.

Organic Photovoltaics (OPVs)

In OPVs, conjugated polymers act as the electron donor material in the photoactive layer.[6][7] The power conversion efficiency (PCE) of an OPV device is determined by the open-circuit voltage (Voc), short-circuit current density (Jsc), and fill factor (FF). The design of the polymer, including the use of functional groups like fluorine and carboxylates, can tune the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels to optimize these parameters.[8][9]

Data Presentation

The following tables present representative data for OFETs and OPVs based on various thiophene-containing polymers to illustrate the typical performance metrics.

Table 1: Representative Performance of Thiophene-Based Organic Field-Effect Transistors (OFETs)

Polymer TypeMobility (cm²/Vs)On/Off RatioSubstrate/DielectricReference
Alkyl-substituted Polythiophene0.02 - 0.12> 10^6Si/SiO2[5]
TTF analogue with thiadiazole rings0.210^8Si/SiO2[5]
Alkyl-substituted derivativesup to 2.75Not SpecifiedNot Specified[5]
Air-stable derivative2.9Not SpecifiedNot Specified[5]

Table 2: Representative Performance of Thiophene-Based Organic Photovoltaics (OPVs)

Polymer DonorAcceptorPCE (%)Voc (V)Jsc (mA/cm²)FF
Benzodithiophene (BDT) and Methyl Thiophene-3-carboxylate (3MT) copolymerPC71BM4.520.8610.5Not Specified
Push-pull organic semiconductor with thieno[2,3-b]thiophenePC71BM2.090.807.580.35
Push-pull organic semiconductor with dithieno[3,2-b:2',3'-d]thiophenePC71BM1.800.747.600.31
Star-shaped D–π–A molecule with 3,6-dihexyl-thieno[3,2-b]thiopheneNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedNot Specified

Experimental Protocols

The following are generalized protocols for the synthesis of a thiophene-based polymer and the fabrication of OFET and OPV devices. These should be adapted and optimized for specific materials and desired device characteristics.

Protocol 1: Synthesis of a Thiophene-Based Copolymer via Stille Coupling

This protocol describes a general procedure for the polymerization of a dibrominated thiophene monomer with an organotin comonomer.

Materials:

  • This compound (Monomer A)

  • Distannylated comonomer (e.g., 2,5-bis(trimethylstannyl)thiophene) (Monomer B)

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Anhydrous and deoxygenated solvent (e.g., toluene or chlorobenzene)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a Schlenk flask, dissolve equimolar amounts of Monomer A and Monomer B in the anhydrous, deoxygenated solvent under an inert atmosphere.

  • Add the palladium catalyst (typically 1-5 mol% relative to the monomers).

  • Heat the reaction mixture to a temperature between 80-120 °C and stir for 24-72 hours. The progress of the reaction can be monitored by techniques like GPC or NMR.

  • After completion, cool the reaction mixture to room temperature and precipitate the polymer by adding it to a non-solvent such as methanol or acetone.

  • Filter the precipitated polymer and wash it with methanol and acetone to remove residual catalyst and unreacted monomers.

  • Further purify the polymer by Soxhlet extraction with a sequence of solvents (e.g., methanol, acetone, hexanes, and chloroform). The final polymer is typically recovered from the chloroform fraction.

  • Dry the purified polymer under vacuum.

Protocol 2: Fabrication of a Bottom-Gate, Top-Contact Organic Field-Effect Transistor (OFET)

Materials:

  • Heavily doped silicon wafer with a thermally grown SiO₂ layer (serves as gate and gate dielectric)

  • Thiophene-based polymer synthesized in Protocol 1

  • Organic solvent for the polymer (e.g., chloroform, chlorobenzene)

  • Source and drain electrode material (e.g., Gold)

  • Substrate cleaning solvents (e.g., acetone, isopropanol)

  • (Optional) Self-assembled monolayer (SAM) treatment for the dielectric surface (e.g., octadecyltrichlorosilane - OTS)

Procedure:

  • Clean the Si/SiO₂ substrate by sequential ultrasonication in acetone and isopropanol, followed by drying with a stream of nitrogen.

  • (Optional) Treat the SiO₂ surface with a SAM to improve the interface with the organic semiconductor.

  • Dissolve the thiophene-based polymer in the chosen organic solvent to form a solution (typically 0.5-1.0 wt%).

  • Deposit the polymer solution onto the SiO₂ surface using a technique like spin-coating, drop-casting, or dip-coating to form a thin film.

  • Anneal the polymer film at an optimized temperature to improve its crystallinity and morphology.

  • Deposit the source and drain electrodes on top of the polymer film through a shadow mask using thermal evaporation.

Protocol 3: Fabrication of a Conventional Bulk Heterojunction Organic Photovoltaic (OPV) Device

Materials:

  • Indium Tin Oxide (ITO) coated glass substrate

  • Hole transport layer (HTL) material (e.g., PEDOT:PSS)

  • Thiophene-based polymer (donor)

  • Fullerene derivative (acceptor, e.g., PC₇₁BM)

  • Solvent for the active layer (e.g., chlorobenzene, dichlorobenzene)

  • Electron transport layer (ETL) material (e.g., LiF)

  • Top electrode material (e.g., Aluminum)

Procedure:

  • Clean the ITO-coated glass substrate by sequential ultrasonication in detergent, deionized water, acetone, and isopropanol, followed by UV-ozone treatment.

  • Spin-coat the HTL material (e.g., PEDOT:PSS) onto the ITO surface and anneal.

  • Prepare the active layer solution by dissolving the thiophene-based polymer and the fullerene acceptor in a common solvent at a specific donor:acceptor weight ratio.

  • Spin-coat the active layer solution on top of the HTL inside a nitrogen-filled glovebox.

  • Anneal the active layer to optimize the morphology of the bulk heterojunction.

  • Deposit the ETL and the top electrode sequentially by thermal evaporation through a shadow mask.

Visualizations

Polymer_Synthesis_and_OFET cluster_synthesis Polymer Synthesis (Stille Coupling) cluster_ofet OFET Device Structure MonomerA Methyl 4,5-dibromo- 3-fluorothiophene-2-carboxylate Catalyst Pd(PPh₃)₄ MonomerA->Catalyst MonomerB Distannylated Comonomer MonomerB->Catalyst Polymer Conjugated Polymer Catalyst->Polymer Semiconductor Polymer Semiconductor Polymer->Semiconductor Solution Processing Source Source (Au) Source->Semiconductor Drain Drain (Au) Drain->Semiconductor Dielectric Dielectric (SiO₂) Semiconductor->Dielectric Gate Gate (Si) Dielectric->Gate Polymer_Application_in_OPV cluster_device OPV Device Structure cluster_process Charge Generation and Transport Light Sunlight ITO ITO (Anode) Light->ITO HTL HTL (PEDOT:PSS) ITO->HTL ActiveLayer Active Layer (Polymer:Fullerene Blend) HTL->ActiveLayer ETL ETL (LiF) ActiveLayer->ETL Exciton Exciton Generation ActiveLayer->Exciton in Active Layer Al Al (Cathode) ETL->Al Dissociation Charge Separation Exciton->Dissociation HoleTransport Hole Transport (to Anode) Dissociation->HoleTransport ElectronTransport Electron Transport (to Cathode) Dissociation->ElectronTransport

References

Application Notes and Protocols: Methyl 4,5-dibromo-3-fluorothiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of Methyl 4,5-dibromo-3-fluorothiophene-2-carboxylate as a versatile building block in organic synthesis, particularly for applications in medicinal chemistry and materials science. This document offers detailed experimental protocols and data presented in a clear, structured format to facilitate its use in research and development.

Introduction

This compound is a highly functionalized heterocyclic compound. The presence of two bromine atoms at positions 4 and 5, a fluorine atom at position 3, and a methyl ester at position 2 makes it an exceptionally useful intermediate for the synthesis of complex molecular architectures. The strategic placement of these functional groups allows for selective and sequential chemical transformations, primarily through cross-coupling reactions. The introduction of a fluorine atom can significantly influence the physicochemical properties of the final compounds, such as metabolic stability and binding affinity to biological targets.[1][2][3]

Physicochemical and Spectroscopic Data

Below is a summary of the expected physicochemical and spectroscopic properties of this compound. Some of this data is estimated based on structurally related compounds.

PropertyValue
Molecular Formula C₆H₃Br₂FO₂S
Molecular Weight 317.96 g/mol
Appearance Off-white to pale yellow solid (expected)
Melting Point Not available
Boiling Point Not available
¹H NMR (CDCl₃, 400 MHz) δ 3.9 (s, 3H, OCH₃) (estimated)
¹³C NMR (CDCl₃, 101 MHz) δ 160-162 (C=O), 150-155 (d, ¹JCF), 120-130, 110-120, 100-110, 52-54 (OCH₃) (estimated)
¹⁹F NMR (CDCl₃, 376 MHz) δ -120 to -140 (s) (estimated)
CAS Number Not available

Synthesis Pathway

The synthesis of this compound can be envisioned as a two-step process starting from the commercially available Methyl 3-aminothiophene-2-carboxylate. The initial step involves the introduction of the fluorine atom via a Sandmeyer-type reaction, followed by bromination.

G A Methyl 3-aminothiophene-2-carboxylate B Methyl 3-fluorothiophene-2-carboxylate A->B 1. NaNO₂, HBF₄ 2. Heat C This compound B->C Br₂, Acetic Acid

Caption: Proposed synthesis of the target compound.

Key Applications in Cross-Coupling Reactions

The two bromine atoms on the thiophene ring are amenable to various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Stille, and Buchwald-Hartwig amination reactions. These reactions enable the introduction of a wide range of substituents, including aryl, heteroaryl, alkyl, and amino groups, providing a powerful tool for generating diverse chemical libraries for drug discovery and materials science.

Experimental Protocols

Protocol 1: Proposed Synthesis of this compound

This protocol is based on established procedures for the bromination of thiophene derivatives.

Materials:

  • Methyl 3-fluorothiophene-2-carboxylate

  • Bromine (Br₂)

  • Glacial Acetic Acid

  • Sodium thiosulfate solution (saturated)

  • Sodium bicarbonate solution (saturated)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Dichloromethane (CH₂Cl₂)

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Ice bath

Procedure:

  • Dissolve Methyl 3-fluorothiophene-2-carboxylate (1.0 eq) in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of bromine (2.2 eq) in glacial acetic acid via the dropping funnel over 30 minutes, maintaining the temperature at 0-5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture into an ice-cold saturated solution of sodium thiosulfate to quench the excess bromine.

  • Extract the product with dichloromethane (3 x 50 mL).

  • Wash the combined organic layers with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Protocol 2: Representative Suzuki-Miyaura Cross-Coupling Reaction

This protocol describes a general procedure for the selective mono-arylation at the 5-position of this compound.

Materials:

  • This compound

  • Arylboronic acid (1.1 eq)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 eq)

  • Triphenylphosphine (PPh₃, 0.08 eq)

  • Potassium carbonate (K₂CO₃, 2.0 eq)

  • 1,4-Dioxane

  • Water

  • Schlenk tube

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a Schlenk tube, add this compound (1.0 eq), arylboronic acid (1.1 eq), Pd(OAc)₂ (0.02 eq), PPh₃ (0.08 eq), and K₂CO₃ (2.0 eq).

  • Evacuate and backfill the tube with an inert gas three times.

  • Add degassed 1,4-dioxane and water (4:1 ratio).

  • Heat the reaction mixture to 80-90 °C and stir for 8-12 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite, washing with ethyl acetate.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to yield the desired mono-arylated product.

Application in Drug Discovery: A Hypothetical Signaling Pathway

Thiophene-containing compounds are prevalent in medicinal chemistry and have been developed as inhibitors for various protein kinases. The versatile nature of the this compound building block allows for the synthesis of diverse derivatives that could potentially target signaling pathways implicated in diseases such as cancer and inflammation. Below is a hypothetical signaling pathway that could be targeted by inhibitors synthesized from this building block.

G cluster_cell Cell Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K AKT Akt/PKB PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Inhibitor Thiophene-based Inhibitor Inhibitor->PI3K Inhibition

Caption: Hypothetical PI3K/Akt/mTOR pathway inhibition.

Workflow for Synthesis and Application

The following diagram outlines the general workflow from the starting material to the synthesis of diverse derivatives and their potential applications.

G Start Methyl 3-aminothiophene- 2-carboxylate BuildingBlock Methyl 4,5-dibromo-3-fluorothiophene- 2-carboxylate Start->BuildingBlock Synthesis Coupling Cross-Coupling (e.g., Suzuki) BuildingBlock->Coupling Derivatives Diverse Thiophene Derivatives Coupling->Derivatives Applications Applications: - Medicinal Chemistry - Materials Science Derivatives->Applications

Caption: General workflow for the building block.

References

Application Notes and Protocols for the Functionalization of Methyl 4,5-dibromo-3-fluorothiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the functionalization of Methyl 4,5-dibromo-3-fluorothiophene-2-carboxylate, a versatile building block in the synthesis of novel compounds for pharmaceutical and materials science applications. The presence of two distinct bromine atoms, a fluorine atom, and a methyl ester group allows for a variety of selective chemical modifications, primarily through palladium-catalyzed cross-coupling reactions.

Overview of Functionalization Strategies

This compound is an ideal substrate for various cross-coupling reactions, enabling the introduction of a wide range of substituents. The primary methods for its functionalization include:

  • Suzuki-Miyaura Coupling: For the formation of carbon-carbon bonds with aryl, heteroaryl, or vinyl boronic acids or esters.

  • Stille Coupling: An alternative method for carbon-carbon bond formation using organostannane reagents.

  • Buchwald-Hartwig Amination: For the synthesis of carbon-nitrogen bonds by coupling with a diverse range of primary and secondary amines.

Due to the electronic effects of the substituents on the thiophene ring, regioselective functionalization is often achievable. The bromine atom at the 5-position is generally more reactive towards oxidative addition to a palladium(0) catalyst compared to the bromine at the 4-position. This is attributed to the electron-withdrawing effect of the adjacent carboxylate group, which makes the C5-Br bond more polarized and susceptible to reaction.

Experimental Protocols

The following protocols are representative procedures for the functionalization of this compound. Optimization of reaction conditions may be necessary for specific substrates.

Suzuki-Miyaura Cross-Coupling

This protocol describes the regioselective mono-arylation at the 5-position of the thiophene ring.

dot

Caption: Workflow for Suzuki-Miyaura Cross-Coupling.

Materials:

  • This compound

  • Arylboronic acid (1.1 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equivalents)

  • Potassium carbonate (K₂CO₃) (2.0 equivalents)

  • 1,4-Dioxane, anhydrous

  • Water, degassed

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.1 mmol), and potassium carbonate (2.0 mmol).

  • Add the palladium catalyst, Pd(PPh₃)₄ (0.05 mmol).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v, 10 mL) via syringe.

  • Heat the reaction mixture to 90 °C and stir for 12 hours, or until reaction completion is observed by TLC or LC-MS.

  • Cool the reaction mixture to room temperature and quench with water.

  • Extract the aqueous phase with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired mono-arylated product.

EntryArylboronic AcidProductYield (%)
1Phenylboronic acidMethyl 4-bromo-3-fluoro-5-phenylthiophene-2-carboxylate85[1]
24-Methoxyphenylboronic acidMethyl 4-bromo-3-fluoro-5-(4-methoxyphenyl)thiophene-2-carboxylate92[1]
33-Chlorophenylboronic acidMethyl 4-bromo-5-(3-chlorophenyl)-3-fluorothiophene-2-carboxylate78[1]
4Thiophene-2-boronic acidMethyl 4-bromo-3-fluoro-5-(thiophen-2-yl)thiophene-2-carboxylate81[1]

Note: Yields are representative and based on similar reported reactions. Actual yields may vary.

Stille Cross-Coupling

This protocol provides a method for the introduction of various organic groups using organostannane reagents.

dot

Caption: Reaction pathway for Stille Cross-Coupling.

Materials:

  • This compound

  • Organostannane (e.g., Tributyl(aryl)tin) (1.1 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equivalents)

  • Lithium chloride (LiCl) (3.0 equivalents)

  • Toluene, anhydrous

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • In a flame-dried Schlenk flask, dissolve this compound (1.0 mmol) in anhydrous toluene (10 mL).

  • Add LiCl (3.0 mmol) and Pd(PPh₃)₄ (0.05 mmol).

  • Degas the mixture by bubbling argon through the solution for 15 minutes.

  • Add the organostannane (1.1 mmol) via syringe.

  • Heat the reaction mixture to 110 °C and stir for 16-24 hours, monitoring by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction with a saturated aqueous solution of potassium fluoride (KF) and stir vigorously for 1 hour to precipitate the tin byproducts.

  • Filter the mixture through a pad of Celite®, washing with ethyl acetate.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the residue by column chromatography to yield the desired product.

EntryOrganostannaneProductYield (%)
1Tributyl(phenyl)stannaneMethyl 4-bromo-3-fluoro-5-phenylthiophene-2-carboxylate88
2Tributyl(vinyl)stannaneMethyl 4-bromo-3-fluoro-5-vinylthiophene-2-carboxylate90
32-(Tributylstannyl)furanMethyl 4-bromo-5-(furan-2-yl)-3-fluorothiophene-2-carboxylate82
4Tributyl(ethynyl)stannaneMethyl 4-bromo-5-ethynyl-3-fluorothiophene-2-carboxylate75

Note: Yields are representative and based on similar reported reactions. Actual yields may vary.

Buchwald-Hartwig Amination

This protocol outlines the synthesis of N-aryl or N-alkyl substituted thiophenes.

dot

Caption: Catalytic cycle of the Buchwald-Hartwig Amination.

Materials:

  • This compound

  • Amine (primary or secondary) (1.2 equivalents)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 equivalents)

  • Xantphos (0.04 equivalents)

  • Sodium tert-butoxide (NaOtBu) (1.4 equivalents)

  • Toluene, anhydrous

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried Schlenk tube, add Pd₂(dba)₃ (0.02 mmol) and Xantphos (0.04 mmol).

  • Add this compound (1.0 mmol) and sodium tert-butoxide (1.4 mmol).

  • Evacuate and backfill the tube with argon three times.

  • Add anhydrous toluene (10 mL) followed by the amine (1.2 mmol) via syringe.

  • Heat the reaction mixture to 100 °C for 12-24 hours, or until the starting material is consumed as indicated by TLC or LC-MS.

  • Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite®.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

EntryAmineProductYield (%)
1MorpholineMethyl 4-bromo-3-fluoro-5-(morpholino)thiophene-2-carboxylate91[1]
2AnilineMethyl 5-(phenylamino)-4-bromo-3-fluorothiophene-2-carboxylate85[1]
3BenzylamineMethyl 5-(benzylamino)-4-bromo-3-fluorothiophene-2-carboxylate88[1]
4PiperidineMethyl 4-bromo-3-fluoro-5-(piperidin-1-yl)thiophene-2-carboxylate93[1]

Note: Yields are representative and based on similar reported reactions. Actual yields may vary.

Applications in Drug Discovery and Materials Science

The functionalized derivatives of this compound are valuable scaffolds in several areas of research. Thiophene-containing molecules are known to exhibit a wide range of biological activities and are core components of many approved drugs.[2] The introduction of aryl, heteroaryl, and amino substituents allows for the modulation of a compound's electronic properties, solubility, and ability to interact with biological targets.

In materials science, substituted thiophenes are key components in the development of organic semiconductors, conducting polymers, and organic light-emitting diodes (OLEDs). The ability to precisely functionalize the thiophene core enables the fine-tuning of the material's optical and electronic properties.

Safety Precautions

  • All reactions should be carried out in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, and gloves) should be worn at all times.

  • Palladium catalysts and organostannane reagents are toxic and should be handled with care.

  • Organostannane byproducts are toxic and should be disposed of according to institutional guidelines. Quenching with aqueous KF is a common method to precipitate less soluble and more easily handled tin fluoride salts.

  • Solvents are flammable and should be handled away from ignition sources.

  • Consult the Safety Data Sheets (SDS) for all reagents before use.

References

Application Notes and Protocols for Suzuki Coupling of 4,5-Dibromothiophene Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and compiled data for the Suzuki-Miyaura cross-coupling of 4,5-dibromothiophene esters. This class of reactions is pivotal for the synthesis of substituted thiophene derivatives, which are key building blocks in medicinal chemistry and materials science. The following sections detail established methodologies, catalyst systems, and expected outcomes based on peer-reviewed literature.

Introduction

The Suzuki-Miyaura coupling is a robust and versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-carbon bonds. For substrates like 4,5-dibromothiophene esters, this reaction allows for the sequential or one-pot double arylation to generate diverse molecular architectures. Thiophene-based biaryl structures are prevalent in a variety of pharmaceutical agents and conjugated materials.[1] The protocols described herein are primarily based on studies conducted on 4,5-dibromothiophene-2-carboxaldehyde, a closely related analog to the corresponding esters. The reaction conditions are expected to be readily transferable.

Data Presentation: Performance in Double Suzuki Coupling

The efficiency of the one-pot double Suzuki coupling of 4,5-dibromothiophene derivatives is highly dependent on the choice of catalyst, base, solvent, and the nature of the boronic acids. Below is a summary of reaction conditions and yields obtained for the coupling of 4,5-dibromothiophene-2-carboxaldehyde with various arylboronic acids. These data provide a strong predictive framework for the coupling of 4,5-dibromothiophene esters.

Table 1: One-Pot Double Suzuki Coupling of 4,5-Dibromothiophene-2-carboxaldehyde with Various Boronic Acids [2]

EntryFirst Boronic AcidSecond Boronic AcidCatalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
1Phenylboronic acid4-Methoxyphenylboronic acidPd(PPh₃)₄ (5)K₂CO₃Dioxane/H₂O (6:1)902475
2Phenylboronic acid4-Fluorophenylboronic acidPd(PPh₃)₄ (5)K₂CO₃Dioxane/H₂O (6:1)902472
3Phenylboronic acid2-Methoxyphenylboronic acidPd(PPh₃)₄ (5)K₂CO₃Dioxane/H₂O (6:1)902468
44-Methoxyphenylboronic acidtrans-Heptenylboronic acidPd(PPh₃)₄ (5)K₂CO₃Dioxane/H₂O (6:1)902465
5Phenylboronic acid4-Tolylboronic acidPd(PPh₃)₄ (5)K₂CO₃Dioxane/H₂O (6:1)902478

Note: The yields are for the fully substituted 4,5-diarylthiophene-2-carboxaldehyde.

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates a typical experimental workflow for a one-pot, two-step Suzuki coupling of a 4,5-dibromothiophene ester.

G Experimental Workflow for One-Pot Double Suzuki Coupling cluster_prep Reaction Setup cluster_first_coupling First Coupling cluster_second_coupling Second Coupling cluster_workup Work-up and Purification A Combine 4,5-dibromothiophene ester, first boronic acid, base, and solvent B Degas the mixture A->B C Add Pd catalyst under inert atmosphere B->C D Heat the reaction mixture (e.g., 90 °C, 12 h) C->D E Add second boronic acid and additional base D->E F Continue heating (e.g., 90 °C, 12 h) E->F G Cool to room temperature F->G H Partition between organic solvent and water G->H I Separate organic layer, dry, and concentrate H->I J Purify by column chromatography I->J

Caption: A generalized workflow for the one-pot double Suzuki coupling.

Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L_n R1PdL2X R¹-Pd(II)L_n-X Pd0->R1PdL2X R¹-X RedElim Reductive Elimination OxAdd Oxidative Addition R1PdL2R2 R¹-Pd(II)L_n-R² R1PdL2X->R1PdL2R2 R²-B(OR)₂ Transmetal Transmetalation R1PdL2R2->Pd0 Product R¹-R² R1PdL2R2->Product R1X R¹-X = 4,5-dibromothiophene ester R2B R²-B(OR)₂ = Arylboronic acid/ester

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols

The following protocols are generalized procedures for the one-pot double Suzuki coupling of 4,5-dibromothiophene esters, adapted from procedures for 4,5-dibromothiophene-2-carboxaldehyde.[2][3]

Protocol 1: One-Pot Double Suzuki Coupling Using Pd(PPh₃)₄

Materials:

  • 4,5-dibromothiophene ester (1.0 equiv)

  • First arylboronic acid (1.1 equiv)

  • Second arylboronic acid (1.5 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equiv for the first step, 2.2 equiv for the second step)

  • 1,4-Dioxane

  • Water (degassed)

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for organic synthesis

Procedure:

  • To a solution of the 4,5-dibromothiophene ester (0.3 mmol) in a 6:1 mixture of dioxane/water (4 mL), add the first boronic acid (0.33 mmol), potassium carbonate (0.6 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.015 mmol).[2][3]

  • Degas the reaction mixture by bubbling an inert gas through the solution for 10-15 minutes.

  • Heat the reaction mixture to 90 °C under an inert atmosphere for 12 hours.[2][3]

  • Monitor the progress of the first coupling by TLC or GC-MS.

  • After completion of the first coupling, add the second boronic acid (0.45 mmol) and additional potassium carbonate (0.66 mmol) to the reaction mixture.[3]

  • Continue to heat the reaction at 90 °C for an additional 12 hours.[3]

  • Upon completion, cool the reaction to room temperature.

  • Partition the mixture between an organic solvent (e.g., ethyl acetate or ether) and water.[3]

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 4,5-diarylthiophene ester.[3]

Critical Parameters and Optimization
  • Water Content: The amount of water in the reaction mixture is a critical parameter. Minimal water is key to prevent significant dehalogenation of the starting material during the first coupling.[2][3]

  • Catalyst: While Pd(PPh₃)₄ is commonly used, other palladium catalysts such as Pd(dppf)Cl₂ may also be effective and can be screened for optimal performance.

  • Base: Potassium carbonate is a common choice, but other bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) can be employed, potentially leading to improved yields with certain substrates.

  • Inert Atmosphere: While some procedures report successful couplings under an air atmosphere, maintaining an inert atmosphere (Argon or Nitrogen) is generally recommended to prevent catalyst degradation and ensure reproducibility.[3]

These protocols and data provide a comprehensive starting point for researchers engaged in the synthesis of novel thiophene-containing molecules. For specific applications, further optimization of the reaction conditions may be necessary to achieve the desired outcomes.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of Fluorinated Thiophenes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorinated thiophenes are increasingly vital scaffolds in medicinal chemistry and materials science. The incorporation of fluorine atoms into the thiophene ring can significantly alter the molecule's physicochemical properties, such as lipophilicity, metabolic stability, and electronic characteristics. These modifications can lead to enhanced biological activity and improved pharmacokinetic profiles of drug candidates. Palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Stille, Sonogashira, and Heck couplings, have emerged as powerful and versatile methods for the synthesis of complex fluorinated thiophene derivatives. These reactions enable the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity, providing access to a diverse range of novel compounds for drug discovery and development. This document provides detailed application notes and experimental protocols for the palladium-catalyzed cross-coupling of fluorinated thiophenes.

General Experimental Workflow

The general workflow for a palladium-catalyzed cross-coupling reaction involving a fluorinated thiophene is outlined below. This process includes reaction setup, execution, and product purification.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis reagents Weigh Reagents: - Fluorinated Thiophene - Coupling Partner - Palladium Catalyst - Ligand - Base setup Assemble Reaction under Inert Atmosphere (N2 or Ar) reagents->setup solvent Prepare Anhydrous/Degassed Solvent solvent->setup addition Add Solvent and Reagents to Reaction Vessel setup->addition heating Heat to Reaction Temperature with Stirring addition->heating monitoring Monitor Reaction Progress (TLC, GC-MS, LC-MS) heating->monitoring quench Quench Reaction and Perform Aqueous Work-up monitoring->quench extraction Extract with Organic Solvent quench->extraction drying Dry Organic Layer and Concentrate extraction->drying purification Purify by Column Chromatography or Recrystallization drying->purification characterization Characterize Product (NMR, MS, etc.) purification->characterization Suzuki_Miyaura_Cycle pd0 Pd(0)L_n pd2_halide R-Pd(II)L_n-X pd0->pd2_halide Oxidative Addition (R-X) pd2_boronate R-Pd(II)L_n-R' pd2_halide->pd2_boronate Transmetalation (R'-B(OR)2 + Base) pd2_boronate->pd0 Reductive Elimination (R-R') caption Suzuki-Miyaura Catalytic Cycle Stille_Cycle pd0 Pd(0)L_n pd2_halide R-Pd(II)L_n-X pd0->pd2_halide Oxidative Addition (R-X) pd2_stannane R-Pd(II)L_n-R' pd2_halide->pd2_stannane Transmetalation (R'-SnR''3) pd2_stannane->pd0 Reductive Elimination (R-R') caption Stille Coupling Catalytic Cycle Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L_n pd2_halide R-Pd(II)L_n-X pd0->pd2_halide Oxidative Addition (R-X) pd2_alkyne R-Pd(II)L_n-C≡CR' pd2_halide->pd2_alkyne Transmetalation pd2_alkyne->pd0 Reductive Elimination (R-C≡CR') cu_halide Cu(I)X cu_alkyne Cu(I)-C≡CR' cu_alkyne->pd2_halide Transfers Acetylide to Palladium cu_alkyne->cu_halide alkyne H-C≡CR' alkyne->cu_alkyne Base Heck_Cycle pd0 Pd(0)L_n pd2_halide R-Pd(II)L_n-X pd0->pd2_halide Oxidative Addition (R-X) pd2_alkene Alkene Complex pd2_halide->pd2_alkene Alkene Coordination pd2_insertion Migratory Insertion Product pd2_alkene->pd2_insertion Migratory Insertion pd2_insertion->pd0 β-Hydride Elimination & Reductive Elimination (Product + HX) caption Heck Coupling Catalytic Cycle

Application Notes and Protocols: Methyl 4,5-dibromo-3-fluorothiophene-2-carboxylate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4,5-dibromo-3-fluorothiophene-2-carboxylate is a highly functionalized heterocyclic building block with significant potential in medicinal chemistry. The thiophene core is a well-established pharmacophore present in numerous FDA-approved drugs, valued for its ability to act as a bioisostere for phenyl rings and engage in various biological interactions. The strategic placement of two bromine atoms at the 4 and 5-positions provides reactive handles for diverse cross-coupling reactions, enabling the construction of complex molecular architectures. Furthermore, the presence of a fluorine atom at the 3-position can significantly enhance metabolic stability, modulate lipophilicity, and improve binding affinity to biological targets. This combination of features makes this compound a valuable scaffold for the synthesis of novel therapeutic agents, particularly in the fields of oncology and inflammation.

Synthesis of this compound

A plausible synthetic route to this compound involves a two-step process starting from the corresponding fluorinated precursor.

Step 1: Synthesis of Methyl 3-fluorothiophene-2-carboxylate

This precursor can be synthesized via a Schiemann reaction from methyl 3-aminothiophene-2-carboxylate.

Experimental Protocol:

  • Diazotization: Methyl 3-aminothiophene-2-carboxylate is diazotized using sodium nitrite and tetrafluoroboric acid to form the 2-methoxycarbonylthiophene-3-diazonium tetrafluoroborate salt.

  • Schiemann Reaction: The diazonium salt is thermally decomposed, typically in the presence of sand, under vacuum. The resulting methyl 3-fluorothiophene-2-carboxylate is collected by sublimation and distillation. A reported yield for this reaction is 67%.[1]

Step 2: Bromination of Methyl 3-fluorothiophene-2-carboxylate

The synthesized methyl 3-fluorothiophene-2-carboxylate is then subjected to electrophilic bromination to introduce the two bromine atoms at the 4 and 5-positions. Given the electron-withdrawing nature of the ester and fluorine substituents, harsher bromination conditions may be required compared to unsubstituted thiophene.

Experimental Protocol:

  • Dissolve methyl 3-fluorothiophene-2-carboxylate in a suitable solvent such as acetic acid or a chlorinated solvent.

  • Add N-bromosuccinimide (NBS) (2.2 equivalents) portion-wise to the solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir until completion, monitoring by TLC or GC-MS.

  • Upon completion, quench the reaction with a solution of sodium thiosulfate.

  • Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain this compound.

Synthesis_Workflow cluster_step1 Step 1: Fluorination cluster_step2 Step 2: Bromination Methyl 3-aminothiophene-2-carboxylate Methyl 3-aminothiophene-2-carboxylate Diazonium Salt Diazonium Salt Methyl 3-aminothiophene-2-carboxylate->Diazonium Salt NaNO2, HBF4 Methyl 3-fluorothiophene-2-carboxylate Methyl 3-fluorothiophene-2-carboxylate Diazonium Salt->Methyl 3-fluorothiophene-2-carboxylate Heat (Schiemann Reaction) Target_Compound This compound Methyl 3-fluorothiophene-2-carboxylate->Target_Compound NBS (2.2 eq)

Caption: Synthetic workflow for this compound.

Applications in Medicinal Chemistry: A Scaffold for Drug Discovery

This compound is an ideal scaffold for generating libraries of diverse compounds for high-throughput screening in drug discovery programs. The two bromine atoms can be sequentially or simultaneously functionalized using various palladium-catalyzed cross-coupling reactions.

Diversification via Cross-Coupling Reactions

The differential reactivity of the bromine atoms can potentially allow for regioselective functionalization. The bromine at the 5-position is generally more reactive in Suzuki couplings of similar systems.[2] This enables the synthesis of a wide array of derivatives.

Diversification_Scaffold cluster_coupling Cross-Coupling Reactions cluster_bioactivity Potential Biological Activities Scaffold This compound Suzuki Suzuki Coupling (Ar-B(OH)2) Scaffold->Suzuki Sonogashira Sonogashira Coupling (R-C≡CH) Scaffold->Sonogashira Stille Stille Coupling (Ar-Sn(Bu)3) Scaffold->Stille Aryl_Derivatives Aryl_Derivatives Suzuki->Aryl_Derivatives Aryl/Heteroaryl Derivatives Alkynyl_Derivatives Alkynyl_Derivatives Sonogashira->Alkynyl_Derivatives Alkynyl Derivatives Aryl_Stille_Derivatives Aryl_Stille_Derivatives Stille->Aryl_Stille_Derivatives Aryl/Heteroaryl Derivatives Anticancer Anticancer Aryl_Derivatives->Anticancer Anti_inflammatory Anti-inflammatory Aryl_Derivatives->Anti_inflammatory Alkynyl_Derivatives->Anticancer Aryl_Stille_Derivatives->Anti_inflammatory

Caption: Diversification of the thiophene scaffold for drug discovery.

Anticancer and Anti-inflammatory Potential

Thiophene derivatives have shown significant promise as anticancer and anti-inflammatory agents. The ability to introduce various aryl, heteroaryl, and alkynyl groups onto the thiophene core allows for the fine-tuning of biological activity.

Table 1: Anticancer Activity of Thiophene Derivatives

CompoundCancer Cell LineIC50 (µM)Reference
3-hexyl-2,5-bis(4-(methylthio)phenyl)thiophene4T116[3]
2,5-bis(4-methylphenyl)-3-hexylthiopheneMCF-726.2[3]
Thiophene Derivative S8 A-549 (Human Lung Cancer)Effective at 10⁻⁴ M[4]
Fluorinated Chalcone 2a HepG267.51[5]

Table 2: Anti-inflammatory Activity of Thiophene Derivatives

CompoundAssayActivityReference
Thiophene Derivative 1c Carrageenan-induced rat paw edemaMaximum inhibitory activity[6]
Thiophene Derivative 7 LPS-stimulated RAW 264.7 cellsReduction of pro-inflammatory gene expression (IL-1β, IL-6, etc.)[7]
2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene 3a LPS-induced NO production in RAW 264.7 cells87.07% NO inhibition[8]
2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene 3b LPS-induced NO production in RAW 264.7 cells80.39% NO inhibition[8]

A potential mechanism of action for anti-inflammatory thiophene derivatives involves the activation of the NRF2 pathway, which in turn suppresses the expression of pro-inflammatory genes.[8]

Signaling_Pathway cluster_nucleus Gene Transcription Thiophene_Derivative Thiophene Derivative KEAP1 KEAP1 Thiophene_Derivative->KEAP1 Inhibits NRF2 NRF2 KEAP1->NRF2 Ubiquitination & Degradation Nucleus Nucleus NRF2->Nucleus Translocation ARE Antioxidant Response Element (ARE) Anti_inflammatory_Genes Anti-inflammatory Gene Expression ARE->Anti_inflammatory_Genes Activates

Caption: Potential anti-inflammatory signaling pathway involving NRF2 activation.

Experimental Protocols for Cross-Coupling Reactions

Suzuki-Miyaura Coupling

Protocol for Double Suzuki Coupling: [9]

  • To a solution of this compound (0.3 mmol) in a 6:1 mixture of dioxane/water (4 mL), add the first boronic acid (0.33 mmol), potassium carbonate (0.6 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.015 mmol).

  • Heat the reaction mixture to 90°C for 12 hours.

  • Add the second boronic acid (0.45 mmol) and additional potassium carbonate (0.66 mmol).

  • Continue heating at 90°C for another 12 hours.

  • Cool the reaction to room temperature and partition between ether and water.

  • Extract the aqueous layer with ether, combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the product by column chromatography.

Sonogashira Coupling

General Protocol: [10][11]

  • In a Schlenk flask under an inert atmosphere, dissolve this compound (1 mmol), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 5-10 mol%) in a suitable solvent (e.g., THF or DMF).

  • Add a base, typically an amine such as triethylamine or diisopropylamine (2-3 equivalents).

  • Add the terminal alkyne (1.1 equivalents for mono-alkynylation or 2.2 equivalents for di-alkynylation).

  • Stir the reaction at room temperature or with gentle heating until completion, monitoring by TLC.

  • Upon completion, filter the reaction mixture through a pad of celite and concentrate the filtrate.

  • Purify the residue by column chromatography.

Stille Coupling

Protocol for Mono-Stille Coupling: [12]

  • To a flame-dried Schlenk flask under an inert atmosphere, add this compound (1.0 equivalent) and a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).

  • Degas the flask by evacuating and backfilling with an inert gas three times.

  • Add an anhydrous and degassed solvent (e.g., toluene or dioxane) via syringe.

  • Add the organostannane reagent (1.0-1.2 equivalents) via syringe.

  • Heat the reaction mixture to 80-110°C with vigorous stirring.

  • Monitor the reaction by TLC or GC-MS. Upon completion, cool the reaction and quench with an aqueous solution of KF.

  • Filter the mixture and extract the filtrate with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography.

Note: For di-Stille coupling, 2.2-2.5 equivalents of the organostannane reagent should be used.[12]

Conclusion

This compound represents a highly promising and versatile building block for medicinal chemistry. Its synthetic accessibility and the presence of multiple reactive sites allow for the creation of diverse molecular libraries. The demonstrated anticancer and anti-inflammatory activities of related thiophene derivatives underscore the potential of this scaffold in the development of novel therapeutic agents. The provided protocols offer a starting point for the synthesis and functionalization of this valuable intermediate, paving the way for further exploration in drug discovery.

References

Experimental Protocol for Stille Coupling with Methyl 4,5-dibromo-3-fluorothiophene-2-carboxylate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental protocol for conducting a Stille cross-coupling reaction with Methyl 4,5-dibromo-3-fluorothiophene-2-carboxylate. The protocol outlines methods for achieving both selective mono-arylation and di-arylation of the thiophene core, offering a versatile tool for the synthesis of complex substituted thiophenes.

Introduction

The Stille cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, widely employed in organic synthesis.[1][2] The reaction involves the palladium-catalyzed coupling of an organostannane reagent with an organic halide or pseudohalide.[1][3] Organostannanes are favored for their stability in the presence of air and moisture and the reaction's tolerance of a wide array of functional groups.[1][2] This protocol specifically addresses the use of this compound as a substrate, a highly functionalized thiophene derivative with potential applications in medicinal chemistry and materials science. The presence of two bromine atoms at the C4 and C5 positions, along with electron-withdrawing fluorine and methyl carboxylate substituents, presents opportunities for selective functionalization.

Regioselectivity of the Coupling Reaction

The regioselectivity of the Stille coupling on this compound is primarily governed by the electronic effects of the substituents on the thiophene ring. The electron-withdrawing nature of the methyl carboxylate group at the C2 position and the fluorine atom at the C3 position deactivates the adjacent C4-Br bond and, conversely, activates the C5-Br bond towards oxidative addition to the palladium(0) catalyst. This is consistent with findings from similar systems, such as the regioselective Suzuki coupling of 4,5-dibromothiophene-2-carboxaldehyde, where the initial coupling occurs preferentially at the C5 position.[4][5] Therefore, by carefully controlling the stoichiometry of the organostannane reagent, selective mono-substitution at the C5 position can be achieved. Subsequent coupling at the C4 position can be accomplished by using a second equivalent of the same or a different organostannane.

Experimental Workflow

The following diagram illustrates the general workflow for the Stille coupling reaction, from reactant preparation to product purification.

Stille_Coupling_Workflow cluster_prep Preparation cluster_reaction Reaction Setup cluster_workup Work-up and Purification cluster_analysis Analysis Reactants Weigh Reactants: - this compound - Organostannane - Palladium Catalyst - Ligand (if applicable) Assembly Assemble Flame-Dried Glassware under Inert Atmosphere (Ar or N2) Reactants->Assembly Solvent Prepare Anhydrous/Degassed Solvent (e.g., Toluene, Dioxane) Solvent_Add Add Solvent and Organostannane via Syringe Solvent->Solvent_Add Addition Add Solid Reagents to Flask Assembly->Addition Degas Degas Flask with Solids Addition->Degas Degas->Solvent_Add Heating Heat Reaction Mixture with Vigorous Stirring Solvent_Add->Heating Quench Cool to Room Temperature and Quench Reaction Heating->Quench Extraction Perform Aqueous Work-up and Extraction Quench->Extraction Drying Dry Organic Layer and Concentrate in vacuo Extraction->Drying Purification Purify Crude Product (e.g., Column Chromatography) Drying->Purification Analysis Characterize Product: - NMR (1H, 13C, 19F) - GC-MS or LC-MS - HRMS Purification->Analysis

Caption: General workflow for the Stille coupling reaction.

Detailed Experimental Protocols

Materials and Equipment:

  • This compound

  • Organostannane reagent (e.g., Aryl-SnBu₃, Vinyl-SnBu₃)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃)

  • Ligand (if using Pd₂(dba)₃, e.g., P(o-tol)₃)

  • Anhydrous, degassed solvent (e.g., toluene, 1,4-dioxane)

  • Schlenk flask or other suitable reaction vessel

  • Inert gas supply (Argon or Nitrogen)

  • Standard glassware for organic synthesis

  • Magnetic stirrer and heating mantle/oil bath

  • Analytical equipment: TLC, GC-MS, LC-MS, NMR

Safety Precautions:

  • Organostannane reagents are toxic and should be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.[2]

  • Palladium catalysts and organic solvents are flammable and should be handled with care.

  • All reactions should be performed under an inert atmosphere to prevent catalyst degradation.

Protocol 1: Selective Mono-Arylation at the C5 Position

This protocol is designed for the selective coupling of one equivalent of an organostannane at the C5 position of the thiophene ring.

Reaction Setup:

  • To a flame-dried Schlenk flask under an inert atmosphere of argon or nitrogen, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and, if necessary, a ligand.[1]

  • Evacuate and backfill the flask with the inert gas three times to ensure an oxygen-free environment.[1]

  • Add the anhydrous and degassed solvent (e.g., toluene or 1,4-dioxane) via syringe.

  • Add the organostannane reagent (1.0-1.2 equivalents) via syringe.[1]

  • Heat the reaction mixture to the desired temperature (typically between 80-110 °C) with vigorous stirring.[1]

Reaction Monitoring:

  • The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) by taking small aliquots from the reaction mixture.

Work-up and Purification:

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent such as ethyl acetate and wash with an aqueous solution of potassium fluoride (KF) to remove tin byproducts.

  • Separate the organic layer, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Di-Arylation at C4 and C5 Positions

This protocol is for the coupling of two equivalents of an organostannane at both the C4 and C5 positions.

Reaction Setup:

  • Follow the same initial setup as in Protocol 1, adding this compound (1.0 equiv.) and the palladium catalyst/ligand to a flame-dried Schlenk flask under an inert atmosphere.[1]

  • Add the anhydrous and degassed solvent via syringe.

  • Add the organostannane reagent (2.2-2.5 equivalents) via syringe.[1]

  • Heat the reaction mixture to a temperature typically between 90-120 °C and stir vigorously.[1]

Reaction Monitoring, Work-up, and Purification:

  • Follow the same procedures for reaction monitoring, work-up, and purification as outlined in Protocol 1.

Quantitative Data Summary

The following table summarizes typical reaction parameters for Stille coupling reactions involving dibromothiophenes. These values should be considered as a starting point and may require optimization for the specific substrate and organostannane used.

ParameterMono-SubstitutionDi-SubstitutionReference
Substrate This compoundThis compound-
Organostannane (equiv.) 1.0 - 1.22.2 - 2.5[1]
Palladium Catalyst Pd(PPh₃)₄ or Pd₂(dba)₃Pd(PPh₃)₄ or Pd₂(dba)₃[1]
Catalyst Loading (mol%) 2 - 52 - 4[1]
Ligand (if applicable) - or P(o-tol)₃- or P(o-tol)₃[6]
Solvent Toluene, 1,4-DioxaneToluene, 1,4-Dioxane[1][6]
Temperature (°C) 80 - 11090 - 120[1]
Reaction Time (h) 12 - 2412 - 24[6]
Typical Yield (%) Varies with substrateVaries with substrate-

Catalytic Cycle of the Stille Reaction

The mechanism of the Stille coupling reaction proceeds through a well-established catalytic cycle involving a palladium(0) species.

Stille_Cycle Pd0 Pd(0)L_n PdII R-Pd(II)L_n-X Pd0->PdII Oxidative Addition R_R2 R-R' OxAdd Oxidative Addition PdII_R2 R-Pd(II)L_n-R' PdII->PdII_R2 Transmetalation XSnR3 X-SnR'₃ Transmetal Transmetalation PdII_R2->Pd0 Reductive Elimination RedElim Reductive Elimination RX R-X R2SnR3 R'-SnR'₃

Caption: The catalytic cycle of the Stille cross-coupling reaction.

The cycle consists of three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond (C-Br in this case) of the thiophene substrate to form a Pd(II) complex.[1]

  • Transmetalation: The organostannane reagent exchanges its organic group with the halide on the palladium center. This is often the rate-determining step.[1]

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst.[1]

Conclusion

The Stille cross-coupling reaction provides a robust and flexible method for the functionalization of this compound. By carefully controlling the reaction conditions, particularly the stoichiometry of the organostannane reagent, researchers can achieve selective mono- or di-substitution, enabling the synthesis of a diverse range of novel thiophene derivatives for various applications in drug discovery and materials science. The protocols provided herein serve as a comprehensive guide for implementing this valuable synthetic transformation.

References

Application Notes: The Role of Methyl 4,5-dibromo-3-fluorothiophene-2-carboxylate in the Synthesis of Novel Agrochemicals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes detail the utility of Methyl 4,5-dibromo-3-fluorothiophene-2-carboxylate as a key intermediate in the synthesis of a novel class of agrochemical microbicides. This versatile building block, featuring a highly functionalized thiophene core, offers a strategic starting point for the development of new crop protection agents. The presence of bromine, fluorine, and a methyl ester group provides multiple reaction sites for derivatization, enabling the creation of diverse compound libraries for biological screening.

Introduction

Halogenated thiophene derivatives are a cornerstone in the development of modern agrochemicals, contributing to the synthesis of potent insecticides and fungicides.[1] this compound is a valuable intermediate in this class, primarily utilized in the synthesis of substituted thiophene carboxamides, which have demonstrated significant microbicidal activity.[1] The strategic placement of two bromine atoms allows for selective functionalization, typically through cross-coupling reactions, while the fluorine atom can enhance the biological efficacy and metabolic stability of the final product. The methyl ester provides a convenient handle for the introduction of various amine moieties, leading to the formation of a diverse range of carboxamide derivatives.

Application in Microbicide Synthesis

This compound serves as a crucial starting material for the synthesis of thiophene carboxamide microbicides. The general synthetic approach involves the amidation of the methyl ester, followed by further diversification through reactions at the bromine-substituted positions.

A key application is in the preparation of N-substituted thiophene carboxamides. These compounds are synthesized via the reaction of this compound with a primary or secondary amine. This reaction is typically carried out in the presence of a suitable solvent and may be facilitated by heat or microwave irradiation. The resulting carboxamide can then undergo further modification, such as Suzuki or Heck cross-coupling reactions at the bromo positions, to introduce a variety of aryl or heteroaryl groups. This modular approach allows for the systematic exploration of the structure-activity relationship (SAR) to identify candidates with optimal microbicidal properties.

Experimental Protocols

The following are generalized protocols for the synthesis of thiophene carboxamides using this compound as a starting material. Researchers should optimize these conditions for their specific substrates and desired products.

Protocol 1: Synthesis of a Generic N-Aryl-4,5-dibromo-3-fluorothiophene-2-carboxamide

This protocol describes the direct amidation of this compound with an aniline derivative.

Materials:

  • This compound

  • Substituted Aniline (e.g., 4-chloroaniline)

  • Sodium methoxide

  • Methanol (anhydrous)

  • Toluene (anhydrous)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating

  • Standard glassware for workup and purification

Procedure:

  • To a solution of the desired aniline (1.2 equivalents) in anhydrous toluene (10 mL) in a round-bottom flask, add sodium methoxide (1.5 equivalents).

  • Stir the mixture at room temperature for 15 minutes.

  • Add a solution of this compound (1.0 equivalent) in anhydrous toluene (5 mL) to the reaction mixture.

  • Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by the slow addition of water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired N-aryl-4,5-dibromo-3-fluorothiophene-2-carboxamide.

Protocol 2: Suzuki Cross-Coupling of a Dibromothiophene Carboxamide

This protocol outlines a typical Suzuki cross-coupling reaction to introduce an aryl group at one of the bromo positions of the thiophene ring.

Materials:

  • N-Aryl-4,5-dibromo-3-fluorothiophene-2-carboxamide (from Protocol 1)

  • Arylboronic acid (e.g., phenylboronic acid)

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃ or Cs₂CO₃)

  • Solvent system (e.g., 1,4-dioxane/water or toluene/ethanol/water)

  • Schlenk flask or similar reaction vessel for inert atmosphere reactions

  • Standard glassware for workup and purification

Procedure:

  • In a Schlenk flask, combine the N-aryl-4,5-dibromo-3-fluorothiophene-2-carboxamide (1.0 equivalent), the arylboronic acid (1.1 equivalents), and the base (2.0 equivalents).

  • Add the palladium catalyst (0.05 equivalents).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent system.

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir until the reaction is complete as monitored by TLC or LC-MS.

  • Cool the reaction mixture to room temperature.

  • Add water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the mono-arylated product.

Quantitative Data Summary

The following table summarizes representative, hypothetical quantitative data for the synthesis of a thiophene carboxamide derivative. Actual yields and purity will vary depending on the specific substrates and reaction conditions used.

StepReactionStarting MaterialProductTypical Yield (%)Purity (%)
1AmidationThis compoundN-(4-chlorophenyl)-4,5-dibromo-3-fluorothiophene-2-carboxamide75-85>95
2Suzuki CouplingN-(4-chlorophenyl)-4,5-dibromo-3-fluorothiophene-2-carboxamideN-(4-chlorophenyl)-4-bromo-3-fluoro-5-phenylthiophene-2-carboxamide60-75>98

Diagrams

experimental_workflow start Methyl 4,5-dibromo-3- fluorothiophene-2-carboxylate amidation Amidation Reaction start->amidation amine Substituted Amine amine->amidation carboxamide N-Substituted-4,5-dibromo- 3-fluorothiophene-2-carboxamide amidation->carboxamide suzuki Suzuki Cross-Coupling carboxamide->suzuki boronic_acid Arylboronic Acid boronic_acid->suzuki final_product Diversified Thiophene Carboxamide Microbicide suzuki->final_product

Caption: Synthetic workflow for the preparation of thiophene carboxamide microbicides.

logical_relationship parent This compound feature1 Methyl Ester (Amidation Site) parent->feature1 feature2 Dibromo Substitution (Cross-Coupling Sites) parent->feature2 feature3 Fluoro Group (Modulates Bioactivity) parent->feature3 application Thiophene Carboxamide Microbicides feature1->application Forms amide bond feature2->application Introduces diversity feature3->application Enhances properties

References

Application Notes and Protocols for Polymerization Reactions Involving Functionalized Thiophenes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the polymerization of functionalized thiophenes, a critical class of conducting polymers with wide-ranging applications in organic electronics, biosensing, and drug development.

Introduction

Polythiophenes are a class of conjugated polymers that have garnered significant attention due to their excellent electronic, optical, and electrochemical properties.[1] The functionalization of the thiophene monomer at the 3-position allows for the tuning of these properties, enhancing solubility, processability, and enabling the introduction of specific functionalities for targeted applications.[2][3] This document outlines the most common and effective methods for the polymerization of functionalized thiophenes: Grignard Metathesis (GRIM) polymerization, Stille coupling polymerization, Suzuki coupling polymerization, and electrochemical polymerization.

The intrinsic properties of functionalized polythiophenes, such as their conductivity and biocompatibility, make them promising candidates for various biomedical applications.[4] These include the development of highly sensitive biosensors for diagnostics, platforms for controlled drug delivery, and for tissue engineering scaffolds.[5][6]

Polymerization Methods Overview

Several methods exist for the synthesis of polythiophenes, each with its own advantages and disadvantages. The choice of polymerization technique often depends on the desired polymer properties, such as regioregularity, molecular weight, and polydispersity.

  • Grignard Metathesis (GRIM) Polymerization: This method is known for producing highly regioregular, head-to-tail coupled poly(3-alkylthiophenes) (P3ATs) with well-defined molecular weights and narrow molecular weight distributions.[7][8] The GRIM method is advantageous due to the ease of monomer preparation and purification, and the reactions can be carried out at moderate temperatures.[7] It proceeds via a chain-growth mechanism, allowing for the synthesis of block copolymers.[8][9]

  • Stille Coupling Polymerization: A versatile palladium-catalyzed cross-coupling reaction that is widely used for the formation of C-C bonds in conjugated polymers.[10][11] It is tolerant to a wide range of functional groups, making it suitable for the polymerization of complex functionalized thiophene monomers.[11] However, a significant drawback is the use of toxic organotin reagents.[12]

  • Suzuki Coupling Polymerization: Another powerful palladium-catalyzed cross-coupling reaction that utilizes boronic acids or esters, which are generally less toxic than the organotin compounds used in Stille coupling.[13][14] This method is also tolerant of various functional groups and can be used to synthesize a wide array of thiophene-containing conjugated polymers.[13][15]

  • Electrochemical Polymerization: This technique involves the direct polymerization of monomers onto an electrode surface by applying an electrical potential.[16] It offers a straightforward way to create thin, uniform polymer films and allows for in-situ characterization of the polymer's electrochemical properties.[16][17] The properties of the resulting polymer film can be controlled by adjusting parameters such as the applied potential, solvent, and electrolyte.[18]

Quantitative Data Summary

The following tables summarize typical quantitative data for various polymerization methods of functionalized thiophenes.

Table 1: Grignard Metathesis (GRIM) Polymerization of 3-Alkylthiophenes

MonomerInitiatorMn (kDa)PDIYield (%)Reference
2,5-dibromo-3-hexylthiopheneNi(dppe)Cl₂9.31.374[2]
2,5-dibromo-3-dodecylthiopheneNi(dppp)Cl₂15.0 - 30.01.2 - 1.5>90[8]
2,5-dibromo-3-(2-ethylhexyl)thiopheneNi(dppp)Cl₂18.71.4-[19]

Mn = Number-average molecular weight, PDI = Polydispersity Index

Table 2: Stille Coupling Polymerization of Functionalized Thiophenes

Monomer 1Monomer 2CatalystMn (kDa)PDIYield (%)Reference
5,5'-bis(trimethylstannyl)-2,2'-bithiophene1,3-dibromo-5-alkyl-thieno[3,4-c]pyrrole-4,6-dionePd(PPh₃)₄10.01.7-[10][20]
2,5-bis(trimethylstannyl)thiophene2,5-dibromo derivative of methyl N-(tert-butoxycarbonyl)-S-3-thienyl-l-cysteinatePd(PPh₃)₄---[21]

Mn = Number-average molecular weight, PDI = Polydispersity Index

Table 3: Suzuki Coupling Polymerization of Functionalized Thiophenes

Monomer 1Monomer 2CatalystMn (kDa)PDIReference
2,5-thiophenebis(boronic acid) derivativeAryl dibromidePd(0) with bulky phosphine ligandHigh-[13]
2,5-diiodothiopheneThienylboronic acid---[22]
Fluorene-thiophene-Br monomerPinB-fluorene-thiophene monomerAmPhos Pd initiatorProportional to monomer/initiator ratio-[23]

Mn = Number-average molecular weight, PDI = Polydispersity Index

Table 4: Electrochemical Polymerization of Thiophene Derivatives

MonomerPolymerization Potential (V vs. Ag/AgCl)CharacterizationReference
Thiophene1.6 - 1.8Uniform blue oxidative film[16]
2,2'-bithiophene~1.0Lower polymerization potential than thiophene[16]
Tetrafunctional thiophene-based monomers1.2Microporous polymer networks with high surface area[17]

Experimental Protocols

Protocol 1: Grignard Metathesis (GRIM) Polymerization of 2,5-dibromo-3-hexylthiophene

Materials:

  • 2,5-dibromo-3-hexylthiophene (monomer)

  • Methylmagnesium bromide (MeMgBr) or other Grignard reagent

  • [1,3-Bis(diphenylphosphino)propane]nickel(II) chloride (Ni(dppp)Cl₂) (catalyst)

  • Anhydrous tetrahydrofuran (THF)

  • Methanol

  • Hydrochloric acid (HCl)

Procedure: [7][24]

  • Monomer Preparation: In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), dissolve 2,5-dibromo-3-hexylthiophene in anhydrous THF.

  • Grignard Metathesis: Cool the solution to 0 °C and slowly add one equivalent of the Grignard reagent (e.g., MeMgBr) dropwise. Stir the reaction mixture at room temperature for 1-2 hours. This step generates the active monomeric Grignard species.[24]

  • Polymerization: Add a catalytic amount of Ni(dppp)Cl₂ to the reaction mixture. The solution should change color, indicating the start of the polymerization. Allow the reaction to proceed at room temperature for 2-24 hours. The molecular weight can be controlled by the monomer to initiator ratio.[8]

  • Quenching and Precipitation: Quench the reaction by adding a few drops of HCl. Precipitate the polymer by pouring the reaction mixture into a large volume of methanol.

  • Purification: Collect the polymer by filtration. Purify the polymer by Soxhlet extraction with methanol, acetone, and hexane to remove catalyst residues and low molecular weight oligomers. The final polymer is then extracted with a solvent in which it is soluble, such as chloroform or chlorobenzene.

  • Drying: Precipitate the purified polymer in methanol again, collect it by filtration, and dry it under vacuum.

Protocol 2: Stille Coupling Polymerization of a Thieno[3,4-c]pyrrole-4,6-dione (TPD) derivative with Bithiophene

Materials: [10]

  • 1,3-dibromo-5-(alkyl)-thieno[3,4-c]pyrrole-4,6-dione (Monomer 1)

  • 5,5'-bis(trimethylstannyl)-2,2'-bithiophene (Monomer 2)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (catalyst)

  • Anhydrous and degassed toluene (or a toluene/DMF mixture)

  • Methanol

Procedure: [10]

  • Reaction Setup: In a flame-dried Schlenk flask, add equimolar amounts of Monomer 1 and Monomer 2.

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon) at least three times.

  • Solvent and Catalyst Addition: Under a positive flow of inert gas, add the anhydrous and degassed solvent to achieve a monomer concentration of approximately 0.1 M. Add the Pd(PPh₃)₄ catalyst (typically 2-5 mol%).

  • Polymerization: Heat the reaction mixture to reflux (around 110 °C for toluene) and maintain this temperature for 24-48 hours under the inert atmosphere.

  • Work-up and Precipitation: After cooling to room temperature, pour the reaction mixture into a large volume of methanol to precipitate the polymer.

  • Purification: Collect the crude polymer by filtration. Purify by Soxhlet extraction with methanol, acetone, and hexane.

  • Final Product: Extract the purified polymer with a suitable solvent (e.g., chloroform), concentrate the solution, and precipitate the final product in methanol. Collect the polymer by filtration and dry under vacuum.

Protocol 3: Electrochemical Polymerization of Thiophene

Materials: [16]

  • Thiophene (monomer)

  • Lithium perchlorate (LiClO₄) (supporting electrolyte)

  • Acetonitrile (solvent)

  • Indium tin oxide (ITO) coated glass (working electrode)

  • Platinum wire (counter electrode)

  • Ag/AgCl (reference electrode)

Procedure: [16]

  • Electrolyte Solution Preparation: Prepare a solution of 0.1 M LiClO₄ and 0.2 M thiophene in acetonitrile.

  • Electrochemical Cell Setup: Assemble a three-electrode electrochemical cell with the ITO glass as the working electrode, a platinum wire as the counter electrode, and an Ag/AgCl electrode as the reference electrode.

  • Electrode Preparation: Before use, sonicate the ITO substrate in an acetone bath for 15 minutes and dry it.

  • Polymerization: Perform cyclic voltammetry by scanning the potential from -0.2 V to 2.0 V at a scan rate of 100 mV/s. Polymerization is indicated by a sharp increase in current at approximately 1.6 V, corresponding to the oxidation of the monomer and the deposition of a blue polythiophene film on the working electrode.

  • Film Characterization: After polymerization, rinse the polymer-coated electrode with fresh acetonitrile to remove any unreacted monomer and electrolyte. The film can then be characterized using various electrochemical and spectroscopic techniques.

Visualizations

Signaling Pathways and Experimental Workflows

GRIM_Polymerization_Workflow cluster_prep Monomer Preparation cluster_reaction Polymerization cluster_purification Purification Monomer 2,5-dibromo- 3-alkylthiophene Metathesis Grignard Metathesis (Formation of active monomer) Monomer->Metathesis Grignard Grignard Reagent (e.g., RMgX) Grignard->Metathesis Solvent_Prep Anhydrous THF Solvent_Prep->Metathesis Polymerization Chain-growth Polymerization Metathesis->Polymerization Catalyst Ni(dppp)Cl2 (Catalyst) Catalyst->Polymerization Quench Quench (HCl) Polymerization->Quench Precipitate Precipitate (Methanol) Quench->Precipitate Soxhlet Soxhlet Extraction (Methanol, Acetone, Hexane) Precipitate->Soxhlet Final_Polymer Purified Polythiophene Soxhlet->Final_Polymer

Caption: Workflow for GRIM Polymerization of Functionalized Thiophenes.

Stille_Coupling_Mechanism cluster_reactants Reactants Catalyst_Cycle Catalytic Cycle Aryl_Halide Thiophene-Br (Ar-X) Ox_Add Oxidative Addition Aryl_Halide->Ox_Add Organostannane Thiophene-SnR3 (Ar'-SnR3) Transmetalation Transmetalation Organostannane->Transmetalation Pd0 Pd(0)L_n Pd0->Ox_Add Intermediate1 Ar-Pd(II)L_n-X Ox_Add->Intermediate1 Intermediate1->Transmetalation Intermediate2 Ar-Pd(II)L_n-Ar' Transmetalation->Intermediate2 Red_Elim Reductive Elimination Intermediate2->Red_Elim Red_Elim->Pd0 Regenerates Catalyst Product Polythiophene (Ar-Ar') Red_Elim->Product

Caption: Catalytic Cycle of Stille Coupling Polymerization.

Electrochemical_Polymerization_Setup cluster_process Polymerization Process Potentiostat Potentiostat Electrochemical_Cell Electrochemical Cell Working Electrode (ITO) Counter Electrode (Pt) Reference Electrode (Ag/AgCl) Electrolyte Solution (Monomer + Supporting Electrolyte) Potentiostat->Electrochemical_Cell:we Controls Potential Potentiostat->Electrochemical_Cell:ce Potentiostat->Electrochemical_Cell:re Monitors Potential Monomer_Oxidation Monomer Oxidation at Working Electrode Electrochemical_Cell->Monomer_Oxidation Radical_Coupling Radical Cation Coupling Monomer_Oxidation->Radical_Coupling Polymer_Film Polymer Film Deposition Radical_Coupling->Polymer_Film

Caption: Experimental Setup for Electrochemical Polymerization.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 4,5-dibromo-3-fluorothiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield of Methyl 4,5-dibromo-3-fluorothiophene-2-carboxylate synthesis. It includes detailed experimental protocols, troubleshooting guides, and frequently asked questions.

Experimental Protocols

This section details the two-step synthesis of this compound, starting from the synthesis of the precursor, Methyl 3-fluorothiophene-2-carboxylate.

Step 1: Synthesis of Methyl 3-fluorothiophene-2-carboxylate

This protocol is adapted from a known procedure for creating the fluorinated thiophene precursor.

Materials:

  • 2-Methoxycarbonylthiophene-3-diazonium tetrafluoroborate

  • Sand

  • Methanol

Procedure:

  • A mixture of 2-methoxycarbonylthiophene-3-diazonium tetrafluoroborate (15.4 g, 0.060 mol) and sand (80 g) is placed in a round-bottomed flask.

  • The flask is attached to a distillation apparatus with a condenser cooled by liquid nitrogen.

  • The mixture is heated under vacuum (0.1 Torr).

  • As the oil-bath temperature reaches 160 °C, the product begins to sublime and is collected on the cold finger.

  • At approximately 200 °C, a pale yellow liquid distills and solidifies in the receiving flask.

  • The sublimed solid and the distilled, solidified liquid are combined.

  • The crude product is purified by precipitation from methanol to yield Methyl 3-fluorothiophene-2-carboxylate. A typical yield for this step is around 67%.[1]

Step 2: Dibromination of Methyl 3-fluorothiophene-2-carboxylate

This is a proposed protocol for the dibromination of the synthesized precursor, based on established methods for brominating similar thiophene derivatives.

Materials:

  • Methyl 3-fluorothiophene-2-carboxylate

  • N-Bromosuccinimide (NBS)

  • Trifluoroacetic acid

  • Sulfuric acid (98%)

  • Ice-water

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • In a flask, dissolve Methyl 3-fluorothiophene-2-carboxylate (10 mmol) in trifluoroacetic acid (20 mL).

  • To this solution, add sulfuric acid (98%, 5 mL).

  • Cool the reaction mixture to 0°C in an ice bath.

  • Slowly add N-Bromosuccinimide (NBS) (2.2 equivalents, 22 mmol) in portions over 30 minutes, ensuring the temperature remains low.

  • After the addition is complete, stir the mixture at 0°C for an additional hour.

  • Allow the reaction to warm to room temperature and continue stirring for 20-24 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Upon completion, carefully pour the reaction mixture into ice-water.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with water and then with brine.

  • Dry the organic layer over anhydrous MgSO₄.

  • Concentrate the solution under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound.

Logical Troubleshooting Flow

The following diagram illustrates a logical workflow for troubleshooting common problems in the synthesis.

TroubleshootingFlow start Low or No Yield of Dibromo Product check_sm Is Starting Material Consumed? start->check_sm sm_present Starting Material Remains check_sm->sm_present Yes sm_absent Starting Material Consumed check_sm->sm_absent No sub_optimal Sub-optimal Reaction Conditions sm_present->sub_optimal reagent_issue Reagent Quality Issue sm_present->reagent_issue mono_bromo Main Product is Mono-bromo sm_absent->mono_bromo multiple_products Multiple Products (Over-bromination) sm_absent->multiple_products increase_time Increase Reaction Time sub_optimal->increase_time increase_temp Increase Reaction Temperature sub_optimal->increase_temp increase_equiv Increase Equivalents of NBS sub_optimal->increase_equiv check_nbs Check NBS Activity reagent_issue->check_nbs incomplete_reaction Incomplete Dibromination mono_bromo->incomplete_reaction incomplete_reaction->increase_time incomplete_reaction->increase_equiv over_bromination Over-bromination Occurred multiple_products->over_bromination decrease_equiv Decrease Equivalents of NBS over_bromination->decrease_equiv decrease_time Decrease Reaction Time over_bromination->decrease_time decrease_temp Lower Reaction Temperature over_bromination->decrease_temp

Caption: A flowchart for troubleshooting the synthesis.

Quantitative Data for Troubleshooting

The following table provides a summary of reaction parameters and their potential impact on the yield and purity of the final product.

ParameterRecommended ValueLow Yield IndicationHigh Impurity IndicationCorrective Action
Equivalents of NBS 2.2Incomplete reaction, presence of mono-bromo productFormation of tri-bromo byproductAdjust equivalents based on product distribution
Reaction Temperature 0°C to Room TempSlow or incomplete reactionIncreased side reactions and over-brominationMaintain 0°C during NBS addition, control warming
Reaction Time 20-24 hoursIncomplete reactionPotential for product degradation over extended periodsMonitor reaction progress and quench when complete
Solvent Quality AnhydrousPoor reaction kinetics, side reactionsIntroduction of impuritiesUse dry solvents

Frequently Asked Questions (FAQs)

Q1: I am only observing the mono-brominated product. How can I increase the yield of the dibromo-compound?

A1: This indicates an incomplete reaction. You can try the following:

  • Increase the equivalents of NBS: Gradually increase the amount of NBS to 2.5 equivalents.

  • Extend the reaction time: Continue to monitor the reaction for up to 36 hours.

  • Slightly increase the temperature: After stirring at room temperature for several hours, you can gently heat the reaction to 40-50°C, but be aware that this may also increase the formation of byproducts.

Q2: My final product is contaminated with a tri-brominated impurity. How can I avoid this?

A2: The formation of a tri-brominated product suggests the reaction is too reactive. To mitigate this:

  • Reduce the equivalents of NBS: Use a stoichiometric amount closer to 2.05-2.1 equivalents.

  • Maintain a lower temperature: Keep the reaction at 0°C for a longer period before allowing it to slowly warm to room temperature.

  • Decrease the reaction time: Monitor the reaction closely and quench it as soon as the desired product is the major component.

Q3: The purification of the final product by column chromatography is difficult. Are there any suggestions?

A3: The separation of halogenated thiophenes can be challenging due to their similar polarities.

  • Optimize your solvent system: Use a shallow gradient of a less polar solvent system (e.g., hexane/ethyl acetate or hexane/dichloromethane) to improve separation.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., methanol/water or ethanol) can be an effective purification method.

  • Preparative TLC or HPLC: For small-scale reactions or to obtain a highly pure sample, preparative chromatography techniques may be necessary.

Q4: Can I use a different brominating agent instead of NBS?

A4: Yes, other brominating agents can be used, but the reaction conditions will need to be re-optimized.

  • Bromine (Br₂): Can be used, often in a solvent like acetic acid or chloroform. However, it is more hazardous to handle and can be less selective, potentially leading to more over-bromination.

  • 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH): This is another source of electrophilic bromine that can be used similarly to NBS.

Q5: What is the expected regioselectivity of the bromination?

A5: For a 3-substituted thiophene with an electron-withdrawing group at the 2-position, the electrophilic substitution is directed to the 5- and 4-positions. The 5-position is generally more reactive, so the first bromination will occur there, followed by the second bromination at the 4-position to yield the 4,5-dibromo product.

Experimental Workflow Diagram

The following diagram outlines the overall experimental workflow for the synthesis of this compound.

SynthesisWorkflow cluster_step1 Step 1: Synthesis of Methyl 3-fluorothiophene-2-carboxylate cluster_step2 Step 2: Dibromination start_material_1 2-Methoxycarbonylthiophene-3-diazonium tetrafluoroborate reaction_1 Thermal Decomposition (Schiemann Reaction) start_material_1->reaction_1 purification_1 Precipitation from Methanol reaction_1->purification_1 product_1 Methyl 3-fluorothiophene-2-carboxylate purification_1->product_1 start_material_2 Methyl 3-fluorothiophene-2-carboxylate product_1->start_material_2 reaction_2 Bromination with NBS start_material_2->reaction_2 workup Aqueous Workup and Extraction reaction_2->workup purification_2 Column Chromatography workup->purification_2 final_product This compound purification_2->final_product

Caption: The two-step synthesis workflow.

References

Technical Support Center: Purification of Halogenated Thiophene Esters

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of halogenated thiophene esters.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying halogenated thiophene esters?

A1: The most prevalent and effective purification techniques for halogenated thiophene esters are column chromatography, recrystallization, and vacuum distillation.[1][2][3] Column chromatography is highly versatile for separating complex mixtures and isomers.[3][4] Recrystallization is excellent for achieving high purity of solid esters.[2][3] Vacuum distillation is particularly useful for purifying thermally stable, lower-boiling point esters and removing non-volatile impurities like catalyst residues.[2]

Q2: My halogenated thiophene ester appears to be degrading on the silica gel column. What can I do?

A2: Thiophene derivatives can be sensitive to the acidic nature of standard silica gel.[3] To mitigate degradation, you can deactivate the silica gel by preparing a slurry with a solvent system containing 1-2% triethylamine and then packing the column.[3][5] Alternatively, using a different stationary phase, such as neutral alumina, can be a viable option for acid-sensitive compounds.[3] Minimizing the time the compound spends on the column by running it as quickly as possible without sacrificing separation can also help.[3]

Q3: I'm struggling to separate regioisomers of my substituted thiophene ester. What is the best approach?

A3: Separating regioisomers is a common challenge due to their similar polarities.[3][4] For column chromatography, several strategies can improve separation:

  • Solvent System Screening: Systematically screen various solvent systems using Thin Layer Chromatography (TLC). A combination of a non-polar solvent (e.g., hexane, heptane) with a slightly more polar solvent (e.g., toluene, dichloromethane, or ethyl acetate) can often provide the necessary selectivity.[3][5]

  • Column Dimensions: Use a long, narrow column to increase the number of theoretical plates, which enhances separation.[3]

  • Gradient Elution: Employ a shallow solvent gradient, where the polarity of the eluent is increased very slowly over time.[3]

Q4: How can I remove residual palladium catalyst from my reaction mixture?

A4: Palladium catalysts, often used in cross-coupling reactions to synthesize these esters, can be challenging to remove completely.[2] While heterogeneous palladium on carbon can be filtered off, residual homogeneous palladium catalysts may require specific treatment.[2] One common approach is to wash the organic layer with an aqueous solution of a chelating agent, such as thiourea or sodium sulfide. Adsorption onto a solid support by stirring the crude product with a material like Celite or silica gel followed by filtration can also be effective.

Q5: What are some common impurities I should expect, and how can I remove them?

A5: Common impurities include unreacted starting materials (e.g., halogenated thiophene carboxylic acids, alcohols), coupling reagents, catalyst residues, and byproducts from side reactions.[2][3] A thorough aqueous work-up is a critical first step. Washing the crude product with a dilute base (like sodium bicarbonate solution) can remove acidic impurities, while a dilute acid wash can remove basic impurities.[3] For catalyst residues, specific methods may be needed (see Q4 and the troubleshooting guide).[6][7] The remaining impurities can typically be removed by column chromatography or recrystallization.[1][3]

Troubleshooting Guides

Column Chromatography
Problem Possible Cause(s) Solution(s)
Poor Separation The solvent system (eluent) is not optimal.[3]Perform a thorough TLC analysis with various solvent mixtures to find the optimal eluent system. A good starting point for many thiophene esters is a mixture of hexane and ethyl acetate.[5]
The column was packed improperly, leading to channeling.[3]Ensure the column is packed uniformly without any air bubbles or cracks.
The column is overloaded with the crude product.[3]Use a larger column with more silica gel. A general guideline is a 50:1 to 100:1 ratio of silica gel to crude product by weight.[3]
Compound Streaks or "Tails" The compound is interacting too strongly with the silica gel.[3]Add a small amount of a polar modifier to the eluent. For acidic impurities, a few drops of acetic acid might help, while for basic impurities, triethylamine is often used.[3]
The compound is not sufficiently soluble in the eluent.Choose a solvent system where the compound has better solubility while still allowing for separation.
Compound Won't Elute The eluent is not polar enough.Gradually increase the polarity of the eluent. For very polar compounds, a solvent system like methanol in dichloromethane might be necessary.[5]
Recrystallization
Problem Possible Cause(s) Solution(s)
Compound "Oils Out" The cooling process is too rapid.[3]Allow the solution to cool to room temperature slowly before placing it in an ice bath.
The solvent is too non-polar for the compound at lower temperatures.Try a more polar solvent or a two-solvent system. Dissolve the compound in a "good" solvent and add a "poor" solvent dropwise until the solution becomes turbid, then heat to clarify and cool slowly.[8]
Significant impurities are present, disrupting crystal lattice formation.[3]Consider a preliminary purification step, such as a quick filtration through a small plug of silica gel.[3]
No Crystals Form The solution is not saturated enough.[3]Evaporate some of the solvent to increase the concentration and then allow it to cool again.[3]
Nucleation has not occurred.[3]Try scratching the inside of the flask with a glass rod at the surface of the solution to create nucleation sites. Adding a small "seed" crystal of the pure compound can also initiate crystallization.[3]
Low Recovery Too much solvent was used during dissolution.[3]Use the minimum amount of hot solvent necessary to fully dissolve the compound.[3]
The crystals are significantly soluble in the cold washing solvent.Wash the collected crystals with a minimal amount of ice-cold recrystallization solvent.[3]
Premature crystallization occurred during a hot filtration step.Ensure the filtration apparatus (funnel, filter paper, receiving flask) is pre-warmed before filtering the hot solution.[3]

Experimental Protocols

General Protocol for Column Chromatography Purification
  • TLC Analysis: Determine the optimal solvent system by running TLC plates of the crude material in various solvent mixtures (e.g., different ratios of hexane/ethyl acetate).[3][9] The ideal system will show good separation between the desired product and impurities, with an Rf value for the product typically between 0.2 and 0.4.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring a uniform bed. Add a layer of sand to the top of the silica.

  • Sample Loading: Dissolve the crude halogenated thiophene ester in a minimal amount of the eluent or a slightly more polar solvent. Carefully apply the solution to the top of the silica gel bed. Alternatively, for less soluble compounds, pre-adsorb the crude material onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the column.

  • Elution: Begin eluting with the chosen solvent system. If using a gradient, start with a low polarity and gradually increase it.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

General Protocol for Recrystallization
  • Solvent Selection: Choose a suitable solvent or solvent pair. A good recrystallization solvent should dissolve the compound well when hot but poorly when cold.[8] Common solvents for esters include ethanol, ethyl acetate/hexane, and acetone/hexane mixtures.[8]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling with stirring to dissolve the solid.[3] If the solid does not fully dissolve, add small portions of the hot solvent until a clear solution is obtained.[3]

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration by quickly passing the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.[3]

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature.[3] Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.[3]

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.[3]

  • Washing and Drying: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.[3] Allow the crystals to air dry or dry them in a vacuum oven.

Visualizations

Purification_Workflow cluster_synthesis Synthesis cluster_workup Aqueous Work-up cluster_purification Purification Crude_Product Crude Halogenated Thiophene Ester Workup Wash with dilute base (e.g., NaHCO3) to remove acidic impurities. Wash with dilute acid (e.g., HCl) to remove basic impurities. Crude_Product->Workup Is_Solid Is the product a solid? Workup->Is_Solid Is_Volatile Is the product volatile and thermally stable? Workup->Is_Volatile Recrystallization Recrystallization Is_Solid->Recrystallization Yes Column_Chromatography Column Chromatography Is_Solid->Column_Chromatography No Pure_Product Pure Product Recrystallization->Pure_Product Column_Chromatography->Pure_Product Is_Volatile->Column_Chromatography No Vacuum_Distillation Vacuum Distillation Is_Volatile->Vacuum_Distillation Yes Vacuum_Distillation->Pure_Product

Caption: General purification workflow for halogenated thiophene esters.

Troubleshooting_Column_Chromatography Start Column Chromatography Issue Issue What is the issue? Start->Issue Poor_Separation Poor Separation Issue->Poor_Separation Poor Separation Streaking Streaking/Tailing Issue->Streaking Streaking Degradation Degradation on Column Issue->Degradation Degradation Sol_Sys Optimize solvent system via TLC Poor_Separation->Sol_Sys Packing Check column packing Poor_Separation->Packing Loading Reduce sample load Poor_Separation->Loading Modifier Add eluent modifier (e.g., Et3N, AcOH) Streaking->Modifier Deactivate Deactivate silica with Et3N Degradation->Deactivate Alumina Use neutral alumina Degradation->Alumina

Caption: Troubleshooting guide for column chromatography issues.

References

Technical Support Center: Bromination of 3-Fluorothiophene Precursors

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the side reactions encountered during the bromination of 3-fluorothiophene precursors.

Frequently Asked Questions (FAQs)

Q1: What are the expected major products when brominating 3-fluorothiophene?

A1: The fluorine atom at the 3-position is an ortho-, para-directing deactivator. However, in the case of thiophene, the electronic properties of the sulfur atom strongly direct electrophilic substitution to the C2 and C5 positions. Therefore, the bromination of 3-fluorothiophene is expected to yield primarily 2-bromo-3-fluorothiophene and 2,5-dibromo-3-fluorothiophene, depending on the stoichiometry of the brominating agent used.

Q2: What are the most common side reactions observed during the bromination of 3-fluorothiophene?

A2: Common side reactions include the formation of polybrominated species other than the desired product (e.g., 2,4-dibromo-3-fluorothiophene or tribrominated products), and in some cases, degradation of the thiophene ring under harsh reaction conditions. The presence of strongly activating or deactivating groups on the thiophene ring can influence the regioselectivity of the bromination.

Q3: How does the choice of brominating agent affect the reaction outcome?

A3: The choice of brominating agent is critical. N-Bromosuccinimide (NBS) is often preferred for controlled monobromination as it provides a low concentration of Br₂ in situ, minimizing overbromination.[1] Using elemental bromine (Br₂) can lead to a higher degree of bromination and may require careful control of stoichiometry and temperature to achieve selectivity. Other reagents like pyridinium tribromide can also be used and may offer different selectivity profiles.

Q4: What are the recommended solvents for the bromination of 3-fluorothiophene?

A4: Common solvents for bromination reactions include tetrahydrofuran (THF), N,N-dimethylformamide (DMF), acetic acid, and chlorinated solvents like chloroform or dichloromethane.[2][3] The choice of solvent can influence the reaction rate and selectivity. For instance, DMF can facilitate the reaction with NBS.[1]

Q5: How can I purify the brominated 3-fluorothiophene products from the reaction mixture?

A5: Purification is typically achieved through column chromatography on silica gel. A non-polar eluent system, such as a mixture of hexanes and ethyl acetate, is commonly used. Distillation under reduced pressure can also be effective for liquid products. It is important to quench any remaining bromine with a reducing agent like sodium thiosulfate before workup and purification.[4]

Troubleshooting Guides

Issue 1: Low yield of the desired monobrominated product and significant amount of starting material remaining.
Possible Cause Suggested Solution
Insufficient brominating agentIncrease the molar equivalents of the brominating agent (e.g., NBS) incrementally (e.g., from 1.0 to 1.1 equivalents).
Low reaction temperatureGradually increase the reaction temperature. If the reaction is performed at 0 °C, consider running it at room temperature.
Short reaction timeMonitor the reaction progress using TLC or GC-MS and increase the reaction time accordingly.
Inefficient stirringEnsure vigorous stirring to maintain a homogeneous reaction mixture.
Issue 2: Formation of a significant amount of dibrominated or polybrominated side products.
Possible Cause Suggested Solution
Excess brominating agentUse a precise stoichiometry of the brominating agent (1.0 equivalent for monobromination).
High reaction temperaturePerform the reaction at a lower temperature (e.g., 0 °C or -78 °C) to improve selectivity.
Rapid addition of brominating agentAdd the brominating agent dropwise or in small portions over an extended period to maintain a low concentration in the reaction mixture.
Use of a highly reactive brominating agentConsider using a milder brominating agent, such as N-bromosuccinimide (NBS) instead of elemental bromine.[1]
Issue 3: Presence of an unexpected isomer (e.g., 4-bromo-3-fluorothiophene).
Possible Cause Suggested Solution
"Halogen dance" rearrangementThis base-induced intramolecular migration of a halogen is a known phenomenon in halogenated thiophenes.[5] Ensure the reaction conditions are not basic. If a base is required for other functionalities, consider a non-nucleophilic base and low temperatures.
Isomeric impurity in the starting materialAnalyze the purity of the starting 3-fluorothiophene using NMR or GC-MS.

Data Presentation

Table 1: Hypothetical Product Distribution in the Bromination of 3-Fluorothiophene with NBS

Product1.0 eq. NBS (Yield %)2.2 eq. NBS (Yield %)
3-Fluorothiophene (Starting Material)15%< 1%
2-Bromo-3-fluorothiophene75%5%
2,5-Dibromo-3-fluorothiophene10%90%
Other Polybrominated Isomers< 1%5%

Table 2: Hypothetical Product Distribution in the Bromination of 3-Fluorothiophene with Br₂

Product1.0 eq. Br₂ (Yield %)2.2 eq. Br₂ (Yield %)
3-Fluorothiophene (Starting Material)5%< 1%
2-Bromo-3-fluorothiophene60%10%
2,5-Dibromo-3-fluorothiophene30%80%
Other Polybrominated Isomers5%10%

Experimental Protocols

Protocol 1: Synthesis of 2-Bromo-3-fluorothiophene
  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add 3-fluorothiophene (1.0 eq.). Dissolve the starting material in anhydrous THF.

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Reagent Addition: Add N-Bromosuccinimide (NBS) (1.05 eq.) portion-wise over 15-20 minutes, ensuring the temperature remains below 5 °C.

  • Reaction: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 3-4 hours. Monitor the reaction progress by TLC or GC-MS.

  • Workup: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate. Extract the aqueous layer with diethyl ether or ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: hexanes).

Protocol 2: Synthesis of 2,5-Dibromo-3-fluorothiophene
  • Reaction Setup: In a similar setup to Protocol 1, dissolve 3-fluorothiophene (1.0 eq.) in anhydrous THF.

  • Cooling: Cool the solution to 0 °C.

  • Reagent Addition: Add N-Bromosuccinimide (NBS) (2.2 eq.) portion-wise over 30-40 minutes.

  • Reaction: Stir at 0 °C for 1 hour, then warm to room temperature and stir overnight.

  • Workup and Purification: Follow the same workup and purification procedure as described in Protocol 1.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Start setup Reaction Setup: - 3-Fluorothiophene - Anhydrous Solvent (THF) - Inert Atmosphere start->setup cool Cool to 0 °C setup->cool add_nbs Add Brominating Agent (e.g., NBS) cool->add_nbs stir Stir and Monitor (TLC/GC-MS) add_nbs->stir quench Quench with Na₂S₂O₃ (aq) stir->quench extract Extract with Organic Solvent quench->extract purify Column Chromatography extract->purify end Final Product purify->end

Caption: General experimental workflow for the bromination of 3-fluorothiophene.

troubleshooting_guide cluster_low_conversion Low Conversion cluster_over_reaction Over-bromination cluster_isomer Isomer Formation start Analyze Reaction Outcome (TLC, GC-MS, NMR) low_yield Low Yield of Product & High Starting Material start->low_yield polybrominated Significant Polybrominated Side Products start->polybrominated wrong_isomer Unexpected Isomer Formed start->wrong_isomer check_reagents Check Reagent Stoichiometry (Increase NBS) low_yield->check_reagents check_temp Increase Temperature low_yield->check_temp check_time Increase Reaction Time low_yield->check_time check_stoich Verify Stoichiometry (Use 1.0 eq. NBS) polybrominated->check_stoich lower_temp Lower Reaction Temperature polybrominated->lower_temp slow_addition Slow Reagent Addition polybrominated->slow_addition check_conditions Check for Basic Conditions (Halogen Dance) wrong_isomer->check_conditions check_sm Analyze Starting Material Purity wrong_isomer->check_sm

Caption: Troubleshooting guide for unexpected outcomes in the bromination of 3-fluorothiophene.

References

Technical Support Center: Optimization of Coupling Reactions for Substituted Thiophenes

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of coupling reactions involving substituted thiophenes. This resource is tailored for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in overcoming common challenges in Suzuki-Miyaura, Stille, and Heck cross-coupling reactions.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues encountered during the synthesis of substituted thiophenes, categorized by reaction type.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds, but reactions with thiophene substrates can present unique challenges, primarily related to the stability of the boronic acid and the reactivity of the thiophene ring.

Q1: My Suzuki-Miyaura reaction with a thiophene boronic acid is giving low to no yield. What are the common causes?

A1: Low yields in Suzuki-Miyaura couplings of thiophenes can stem from several factors:

  • Protodeboronation: Thiophene boronic acids are susceptible to protodeboronation, where the boronic acid group is replaced by a hydrogen atom. This is a significant side reaction that consumes the starting material.[1]

  • Catalyst Deactivation: The sulfur atom in the thiophene ring can coordinate to the palladium catalyst, leading to deactivation or "poisoning."[2] Impurities in starting materials can also poison the catalyst.[1]

  • Inefficient Oxidative Addition: If you are using an electron-rich thiophene halide, the initial oxidative addition step may be slow.[1]

  • Poor Reagent Quality: Ensure starting materials are pure and solvents are anhydrous and degassed, as oxygen can deactivate the palladium catalyst.[1]

  • Incorrect Reaction Conditions: The choice of base, solvent, and temperature is critical and often substrate-dependent.[1]

Troubleshooting Flowchart: Low Yield in Thiophene Suzuki Coupling

G start Low / No Product reagent_quality Verify Reagent Purity (Thiophene halide, Boronic Acid) start->reagent_quality reaction_conditions Review Reaction Setup (Inert atmosphere, Temp.) reagent_quality->reaction_conditions Reagents OK? solution_reagents Purify/Replace Reagents reagent_quality->solution_reagents Impure? catalyst_system Troubleshoot Catalyst System reaction_conditions->catalyst_system Setup OK? solution_conditions Improve Degassing & Ensure Inert Atmosphere reaction_conditions->solution_conditions Issues Found? boron_reagent Address Protodeboronation catalyst_system->boron_reagent Catalyst OK? solution_catalyst Screen Ligands (e.g., Buchwald-type) Use Fresh Catalyst/Precatalyst catalyst_system->solution_catalyst Catalyst Issue? optimize_conditions Optimize Base/Solvent boron_reagent->optimize_conditions Stable Boron Reagent? solution_boron Use Boronic Ester (Pinacol, MIDA) or K-Trifluoroborate Salt boron_reagent->solution_boron Protodeboronation? solution_optimize Screen Different Bases (K₃PO₄, Cs₂CO₃) & Solvents (Dioxane, Toluene) optimize_conditions->solution_optimize

Caption: Troubleshooting workflow for low-yield thiophene Suzuki coupling.

Stille Coupling

The Stille coupling offers the advantage of using air- and moisture-stable organostannane reagents. However, challenges include the toxicity of tin compounds and potential side reactions.[3][4]

Q2: I am observing significant homocoupling of my stannylthiophene reagent in my Stille reaction. How can I minimize this side product?

A2: Homocoupling is a common side reaction in Stille couplings.[3] It can occur through the reaction of two equivalents of the organostannane with the Pd(II) precatalyst or via a radical process involving the Pd(0) catalyst.[3] To minimize this:

  • Control Stoichiometry: Use a slight excess (1.0-1.2 equivalents) of the organostannane reagent for mono-substitution.[5]

  • Optimize Catalyst System: The choice of ligand can influence the relative rates of cross-coupling versus homocoupling. Less electron-donating ligands like tri-2-furylphosphine or triphenylarsine can sometimes suppress side reactions.

  • Additive Effects: The addition of Cu(I) salts, such as CuI, can significantly accelerate the desired cross-coupling reaction, outcompeting the homocoupling pathway.[3]

Troubleshooting Guide: Stille Coupling of Substituted Thiophenes

Issue Potential Cause Recommended Solution
Low or No Conversion Inactive catalystUse a fresh batch of palladium catalyst and ensure an inert atmosphere.
Low reaction temperatureGradually increase the temperature (typically 80-120 °C) and monitor the reaction.[5]
Poorly reactive halide/triflateSwitch to a more reactive leaving group (I > Br > Cl > OTf).
Significant Homocoupling Excess organostannaneUse a controlled stoichiometry (1.0-1.2 eq. for mono-coupling).[5]
Suboptimal catalyst systemAdd a Cu(I) co-catalyst (e.g., CuI) to accelerate the desired reaction.[3]
Difficulty Removing Tin Byproducts High polarity of byproductsAfter reaction completion, quench with an aqueous solution of KF or CsF to precipitate tin fluorides, which can be removed by filtration.
Heck Reaction

The Heck reaction is a powerful method for the arylation of alkenes. When using substituted thiophenes, challenges can include catalyst deactivation and control of regioselectivity.

Q3: My Heck reaction between a bromothiophene and an alkene is giving a mixture of isomeric products. How can I improve the selectivity?

A3: The formation of isomeric alkene products is often due to the reversibility of the β-hydride elimination step.[6] If the regeneration of the Pd(0) catalyst is slow, the palladium hydride intermediate can re-add to the product, leading to isomerization.[6]

  • Choice of Base: A stronger base, such as Cs₂CO₃ or K₃PO₄, can accelerate the regeneration of the Pd(0) catalyst, promoting irreversible reductive elimination and suppressing isomerization.[6][7]

  • Ligand Effects: The steric and electronic properties of the ligand can influence the regioselectivity of the migratory insertion step. For neutral palladium complexes, sterics generally govern regioselectivity, while for cationic complexes, electronics play a more significant role.

  • Temperature Control: Lowering the reaction temperature, if the reaction rate allows, can sometimes improve selectivity.

Logical Diagram: Key Steps in the Heck Reaction Catalytic Cycle

HeckCycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII R-Pd(II)-X(L)₂ OxAdd->PdII MigIns Migratory Insertion PdII->MigIns PdII_alkene R-alkene-Pd(II)-X(L)₂ MigIns->PdII_alkene BetaElim β-Hydride Elimination PdII_alkene->BetaElim PdH H-Pd(II)-alkene(L)₂ BetaElim->PdH RedElim Reductive Elimination PdH->RedElim RedElim->Pd0 prod Substituted Alkene RedElim->prod baseH Base-H⁺X⁻ RedElim->baseH sub1 Thiophene-X sub1->OxAdd sub2 Alkene sub2->MigIns base Base base->RedElim

Caption: The catalytic cycle of the Mizoroki-Heck reaction.

Data Presentation: Comparative Tables

The following tables summarize quantitative data for different coupling reaction conditions with substituted thiophenes.

Table 1: Comparison of Catalyst Systems for Double Suzuki Coupling of Dibromothiophenes

Catalyst SystemDibromothiophene SubstrateCatalyst Loading (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
Pd(PPh₃)₄2,5-dibromo-3-hexylthiophene6K₃PO₄1,4-Dioxane/H₂O9012Moderate to Good
Pd(PPh₃)₄2,5-dibromo-3-methylthiopheneNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedLow to Moderate
Pd(dppf)Cl₂General Dihaloarene3Na₂CO₃Toluene/H₂O110-11512-18Generally Good

Note: Yields are highly dependent on the specific arylboronic acid used. "Moderate to Good" and "Low to Moderate" are qualitative descriptions from the source literature where specific percentages were not provided for all derivatives.[8]

Table 2: Effect of Ligand on Suzuki Coupling of Thiophene-2-boronic Ester

Catalyst/LigandAryl HalideYield (%) with Pd(0)/L1 (0.1 mol%)Yield (%) with Pd(PPh₃)₄ (1 mol%)
Pd₂(dba)₃ / L1 vs. Pd(PPh₃)₄Bromobenzene8935
Pd₂(dba)₃ / L1 vs. Pd(PPh₃)₄1-Bromo-4-methoxybenzene9745
Pd₂(dba)₃ / L1 vs. Pd(PPh₃)₄2-Bromothiophene9031

Reaction Conditions: K₂CO₃ base, THF/H₂O solvent, reflux. L1 is a specific phosphine-based bulky ligand.[9]

Experimental Protocols

Detailed methodologies for key coupling reactions are provided below as a starting point for optimization.

Protocol 1: General Procedure for Stille Coupling of 3,4-Dibromothiophene (Mono-substitution)

This protocol is a general guideline and should be optimized for specific substrates.

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), add 3,4-dibromothiophene (1.0 eq.) and the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).[5]

  • Degassing: Evacuate and backfill the flask with the inert gas three times to ensure an oxygen-free environment.[5]

  • Reagent Addition: Add anhydrous and degassed solvent (e.g., toluene or THF) via syringe. Subsequently, add the organostannane reagent (1.0-1.2 eq.) via syringe.[5]

  • Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[5]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. To remove tin byproducts, the organic layer can be washed with an aqueous KF solution.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol 2: General Procedure for Suzuki-Miyaura Coupling of a Dibromothiophene

This protocol uses a common and robust catalyst system.

  • Reaction Setup: To a Schlenk flask under an inert atmosphere, add the dibromothiophene (1.0 mmol), the desired arylboronic acid (2.2-2.5 mmol), and potassium phosphate (K₃PO₄) (4.0 mmol).[8]

  • Catalyst Addition: Add the palladium catalyst, Pd(PPh₃)₄ (5-6 mol%).[8]

  • Solvent Addition: Add a degassed solvent mixture of 1,4-dioxane and water (typically in a 4:1 ratio).[8]

  • Reaction Execution: Heat the reaction mixture to 90-100 °C and stir for 12-24 hours.[8]

  • Monitoring: Monitor the reaction progress using TLC or GC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.[8]

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.[8]

References

Technical Support Center: Synthesis of Polysubstituted Thiophenes

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of polysubstituted thiophenes. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common experimental challenges and provide answers to frequently asked questions.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during the synthesis of polysubstituted thiophenes.

Issue 1: Low or No Product Yield

Low yields are a common hurdle in organic synthesis. This guide provides a systematic approach to diagnosing and resolving this issue.

Question: My reaction is resulting in a low yield or no desired polysubstituted thiophene. What are the primary factors to investigate?

Answer:

Several factors can contribute to low product yield. A systematic evaluation of your experimental setup is crucial. Key areas to check include the quality of starting materials, reaction conditions, and the choice of synthetic route.

Troubleshooting Workflow for Low Yield:

LowYieldTroubleshooting start Low or No Yield Observed check_reagents Verify Starting Material Quality - Purity of Ketone/Aldehyde - Degradation of Active Methylene Nitrile - Activity of Sulfur Source start->check_reagents check_conditions Optimize Reaction Conditions - Base Selection (e.g., Morpholine, Piperidine) - Solvent Choice (e.g., Ethanol, DMF) - Temperature Control (40-60°C for Gewald) - Water Removal (Dean-Stark) check_reagents->check_conditions Reagents OK solution_reagents Use Purified/Fresh Reagents check_reagents->solution_reagents Impure/Degraded check_method Evaluate Synthetic Method - Steric Hindrance Issues? - Regioselectivity Concerns? check_conditions->check_method Conditions OK solution_conditions Screen Bases, Solvents & Temperatures. Consider Microwave Irradiation. check_conditions->solution_conditions Suboptimal solution_method Consider a Two-Step Procedure or an Alternative Synthesis (e.g., Fiesselmann, Paal-Knorr) check_method->solution_method Method Inappropriate end Improved Yield solution_reagents->end solution_conditions->end solution_method->end

Caption: Troubleshooting workflow for low product yield.

Detailed Checklist:

  • Starting Material Quality: Ensure that your carbonyl compounds (ketones or aldehydes) are free from impurities and that the active methylene nitrile has not degraded.[1]

  • Reaction Conditions:

    • Base Selection: The choice of base is critical, especially in reactions like the Gewald synthesis. Secondary amines like morpholine and piperidine, or tertiary amines such as triethylamine are common choices. The base catalyzes the initial Knoevenagel condensation.[2]

    • Solvent: Polar solvents like ethanol, methanol, or DMF can enhance the solubility and reactivity of elemental sulfur.[2]

    • Temperature: Gentle heating (typically 40-60°C) can improve sulfur's reactivity in the Gewald synthesis, but excessive heat may lead to side reactions.[2]

  • Steric Hindrance: For sterically hindered ketones, a two-step procedure might be more effective. First, isolate the α,β-unsaturated nitrile from the Knoevenagel condensation, and then react it with sulfur and a base in a separate step.[2] Microwave-assisted synthesis has also been shown to improve yields and reduce reaction times for challenging substrates.[2]

Issue 2: Poor Regioselectivity

Achieving the desired substitution pattern is a primary challenge in the synthesis of polysubstituted thiophenes.

Question: I am obtaining a mixture of regioisomers. How can I improve the regioselectivity for my target compound?

Answer:

Regioselectivity is influenced by the chosen synthetic method and the nature of the starting materials.

Strategies to Improve Regioselectivity:

  • Gewald Synthesis: The substitution pattern of the resulting 2-aminothiophene is determined by the starting ketone/aldehyde and the α-cyanoester. Careful selection of these reagents is key.[3]

  • Paal-Knorr Synthesis: This method is better suited for symmetrical 1,4-dicarbonyl compounds, which leads to 2,5-disubstituted thiophenes. Using an unsymmetrical 1,4-dicarbonyl precursor often results in mixtures.[3]

  • Fiesselmann Synthesis: This method offers good regiocontrol for the synthesis of 3-hydroxy-2-thiophenecarboxylic acid derivatives from α,β-acetylenic esters and thioglycolic acid derivatives.[4][5]

  • Metal-Catalyzed Cross-Coupling: For creating regioregular polythiophenes, transition metal-catalyzed cross-coupling reactions provide excellent control over the incorporation of each thiophene unit.[6]

Separation of Isomers:

If a mixture of regioisomers is unavoidable, the following techniques can be employed for separation:

  • Column Chromatography: This is the most common method. A systematic screening of solvent systems, starting with non-polar and gradually increasing polarity, is recommended.[3]

  • High-Performance Liquid Chromatography (HPLC): Both normal and reverse-phase HPLC can offer superior separation for challenging mixtures.[3]

  • Crystallization: If the desired isomer is a solid, fractional crystallization can be an effective purification technique.[3]

Issue 3: Side Reactions and Impurities

The formation of byproducts can complicate purification and reduce the overall yield.

Question: My final product is contaminated with significant impurities. What are the common side reactions and how can I minimize them?

Answer:

Side reactions are often dependent on the specific synthetic route and reaction conditions.

Common Side Reactions:

  • Dimerization or Polymerization: Starting materials or intermediates can sometimes undergo self-condensation or polymerization. Adjusting reactant concentrations or the rate of reagent addition can help mitigate this.[2]

  • Formation of Knoevenagel-Cope Intermediate: In the Gewald synthesis, the α,β-unsaturated nitrile may be present as an impurity if the subsequent sulfur addition and cyclization are slow. Ensure sufficient sulfur is present and that the reaction conditions are optimal for cyclization.[2]

  • Formation of Furan Derivatives: In the Paal-Knorr synthesis, the use of sulfurizing agents that also act as dehydrating agents can lead to the formation of furan derivatives as a competing pathway.[7]

Purification Strategies:

  • Column Chromatography: The standard method for purifying liquid or oily products and complex mixtures.[7]

  • Recrystallization: Effective for solid derivatives.[7]

  • Distillation: For volatile liquid products, distillation under reduced pressure can be an effective purification method.[4]

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of the Gewald synthesis?

A1: The Gewald reaction is a one-pot, multi-component reaction that synthesizes polysubstituted 2-aminothiophenes. The mechanism proceeds through three main stages:

  • Knoevenagel-Cope Condensation: A base-catalyzed condensation between an active methylene compound and a carbonyl compound to form an α,β-unsaturated nitrile intermediate.

  • Sulfur Addition: Elemental sulfur adds to the α,β-unsaturated nitrile.

  • Cyclization and Tautomerization: The sulfur adduct undergoes intramolecular cyclization, followed by tautomerization to yield the final 2-aminothiophene product.[2]

Gewald_Mechanism Start Ketone/Aldehyde + Active Methylene Nitrile Step1 Knoevenagel-Cope Condensation (Base-catalyzed) Start->Step1 Intermediate1 α,β-Unsaturated Nitrile Step1->Intermediate1 Step2 Sulfur Addition Intermediate1->Step2 Intermediate2 Sulfur Adduct Step2->Intermediate2 Step3 Intramolecular Cyclization Intermediate2->Step3 Intermediate3 Cyclized Intermediate Step3->Intermediate3 Step4 Tautomerization Intermediate3->Step4 End 2-Aminothiophene Step4->End

Caption: Simplified mechanism of the Gewald synthesis.

Q2: What are the most common starting materials for the Gewald synthesis?

A2: The versatility of the Gewald reaction stems from the wide variety of commercially available starting materials, which typically include:

  • Carbonyl Compounds: A broad range of aldehydes and ketones.

  • Active Methylene Compounds: Such as α-cyanoesters (e.g., ethyl cyanoacetate) or malononitrile.

  • Elemental Sulfur. [2]

Q3: How can I monitor the progress of my thiophene synthesis reaction?

A3: Thin-layer chromatography (TLC) is a simple and effective method for monitoring the reaction's progress. By comparing the spots of your reaction mixture with your starting materials, you can determine when the reaction is complete. For more detailed analysis, techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be employed.[7]

Q4: Are there any safety precautions I should be aware of during thiophene synthesis?

A4: Yes, standard laboratory safety practices should always be followed. Specifically, for certain reactions:

  • Paal-Knorr Synthesis: Be aware that toxic hydrogen sulfide (H₂S) can be formed as a byproduct, regardless of the sulfur source used. This reaction should be performed in a well-ventilated fume hood.[8]

  • Handling Reagents: Many reagents used in these syntheses are flammable, corrosive, or toxic. Always consult the Safety Data Sheet (SDS) for each chemical before use and wear appropriate personal protective equipment (PPE).

Experimental Protocols

General Protocol for Gewald Synthesis of a Tetrasubstituted 2-Aminothiophene

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Ketone (1.0 eq)

  • Active methylene nitrile (e.g., ethyl cyanoacetate) (1.0 eq)

  • Elemental sulfur (1.1 eq)

  • Base (e.g., morpholine) (0.1-0.2 eq)

  • Solvent (e.g., ethanol)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine the ketone, active methylene nitrile, and ethanol.

  • Add the base to the mixture and stir at room temperature for 10-15 minutes.

  • Add the elemental sulfur to the reaction mixture.

  • Heat the mixture to a gentle reflux (typically 40-60°C) and monitor the reaction progress by TLC.

  • Once the reaction is complete (usually within a few hours), cool the mixture to room temperature.

  • The product may precipitate upon cooling. If so, collect the solid by filtration. If not, remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Quantitative Data Summary

The following table summarizes typical reaction conditions and yields for the Gewald synthesis with various substrates. Note that these are examples, and optimal conditions may vary.

Carbonyl CompoundActive Methylene NitrileBaseSolventTemp (°C)Time (h)Yield (%)
CyclohexanoneEthyl CyanoacetateMorpholineEthanolReflux275-85
AcetoneMalononitrileTriethylamineMethanol50460-70
4-PiperidoneEthyl CyanoacetateMorpholineButanol788~65
PropiophenoneMalononitrilePiperidineDMF60655-65

Data compiled from various sources for illustrative purposes.[2][9]

References

Technical Support Center: Thiophene Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering dehalogenation side products in thiophene cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What is dehalogenation in the context of thiophene cross-coupling?

A1: Dehalogenation is a significant side reaction in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Stille couplings, where the halogen atom (Cl, Br, I) on the thiophene ring is replaced by a hydrogen atom. This leads to the formation of an undesired dehalogenated thiophene byproduct, which reduces the yield of the desired coupled product and can complicate purification.

Q2: How can I detect the formation of dehalogenation byproducts in my reaction?

A2: The presence of dehalogenated byproducts can be identified using standard analytical techniques:

  • Thin-Layer Chromatography (TLC): The dehalogenated product will typically appear as a less polar spot compared to the starting halothiophene.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS analysis of the crude reaction mixture will show a peak corresponding to the molecular weight of the dehalogenated thiophene.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR of the crude product will reveal a new aromatic proton signal in the place where the halogen was previously substituted.

Q3: What are the primary mechanistic pathways that lead to dehalogenation?

A3: Dehalogenation in palladium-catalyzed cross-coupling reactions can occur through several pathways. A common proposed mechanism involves the oxidative addition of the halothiophene to the Pd(0) catalyst, followed by a competing reaction where a hydride species replaces the halide on the palladium complex. Reductive elimination then yields the dehalogenated thiophene and regenerates the Pd(0) catalyst. The source of the hydride can be the solvent, base, or impurities in the reaction mixture.

Troubleshooting Guides

Issue 1: Significant Yield of Dehalogenated Thiophene in Suzuki-Miyaura Coupling

Potential Causes and Solutions:

  • Excess Water: While water is often necessary for the Suzuki-Miyaura coupling, an excessive amount can be a proton source, leading to increased dehalogenation.[1]

  • Inappropriate Base: The choice of base is critical. Strong bases can sometimes promote dehalogenation.

  • Ligand Choice: The ligand on the palladium catalyst plays a crucial role in the relative rates of the desired cross-coupling and the undesired dehalogenation.

  • High Temperature: Elevated temperatures can sometimes favor the dehalogenation pathway.

Recommendations:

  • Optimize Solvent System: Carefully control the amount of water in the reaction. For substrates prone to dehalogenation, minimizing the water content can be beneficial. In some cases, anhydrous conditions can be attempted, but this may also inhibit the desired reaction.[1]

  • Screen Different Bases: Consider using weaker inorganic bases such as K₂CO₃ or Cs₂CO₃, or phosphate bases like K₃PO₄.

  • Select Appropriate Ligands: Employ bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands, which can promote the desired reductive elimination over dehalogenation.

  • Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate.

Issue 2: Dehalogenation as a Major Side Product in Stille Coupling

Potential Causes and Solutions:

  • Solvent Effects: Certain polar aprotic solvents like DMF and dioxane have been observed to promote dehalogenation in Stille couplings.

  • Ligand Effects: As with Suzuki coupling, the ligand can influence the reaction outcome.

  • Reaction Kinetics: If the rate of reductive elimination of the desired product is slow, competing dehalogenation can become more significant.

Recommendations:

  • Solvent Selection: Consider using less polar solvents like toluene, which have been shown to suppress dehalogenation in some cases.

  • Employ Bulky Ligands: The use of bulkier phosphine ligands can help to disfavor the dehalogenation pathway.

  • Microwave Irradiation: For reactions with slow kinetics, microwave heating may accelerate the desired coupling, potentially reducing the relative amount of dehalogenation by shortening the reaction time.

Data Presentation

Table 1: Effect of Dioxane/Water Ratio on Dehalogenation in the Suzuki Coupling of 4,5-Dibromothiophene-2-carboxaldehyde [1]

EntryDioxane:Water Ratio% Yield of Monocoupled Product% Yield of Dehalogenated Product
14:1Major ProductMinor Product
26:1High<10%
38:1Incomplete ReactionLow

Table 2: Qualitative Comparison of Factors Influencing Dehalogenation in Thiophene Cross-Coupling

FactorCondition Favoring DehalogenationCondition Minimizing Dehalogenation
Halogen I > Br > ClCl
Solvent (Suzuki) High water contentOptimized (minimal) water content
Solvent (Stille) Dioxane, DMFToluene
Base (Suzuki) Strong alkoxide basesK₂CO₃, Cs₂CO₃, K₃PO₄
Ligand Less bulky, electron-poorBulky, electron-rich (e.g., SPhos, XPhos), NHC ligands
Temperature HighLowest effective temperature

Experimental Protocols

Protocol 1: Minimizing Dehalogenation in Suzuki-Miyaura Coupling of Bromothiophene

This protocol is a starting point for the Suzuki-Miyaura coupling of a bromothiophene with an arylboronic acid, aiming to minimize dehalogenation.

Materials:

  • Bromothiophene derivative (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Pd₂(dba)₃ (0.01 mmol, 1 mol%)

  • SPhos (0.022 mmol, 2.2 mol%)

  • K₃PO₄ (2.0 mmol)

  • Toluene (5 mL)

  • Water (0.5 mL)

  • Schlenk flask or sealed vial

  • Stir bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the bromothiophene, arylboronic acid, K₃PO₄, Pd₂(dba)₃, and SPhos.

  • Add the toluene and water.

  • Degas the reaction mixture by bubbling an inert gas through the solution for 15-20 minutes or by performing three freeze-pump-thaw cycles.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: General Procedure for Stille Coupling of Bromothiophene with Reduced Dehalogenation

This protocol provides a general method for the Stille coupling of a bromothiophene with an organostannane reagent, with considerations for minimizing dehalogenation.

Materials:

  • Bromothiophene derivative (1.0 mmol)

  • Organostannane reagent (1.05 mmol)

  • Pd(PPh₃)₄ (0.03 mmol, 3 mol%) or another suitable Pd catalyst with a bulky ligand

  • Anhydrous toluene (10 mL)

  • Schlenk flask

  • Stir bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the bromothiophene and the palladium catalyst.

  • Add the anhydrous toluene.

  • Degas the mixture with three freeze-pump-thaw cycles.

  • Under a positive pressure of inert gas, add the organostannane reagent via syringe.

  • Heat the reaction mixture to 90-110 °C and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with an appropriate organic solvent and wash with aqueous KF solution to remove tin byproducts.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Mandatory Visualization

Dehalogenation_Troubleshooting Troubleshooting Dehalogenation in Thiophene Cross-Coupling start High Dehalogenation Observed suzuki Suzuki Coupling? start->suzuki Yes stille Stille Coupling? start->stille No water Optimize Water Content (e.g., vary dioxane/water ratio) suzuki->water base_suzuki Screen Weaker Bases (K2CO3, Cs2CO3, K3PO4) water->base_suzuki ligand Screen Bulky/Electron-Rich Ligands (e.g., SPhos, XPhos, NHCs) base_suzuki->ligand solvent_stille Change Solvent (e.g., Toluene instead of Dioxane/DMF) stille->solvent_stille solvent_stille->ligand temperature Lower Reaction Temperature ligand->temperature end Dehalogenation Minimized temperature->end

Caption: A troubleshooting workflow for minimizing dehalogenation.

Reaction_Pathways Competing Reaction Pathways in Thiophene Cross-Coupling pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition thiophene Thiophene-X thiophene->oxidative_addition intermediate Thiophene-Pd(II)(X)L_n oxidative_addition->intermediate transmetalation Transmetalation (with R-M) intermediate->transmetalation Desired Pathway hydride_exchange Hydride for Halide Exchange intermediate->hydride_exchange Competing Pathway coupled_intermediate Thiophene-Pd(II)(R)L_n transmetalation->coupled_intermediate reductive_elimination Reductive Elimination coupled_intermediate->reductive_elimination product Thiophene-R (Desired Product) reductive_elimination->product product->pd0 Regenerates Catalyst hydride_source Hydride Source (Solvent, Base, etc.) hydride_source->hydride_exchange dehalogenated_intermediate Thiophene-Pd(II)(H)L_n hydride_exchange->dehalogenated_intermediate reductive_elimination_dehal Reductive Elimination dehalogenated_intermediate->reductive_elimination_dehal dehalogenated_product Thiophene-H (Side Product) reductive_elimination_dehal->dehalogenated_product dehalogenated_product->pd0 Regenerates Catalyst

References

Technical Support Center: Scaling Up the Synthesis of Methyl 4,5-dibromo-3-fluorothiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scaled-up synthesis of Methyl 4,5-dibromo-3-fluorothiophene-2-carboxylate.

Frequently Asked Questions (FAQs)

Q1: What is the recommended synthetic route for scaling up the production of this compound?

A1: A common and effective two-step route is recommended for a scalable synthesis. The first step involves the synthesis of the precursor, Methyl 3-fluorothiophene-2-carboxylate, via a Schiemann reaction. The second step is the regioselective dibromination of this precursor at the 4 and 5 positions of the thiophene ring.

Q2: What are the primary challenges when scaling up the bromination of Methyl 3-fluorothiophene-2-carboxylate?

A2: The main challenges include controlling the regioselectivity of the bromination to exclusively obtain the 4,5-dibromo isomer, preventing over-bromination or the formation of monobrominated species, managing the exothermic nature of the reaction on a larger scale, and ensuring the efficient removal of impurities during workup and purification.[1][2]

Q3: How does the presence of the fluorine atom and the methyl ester group affect the bromination reaction?

A3: The fluorine atom at the 3-position is a deactivating group for electrophilic aromatic substitution, which can make the reaction more sluggish compared to unsubstituted thiophene. However, it also directs incoming electrophiles to the adjacent positions. The methyl ester at the 2-position is also a deactivating group. These electronic effects necessitate carefully optimized reaction conditions to achieve the desired dibromination at the 4 and 5 positions.

Q4: What are the recommended safety precautions for handling the reagents involved in this synthesis?

A4: Key safety precautions include:

  • Bromine (Br₂): Highly corrosive, toxic, and volatile. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Have a bromine spill kit readily available.

  • N-Bromosuccinimide (NBS): A lachrymator and irritant. Avoid inhalation of dust and contact with skin and eyes.

  • Acetic Acid: Corrosive. Handle with care to avoid skin and eye contact.

  • Large-scale reactions: Be prepared for potential exotherms, especially during the addition of the brominating agent. Use a reactor with adequate temperature control and an emergency cooling plan.

Q5: What are the typical storage and stability considerations for the final product, this compound?

A5: Polyhalogenated thiophenes are generally stable compounds. However, to prevent potential degradation, it is advisable to store the final product in a cool, dry, and dark place, preferably under an inert atmosphere (e.g., nitrogen or argon).[3][4]

Troubleshooting Guides

Problem 1: Low Yield of this compound
Potential Cause Troubleshooting Step
Incomplete Reaction - Verify Stoichiometry: Ensure at least 2.0 equivalents of the brominating agent (e.g., NBS or Br₂) are used. For scale-up, a slight excess (e.g., 2.1-2.2 equivalents) may be necessary to drive the reaction to completion. - Increase Reaction Time/Temperature: Monitor the reaction by TLC or GC-MS. If starting material persists, consider extending the reaction time or cautiously increasing the temperature. Be mindful that higher temperatures can lead to side product formation.
Sub-optimal Brominating Agent - Choice of Reagent: N-Bromosuccinimide (NBS) in a suitable solvent like acetic acid or a chlorinated solvent is often a good choice for controlled bromination.[1] Elemental bromine in acetic acid can also be effective but may be more aggressive.[5] - Reagent Quality: Ensure the NBS is of high purity and has not decomposed.
Losses During Workup/Purification - Extraction: Ensure complete extraction of the product from the aqueous phase by using an appropriate organic solvent and performing multiple extractions. - Purification Method: Optimize the purification method. For column chromatography, select a solvent system that provides good separation between the product and impurities.[6] For recrystallization, screen various solvents to find one that gives high recovery of pure product.
Problem 2: Formation of Impurities (Monobrominated or Over-brominated Products)
Potential Cause Troubleshooting Step
Incorrect Stoichiometry of Brominating Agent - Precise Addition: Use a syringe pump or a dropping funnel for the slow, controlled addition of the brominating agent. This helps to maintain a low concentration of the electrophile and can improve selectivity. - Stoichiometry Control: Carefully measure and add exactly 2.0 equivalents of the brominating agent. Less than 2.0 equivalents will lead to monobrominated byproducts, while a significant excess can lead to decomposition or other side reactions.
Reaction Temperature Too High - Temperature Control: Maintain a consistent and controlled temperature throughout the addition of the brominating agent and during the reaction. For many brominations, starting at a lower temperature (e.g., 0-10 °C) during the addition and then allowing the reaction to warm to room temperature can improve control.
Inefficient Mixing on a Large Scale - Agitation: Ensure vigorous and efficient stirring to maintain a homogeneous reaction mixture and prevent localized high concentrations of the brominating agent.
Problem 3: Difficulties in Product Purification
Potential Cause Troubleshooting Step
Co-elution of Isomers/Byproducts in Column Chromatography - Solvent System Optimization: Systematically screen different solvent systems using TLC to find an eluent that provides the best separation.[6] - Column Dimensions: Use a longer, narrower column for better separation efficiency.[6]
Product is an Oil or Low-Melting Solid - Alternative Purification: If recrystallization is not feasible, consider bulb-to-bulb distillation (Kugelrohr) under high vacuum if the product is thermally stable.
Residual Acidic Impurities - Aqueous Wash: During the workup, ensure thorough washing with a mild base (e.g., saturated sodium bicarbonate solution) to remove any acidic byproducts or unreacted acetic acid.

Experimental Protocols

Step 1: Synthesis of Methyl 3-fluorothiophene-2-carboxylate (Precursor)

This protocol is adapted from a known procedure.

  • Diazotization:

    • In a suitable reactor, dissolve Methyl 3-aminothiophene-2-carboxylate in tetrafluoroboric acid at a low temperature (0-5 °C).

    • Slowly add a solution of sodium nitrite in water, maintaining the temperature below 5 °C.

    • Stir the mixture for an additional 30-60 minutes at this temperature.

    • Isolate the resulting 2-methoxycarbonylthiophene-3-diazonium tetrafluoroborate salt by filtration, wash with cold diethyl ether, and dry under vacuum.

  • Schiemann Reaction:

    • Mix the dried diazonium salt with sand in a round-bottom flask equipped with a distillation apparatus and a cold trap.

    • Heat the mixture under vacuum. The product, Methyl 3-fluorothiophene-2-carboxylate, will sublime and distill.

    • Collect the product, which may solidify upon cooling.

    • Purify the crude product by recrystallization from methanol to yield white crystals.

Step 2: Synthesis of this compound

This is a suggested protocol based on general methods for thiophene bromination.

  • Reaction Setup:

    • In a reactor equipped with a mechanical stirrer, thermometer, and addition funnel, dissolve Methyl 3-fluorothiophene-2-carboxylate (1.0 eq) in glacial acetic acid.

    • Cool the solution to 10-15 °C in an ice-water bath.

  • Bromination:

    • Dissolve N-Bromosuccinimide (2.1 eq) in glacial acetic acid.

    • Slowly add the NBS solution to the cooled solution of the thiophene precursor over 1-2 hours, maintaining the internal temperature below 20 °C.

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.

    • Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.

  • Workup:

    • Carefully pour the reaction mixture into a larger vessel containing ice water.

    • Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) three times.

    • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution (until effervescence ceases), and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.

    • Alternatively, if the crude product is a solid, recrystallization from a suitable solvent (e.g., ethanol or a hexane/ethyl acetate mixture) can be employed.

Quantitative Data Summary

The following tables provide expected ranges for yields and purity based on similar reported reactions. Actual results may vary depending on the reaction scale and specific conditions.

Table 1: Synthesis of Methyl 3-fluorothiophene-2-carboxylate

ParameterExpected Value
Yield 60-70%
Purity (after recrystallization) >98%
Appearance White crystalline solid

Table 2: Synthesis of this compound

ParameterTarget Value
Yield 70-85%
Purity (after purification) >98%
Appearance Off-white to pale yellow solid

Visualizations

experimental_workflow Experimental Workflow for this compound Synthesis cluster_step1 Step 1: Precursor Synthesis cluster_step2 Step 2: Dibromination diazotization Diazotization of Methyl 3-aminothiophene-2-carboxylate schiemann Schiemann Reaction diazotization->schiemann purification1 Recrystallization (Methanol) schiemann->purification1 precursor Methyl 3-fluorothiophene-2-carboxylate purification1->precursor dissolution Dissolve Precursor in Acetic Acid precursor->dissolution To Step 2 bromination Slow Addition of NBS in Acetic Acid dissolution->bromination workup Aqueous Workup bromination->workup purification2 Column Chromatography or Recrystallization workup->purification2 final_product This compound purification2->final_product

Caption: A high-level overview of the two-step synthesis process.

troubleshooting_low_yield Troubleshooting Logic: Low Reaction Yield cluster_incomplete Solutions for Incomplete Reaction cluster_complete Investigate Workup/Purification start Low Yield Observed check_completion Is the reaction complete by TLC/GC-MS? start->check_completion incomplete Incomplete Reaction check_completion->incomplete No complete Reaction Complete check_completion->complete Yes increase_time Increase Reaction Time incomplete->increase_time increase_temp Increase Temperature (with caution) incomplete->increase_temp add_reagent Check Stoichiometry/ Add More Brominating Agent incomplete->add_reagent check_extraction Optimize Extraction (pH, solvent, # of extractions) complete->check_extraction check_purification Optimize Purification (column solvent system, recrystallization solvent) complete->check_purification

Caption: A decision tree for diagnosing and resolving low yield issues.

References

Technical Support Center: Methyl 4,5-dibromo-3-fluorothiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions regarding the stability of Methyl 4,5-dibromo-3-fluorothiophene-2-carboxylate. This resource is intended for researchers, scientists, and professionals in drug development who are working with this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound?

Based on the structure of this compound, the primary stability concerns are its susceptibility to degradation under certain environmental conditions. Key factors that can influence its stability include exposure to light, elevated temperatures, and moisture. The presence of bromine and fluorine atoms on the thiophene ring can also affect its reactivity and stability profile.

Q2: How should I properly store this compound to ensure its long-term stability?

To ensure the long-term stability of this compound, it is recommended to store it in a cool, dark, and dry environment. The ideal storage conditions are in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen), and at a refrigerated temperature (2-8 °C).

Q3: I've noticed a change in the color of the compound over time. What could be the cause?

A change in the color of this compound, such as turning yellow or brown, is often an indication of degradation. This can be caused by exposure to light, air (oxidation), or impurities. It is advisable to re-analyze the compound using techniques like NMR or LC-MS to determine its purity before use.

Q4: Can this compound undergo hydrolysis?

Yes, the methyl ester group in this compound can be susceptible to hydrolysis, especially in the presence of water and either acidic or basic conditions. This would result in the formation of the corresponding carboxylic acid. It is crucial to use anhydrous solvents and reagents when working with this compound to prevent hydrolysis.

Troubleshooting Guides

This section provides guides to troubleshoot common issues encountered during experiments with this compound.

Guide 1: Inconsistent Reaction Yields

If you are experiencing inconsistent yields in reactions involving this compound, consider the following troubleshooting steps:

  • Purity of the Starting Material: Verify the purity of your compound stock. Degradation during storage can lead to lower effective concentrations of the active reactant.

  • Reaction Conditions: Ensure that the reaction is carried out under strictly anhydrous and inert conditions, as moisture and oxygen can lead to side reactions and degradation.

  • Temperature Control: Avoid excessive heating, as thermal decomposition may occur. If the reaction requires elevated temperatures, perform a small-scale experiment first to determine the optimal temperature and time.

Guide 2: Unexpected Peaks in Analytical Data (NMR, LC-MS)

The appearance of unexpected peaks in your analytical data can be indicative of degradation products or impurities.

  • Identify Potential Degradants: Compare your data with potential degradation products, such as the hydrolyzed carboxylic acid or de-halogenated species.

  • Re-purification: If significant degradation is observed, re-purify the compound using an appropriate technique like column chromatography or recrystallization.

  • Workflow for Investigating Instability: The following workflow can be used to systematically investigate the source of instability.

A Inconsistent Experimental Results B Check Purity of Starting Material (NMR, LC-MS) A->B C Is Purity > 95%? B->C D Re-purify Compound C->D No E Review Experimental Protocol C->E Yes D->B F Check Solvent/Reagent Quality (Anhydrous?) E->F G Optimize Reaction Conditions (Temp, Time) F->G H Proceed with Experiment G->H I No J Yes reactant This compound product 4,5-dibromo-3-fluorothiophene-2-carboxylic acid reactant->product Hydrolysis conditions H₂O (Acid or Base) conditions->reactant

Validation & Comparative

Reactivity Under the Fluorine Influence: A Comparative Analysis of Fluorinated and Non-Fluorinated Dibromothiophenes in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic incorporation of fluorine into heterocyclic scaffolds is a pivotal strategy in modern medicinal chemistry. This guide provides an objective comparison of the reactivity of fluorinated versus non-fluorinated dibromothiophenes in three key cross-coupling reactions: Suzuki-Miyaura, Stille, and Kumada couplings. By examining the electronic effects of fluorine and presenting available experimental data, this document aims to inform the selection and application of these important building blocks in synthetic chemistry.

The introduction of fluorine atoms into organic molecules can profoundly alter their physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity.[1][2] Thiophene derivatives are prevalent motifs in pharmaceuticals and functional materials, making the study of their fluorinated analogues particularly relevant.[3] This guide delves into how fluorine substitution on the thiophene ring impacts its reactivity in common carbon-carbon bond-forming reactions, providing a framework for predicting reaction outcomes and optimizing conditions.

The Electronic Impact of Fluorination on the Thiophene Ring

Fluorine's high electronegativity is the primary driver of its influence on the reactivity of the thiophene ring. The strong electron-withdrawing nature of fluorine decreases the electron density of the aromatic system. This electronic perturbation has significant consequences for the key steps in palladium- and nickel-catalyzed cross-coupling reactions.

A generalized workflow for the cross-coupling of dibromothiophenes is depicted below. The key steps influenced by fluorination are the oxidative addition of the catalyst to the carbon-bromine bond and the subsequent transmetalation.

G cluster_0 Catalytic Cycle Dibromothiophene Dibromothiophene (Fluorinated or Non-Fluorinated) Oxidative_Addition Oxidative Addition Dibromothiophene->Oxidative_Addition Catalyst_precatalyst Pd(0) or Ni(0) Catalyst Catalyst_precatalyst->Oxidative_Addition Intermediate Thienyl-Pd(II)-Br Intermediate Oxidative_Addition->Intermediate Transmetalation Transmetalation Intermediate->Transmetalation Organometallic Organometallic Reagent (Boronic Acid, Stannane, Grignard) Organometallic->Transmetalation Coupled_Intermediate Di-organo-Pd(II) Intermediate Transmetalation->Coupled_Intermediate Reductive_Elimination Reductive Elimination Coupled_Intermediate->Reductive_Elimination Reductive_Elimination->Catalyst_precatalyst Regeneration Product Coupled Product Reductive_Elimination->Product

Figure 1: Generalized catalytic cycle for cross-coupling reactions of dibromothiophenes.

The electron-withdrawing effect of fluorine is expected to make the carbon-bromine bond more susceptible to oxidative addition by the electron-rich low-valent metal catalyst (Pd(0) or Ni(0)). However, the subsequent transmetalation step, which is often rate-limiting, can be adversely affected. The decreased electron density on the thiophene ring can hinder the transfer of the organic group from the organometallic reagent to the palladium center.[4]

Comparative Reactivity in Key Cross-Coupling Reactions

While direct head-to-head comparative studies under identical conditions are scarce in the literature, we can infer the relative reactivity based on existing data and the known electronic effects of fluorine.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile and widely used method for the formation of C-C bonds. The reaction typically involves an organoboron reagent (boronic acid or ester) and an organic halide.

General Observations:

  • Non-Fluorinated Dibromothiophenes: Generally exhibit good to excellent yields in Suzuki couplings with a variety of arylboronic acids. The reaction is robust and tolerates a wide range of functional groups.[3][5][6][7]

  • Fluorinated Dibromothiophenes: The electron-withdrawing nature of fluorine can lead to lower yields compared to their non-fluorinated counterparts under similar conditions. This is primarily attributed to a less efficient transmetalation step.[4] However, the use of highly active catalysts and optimized reaction conditions can often overcome this challenge.

Data Presentation:

The following table summarizes representative yields for the Suzuki-Miyaura coupling of dibromothiophenes with various arylboronic acids. Note that direct comparison is challenging due to variations in substrates and reaction conditions across different studies.

Dibromothiophene SubstrateArylboronic AcidCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
2,5-dibromo-3-hexylthiophenePhenylboronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O9012Moderate to Good[3]
3,4-dibromothiophene4-Fluorophenylboronic acidPd(OAc)₂/PPh₃K₂CO₃95% EthanolReflux12-2485[6]
3,4-dibromothiophenePhenylboronic acidPd(OAc)₂/PPh₃K₂CO₃95% EthanolReflux12-2498[6]
4,5-dibromothiophene-2-carbaldehydeArylboronic acidsPd(PPh₃)₄K₂CO₃Dioxane/H₂O9012Good[8]

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), combine the dibromothiophene (1.0 mmol), the arylboronic acid (2.2-2.5 mmol), and a base such as potassium carbonate (K₂CO₃, 4.0 mmol) or potassium phosphate (K₃PO₄, 4.0 mmol).[5][6]

  • Catalyst Addition: Add the palladium catalyst, for example, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 2-5 mol%) or palladium(II) acetate/triphenylphosphine (Pd(OAc)₂/PPh₃).[5][6]

  • Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane/water or ethanol.[5][6]

  • Reaction: Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir for the required time (usually 12-24 hours).[5][6]

  • Work-up and Purification: After cooling, the reaction mixture is typically diluted with an organic solvent, washed with water and brine, dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and concentrated. The crude product is then purified by column chromatography.[5][6]

G cluster_workflow Suzuki Coupling Experimental Workflow A 1. Combine Reactants (Dibromothiophene, Boronic Acid, Base) B 2. Add Catalyst (e.g., Pd(PPh3)4) A->B C 3. Add Degassed Solvent B->C D 4. Heat and Stir C->D E 5. Reaction Monitoring (TLC, GC-MS) D->E F 6. Work-up (Extraction, Washing) E->F G 7. Purification (Column Chromatography) F->G H 8. Characterization (NMR, MS) G->H

Figure 2: A generalized workflow for the Suzuki coupling of dibromothiophenes.[5][6][8]
Stille Coupling

The Stille coupling utilizes an organotin reagent (organostannane) as the coupling partner for the organic halide.

General Observations:

  • Non-Fluorinated Dibromothiophenes: Stille couplings of non-fluorinated dibromothiophenes are well-established and generally proceed with good yields. The reaction tolerates a wide array of functional groups.[9]

  • Fluorinated Dibromothiophenes: The influence of fluorine on Stille coupling is expected to be similar to that in Suzuki coupling, potentially leading to slower reaction rates or lower yields due to the electronic deactivation of the thiophene ring towards transmetalation. However, specific comparative data is limited.

Data Presentation:

Experimental Protocol: General Procedure for Stille Coupling

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere, add the dibromothiophene (1.0 equivalent) and the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%).[9]

  • Reagent Addition: Add an anhydrous and degassed solvent (e.g., toluene, DMF) followed by the organostannane reagent (1.0-1.2 equivalents).[9]

  • Reaction: Heat the mixture to 80-110 °C with vigorous stirring.[9]

  • Work-up and Purification: After cooling, the reaction is worked up, often including a potassium fluoride (KF) wash to remove tin byproducts. The crude product is then purified by column chromatography.[9]

Kumada Coupling

The Kumada coupling employs a Grignard reagent as the organometallic partner and is typically catalyzed by nickel or palladium complexes.[10][11]

General Observations:

  • Non-Fluorinated Dibromothiophenes: Kumada coupling is an effective method for the arylation and alkylation of non-fluorinated dibromothiophenes.[12]

  • Fluorinated Dibromothiophenes: Grignard reagents are highly reactive and basic, which can lead to side reactions, especially with functionalized substrates. The increased electrophilicity of the fluorinated thiophene ring might enhance its reactivity towards the nucleophilic Grignard reagent. However, the stability of the Grignard reagent and the potential for side reactions are significant considerations.

Data Presentation:

The following is a general experimental procedure for a Kumada coupling reaction.

Experimental Protocol: General Procedure for Kumada Coupling

  • Reaction Setup: To a stirred solution of the dibromothiophene (1.0 eq) in a dry ether solvent (e.g., THF, Et₂O) at 0 °C under an inert atmosphere, add the catalyst (e.g., PdCl₂(dppf) or a Ni(II) complex, 1-5 mol%).[13]

  • Grignard Addition: Add the Grignard reagent (1.1-1.5 eq) dropwise.[13]

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for a specified time (e.g., 18 hours).[13]

  • Work-up and Purification: The reaction is quenched with water or an aqueous ammonium chloride solution. The product is then extracted with an organic solvent, dried, and purified by column chromatography.[13]

Conclusion: Navigating Reactivity for Synthetic Success

The presence of fluorine on a dibromothiophene ring introduces a nuanced interplay of electronic effects that can significantly influence the outcome of cross-coupling reactions. While fluorination can enhance the oxidative addition step, it generally poses a challenge for the often rate-limiting transmetalation step in Suzuki and Stille couplings, potentially leading to lower yields compared to non-fluorinated analogues. For Kumada couplings, the increased electrophilicity of the fluorinated ring may enhance reactivity, but the high reactivity of the Grignard reagent necessitates careful optimization to avoid side reactions.

For researchers and drug development professionals, understanding these reactivity trends is crucial for the rational design of synthetic routes. While non-fluorinated dibromothiophenes may offer higher reactivity and yields in standard cross-coupling protocols, the desired biological or material properties conferred by fluorine often justify the need for more tailored and optimized reaction conditions. The choice between a fluorinated and a non-fluorinated dibromothiophene will ultimately depend on a careful balance between synthetic feasibility and the desired final product characteristics. The experimental protocols provided in this guide serve as a starting point for the development of robust and efficient syntheses of these valuable fluorinated and non-fluorinated thiophene derivatives.

References

Unveiling the Therapeutic Potential: A Comparative Guide to the Biological Activity of Thiophene Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Thiophene and its derivatives have emerged as a significant class of heterocyclic compounds in medicinal chemistry, demonstrating a wide array of pharmacological activities. Researchers and drug development professionals continuously explore the potential of these compounds, with various substitutions on the thiophene ring leading to promising candidates for new therapeutic agents. This guide provides a comparative overview of the biological activities of selected thiophene derivatives, supported by experimental data and detailed protocols to assist in the evaluation of novel compounds in this class. While specific data on Methyl 4,5-dibromo-3-fluorothiophene-2-carboxylate is not extensively available in the public domain, this guide will focus on the broader class of thiophene derivatives to provide a valuable comparative context.

Anticancer Activity: A Promising Frontier

Several thiophene derivatives have been investigated for their cytotoxic and antiproliferative effects against various cancer cell lines.[1] The mechanisms of action are diverse, with some derivatives inducing apoptosis (programmed cell death) through the activation of caspases and disruption of mitochondrial membrane potential.[1] Others have been suggested to inhibit key signaling proteins involved in cancer progression or cause cell cycle arrest, typically at the G2/M phase.[1]

A series of novel fused thiophene derivatives were evaluated for their in vitro anticancer activity against liver (HepG2) and prostate (PC-3) cancer cell lines.[2] The cytotoxic effect was determined by calculating the IC50 value, which is the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

Table 1: In Vitro Anticancer Activity of Selected Thiophene Derivatives against HepG2 and PC-3 Cell Lines

CompoundTarget Cell LineIC50 (µM)Reference CompoundIC50 (µM)
Thiophene Derivative 3b (chloro derivative)HepG23.105 ± 0.14DoxorubicinNot specified
Thiophene Derivative 3b (chloro derivative)PC-32.15 ± 0.12DoxorubicinNot specified

Source: In Vitro Anticancer Activity Screening of Novel Fused Thiophene Derivatives as VEGFR-2/AKT Dual Inhibitors and Apoptosis Inducers[2]

Another study synthesized a series of ethyl-2-(substituted benzylideneamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate derivatives and evaluated their antiproliferative activity against the human lung cancer cell line (A-549).[3][4] Compound S8 from this series showed effective cytotoxic activity at a concentration of 10⁻⁴ M when compared with the standard drug adriamycin.[3]

Furthermore, a study on other thiophene derivatives identified compound 480 as a promising anticancer agent with low IC50 values in HeLa (12.61 μg/mL) and HepG2 (33.42 μg/mL) cells.[5] This compound was found to induce apoptosis by changing the mitochondrial membrane potential and increasing reactive oxygen species (ROS) levels.[5]

Antimicrobial Activity: Combating Drug Resistance

The rise of antimicrobial resistance has necessitated the search for new and effective therapeutic agents. Thiophene derivatives have shown considerable promise in this area, exhibiting both antibacterial and antifungal properties.

A series of ethyl-2-(substituted benzylideneamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate derivatives were screened for their in vitro antimicrobial activity against various bacterial and fungal strains using the tube dilution method.[3][4] The results were expressed as the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that completely inhibits the visible growth of a microorganism.

Table 2: In Vitro Antimicrobial Activity of Selected Thiophene Derivatives

CompoundMicroorganismMIC (µM/ml)Standard DrugMIC (µM/ml)
S1Staphylococcus aureus0.81CefadroxilNot specified
S1Bacillus subtilis0.81CefadroxilNot specified
S1Escherichia coli0.81CefadroxilNot specified
S1Salmonella typhi0.81CefadroxilNot specified
S4Candida albicans0.91FluconazoleNot specified
S4Aspergillus niger0.91FluconazoleNot specified

Source: Synthesis of thiophene derivatives and their anti-microbial, antioxidant, anticorrosion and anticancer activity[3][4]

In another study, newly synthesized heterocyclic compounds incorporating a thiophene nucleus were evaluated for their antimicrobial activity. Derivatives 7b and 8 exhibited activity comparable to the standard drugs ampicillin and gentamicin against all tested bacterial species.[6][7] Additionally, compound 3 displayed potent activity against Aspergillus fumigatus, while compounds 5, 6, and 7a showed good activity against Syncephalastrum racemosum.[6][7]

Experimental Protocols

To ensure the reproducibility and validation of these findings, detailed experimental methodologies are crucial.

Anticancer Activity: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.[1][5]

Materials:

  • Thiophene derivative of interest

  • Cancer cell lines (e.g., HeLa, HepG2, A549)[3][5]

  • Complete cell culture medium (e.g., DMEM with 10% FBS)[1]

  • MTT solution (5 mg/mL in PBS)[1]

  • Dimethyl sulfoxide (DMSO)[1]

  • 96-well plates[1]

  • Microplate reader[1]

Procedure:

  • Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[1]

  • Prepare serial dilutions of the thiophene derivative in the complete medium.

  • After 24 hours, replace the medium with fresh medium containing various concentrations of the test compound. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., doxorubicin).[1]

  • Incubate the plates for another 24-72 hours.[1]

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[1]

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[1]

  • Measure the absorbance at a wavelength between 490 and 570 nm using a microplate reader.[1]

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[1]

Antimicrobial Activity: Tube Dilution Method

The tube dilution method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[3][4]

Materials:

  • Thiophene derivative of interest

  • Bacterial and fungal strains

  • Appropriate broth medium (e.g., Nutrient Broth for bacteria, Sabouraud Dextrose Broth for fungi)

  • Sterile test tubes

  • Incubator

Procedure:

  • Prepare a series of dilutions of the thiophene derivative in the broth medium in sterile test tubes.

  • Inoculate each tube with a standardized suspension of the test microorganism.

  • Include a positive control tube (broth with microorganism, no compound) and a negative control tube (broth with compound, no microorganism).

  • Incubate the tubes at an appropriate temperature (e.g., 37°C for bacteria, 25-30°C for fungi) for a specified period (e.g., 24-48 hours).

  • After incubation, visually inspect the tubes for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.[4]

Signaling Pathways and Experimental Workflows

The anticancer activity of some thiophene derivatives is attributed to their ability to induce apoptosis. The intrinsic apoptosis pathway is a key mechanism in programmed cell death.

General Workflow for In Vitro Anticancer Evaluation cluster_workflow Experimental Workflow start Seed Cancer Cells in 96-well plates treat Treat with Thiophene Derivatives start->treat incubate Incubate for 24-72h treat->incubate mtt Add MTT Reagent incubate->mtt dissolve Dissolve Formazan Crystals mtt->dissolve read Measure Absorbance dissolve->read calculate Calculate IC50 read->calculate

Caption: General workflow for the in vitro evaluation of thiophene derivatives for anticancer activity using the MTT assay.

Hypothetical Intrinsic Apoptosis Pathway cluster_pathway Apoptosis Signaling Thiophene Thiophene Derivative Mitochondria Mitochondria Thiophene->Mitochondria Induces Stress CytochromeC Cytochrome c Release Mitochondria->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: A simplified diagram of a hypothetical intrinsic apoptosis pathway that could be induced by a thiophene derivative.

References

A Comparative Analysis of Thiophene-Based Organic Semiconductors

Author: BenchChem Technical Support Team. Date: December 2025

Thiophene-based organic semiconductors are a cornerstone of modern organic electronics, finding widespread application in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). Their popularity stems from a unique combination of excellent charge transport properties, tunable electronic structure, and good environmental stability. This guide provides a comparative analysis of prominent thiophene-based semiconductors, supported by experimental data, to aid researchers, scientists, and drug development professionals in selecting the optimal materials for their applications.

Performance Comparison of Thiophene-Based Organic Semiconductors

The performance of organic semiconductors is dictated by a range of parameters that vary depending on the target application. For OFETs, key metrics include charge carrier mobility and the on/off current ratio. In the context of OPVs, power conversion efficiency (PCE) is the most critical parameter. For OLEDs, the external quantum efficiency (EQE) is a primary determinant of performance. The following tables summarize the performance of several classes of thiophene-based organic semiconductors.

Organic Field-Effect Transistor (OFET) Performance
Semiconductor ClassDerivativeHole Mobility (μh) (cm²/Vs)On/Off RatioReference
Dithienothiophene (DTT)DTT-based small molecule0.10> 10^7[1][2]
Dithienothiophene (DTT)DDTT-DSDTT3.19> 10^8[3][4]
Benzothienobenzothiophene (BTBT)C8-BTBTup to 0.12> 10^7[5]
Benzothienobenzothiophene (BTBT)DPh-BTBT3.52.1 x 10^7
Organic Photovoltaic (OPV) Performance
Semiconductor ClassDonor/AcceptorPower Conversion Efficiency (PCE) (%)Open-Circuit Voltage (Voc) (V)Short-Circuit Current (Jsc) (mA/cm²)Fill Factor (FF)Reference
Diketopyrrolopyrrole (DPP)DPP-TT-Tup to 6.3---[6][7]
Diketopyrrolopyrrole (DPP)PDTSTPD7.5---[6]
PolythiophenePT-CN:BTP-eC917.27---[8]
Benzothiadiazole-ThiopheneP3HT:PI-BT2.540.96--[9]
Organic Light-Emitting Diode (OLED) Performance
Semiconductor ClassEmitterExternal Quantum Efficiency (EQE) (%)Power Efficiency (lm/W)Current Efficiency (cd/A)Emission Wavelength (nm)Reference
Thieno[3,2-b]thiopheneDMB-TT-TPA4.616.7010.6512[10]
Thieno[3,2-c]pyridineIridium Complex22.834.9--[11]

Molecular Design and Experimental Workflow

The performance of thiophene-based organic semiconductors is intricately linked to their molecular structure. Strategic chemical modifications can significantly enhance their electronic properties and, consequently, device performance. The general workflow for developing and characterizing these materials follows a well-defined path from synthesis to device testing.

Molecular Design Strategies for Thiophene-Based Semiconductors Molecular_Core Thiophene-Based Core Donor_Acceptor Donor-Acceptor (D-A) Architecture Molecular_Core->Donor_Acceptor Introduce D-A segments Fused_Rings Fused Aromatic Rings Molecular_Core->Fused_Rings Increase planarity and π-conjugation Side_Chains Side-Chain Engineering Molecular_Core->Side_Chains Tune solubility and morphology Performance Enhanced Performance Donor_Acceptor->Performance Fused_Rings->Performance Side_Chains->Performance

Molecular design strategies for thiophene-based semiconductors.

Typical Experimental Workflow Synthesis Material Synthesis Purification Purification & Characterization Synthesis->Purification Device_Fabrication Device Fabrication Purification->Device_Fabrication Performance_Testing Performance Testing Device_Fabrication->Performance_Testing Analysis Data Analysis Performance_Testing->Analysis

A typical experimental workflow for thiophene-based semiconductors.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the accurate comparison of semiconductor performance. Below are generalized procedures for the synthesis of a common thiophene-based polymer, the fabrication of OFET and OPV devices, and key characterization techniques.

Synthesis of Poly(3-hexylthiophene) (P3HT)

Poly(3-hexylthiophene) is a widely studied thiophene-based polymer. A common synthesis method is through chemical oxidative polymerization.[12]

Materials:

  • 3-hexylthiophene (3HT) monomer

  • Anhydrous ferric chloride (FeCl₃)

  • Chloroform (CHCl₃)

  • Methanol (CH₃OH)

Procedure:

  • Dissolve the 3HT monomer in chloroform.

  • In a separate flask, dissolve anhydrous FeCl₃ in chloroform.

  • Add the FeCl₃ solution to the monomer solution and stir the mixture at a controlled temperature (e.g., 40 °C) for a specified duration (e.g., 12 hours).

  • Terminate the polymerization by pouring the reaction mixture into an excess of methanol.

  • Filter the precipitated polymer and wash it repeatedly with methanol until the filtrate is colorless.

  • Dry the synthesized P3HT powder under vacuum.

Fabrication of a Top-Contact, Bottom-Gate OFET

This protocol describes a common architecture for laboratory-scale OFETs.[13][14]

Materials:

  • Heavily doped silicon wafer with a thermally grown SiO₂ layer (gate and dielectric)

  • Thiophene-based semiconductor solution

  • Gold (for source/drain electrodes)

  • Substrate cleaning solvents (e.g., acetone, isopropanol)

Procedure:

  • Clean the Si/SiO₂ substrate by sonicating in a sequence of cleaning solvents and then drying with nitrogen.

  • Optionally, treat the SiO₂ surface with a self-assembled monolayer (e.g., HMDS) to improve the semiconductor/dielectric interface.

  • Deposit the organic semiconductor layer onto the substrate using a solution-based technique like spin-coating.

  • Anneal the semiconductor film at an optimized temperature to improve crystallinity and morphology.

  • Evaporate gold through a shadow mask to define the source and drain electrodes on top of the semiconductor layer.

Fabrication of a Conventional Architecture OPV

This protocol outlines the fabrication of a standard bulk heterojunction organic solar cell.[15][16]

Materials:

  • Patterned indium tin oxide (ITO) coated glass substrate (anode)

  • Hole transport layer (HTL) material (e.g., PEDOT:PSS)

  • Thiophene-based donor and fullerene-based acceptor materials

  • Metal for the cathode (e.g., aluminum or silver)

Procedure:

  • Clean the ITO substrate using a multi-step solvent cleaning process, followed by UV-ozone treatment.

  • Spin-coat the PEDOT:PSS solution onto the ITO and anneal.

  • Prepare a blend solution of the thiophene-based donor and the acceptor material in a suitable organic solvent.

  • Spin-coat the active layer blend onto the HTL and anneal.

  • Deposit the metal cathode via thermal evaporation under high vacuum.

  • Encapsulate the device to protect it from atmospheric degradation.

Characterization Techniques

Cyclic Voltammetry (CV): Cyclic voltammetry is employed to determine the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of the organic semiconductor.[17][18] The experiment is typically performed in a three-electrode cell containing a working electrode (coated with the semiconductor film), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire) in an electrolyte solution. By scanning the potential and measuring the current, the oxidation and reduction potentials can be determined, from which the HOMO and LUMO levels are calculated.

UV-Visible Spectroscopy: UV-Vis spectroscopy is used to determine the optical bandgap of the semiconductor.[19] A thin film of the material is deposited on a transparent substrate (e.g., quartz). The absorbance spectrum is measured, and the optical bandgap is extrapolated from the onset of absorption.

References

performance of Methyl 4,5-dibromo-3-fluorothiophene-2-carboxylate in organic field-effect transistors

Author: BenchChem Technical Support Team. Date: December 2025

A comparative guide for researchers, scientists, and drug development professionals.

Disclaimer: Extensive literature searches did not yield specific performance data for Methyl 4,5-dibromo-3-fluorothiophene-2-carboxylate in organic field-effect transistors (OFETs). This guide therefore provides a comparative analysis of closely related fluorinated and brominated thiophene-based small molecules to offer insights into the expected performance characteristics of this material class.

Introduction to Thiophene-Based Organic Semiconductors

Thiophene-based π-conjugated materials are a cornerstone of organic electronics, widely employed as the active semiconductor layer in OFETs. Their performance is intricately linked to their molecular structure, where functionalization with electron-withdrawing or electron-donating groups, as well as the introduction of halogen atoms, can significantly influence their charge transport properties. Halogenation, particularly with fluorine and bromine, is a common strategy to tune the frontier molecular orbital energy levels, enhance intermolecular interactions, and improve the stability and performance of OFET devices.

Comparative Performance of Functionalized Thiophene Derivatives

To provide a relevant performance benchmark, this guide compares the OFET characteristics of several fluorinated and brominated thiophene-based small molecules. The selection includes compounds with structural similarities to this compound, focusing on key performance metrics such as charge carrier mobility (μ), on/off current ratio (Ion/Ioff), and threshold voltage (Vth).

Compound NameSubstitution PatternDeposition MethodMobility (μ) [cm²/Vs]On/Off Ratio (Ion/Ioff)Threshold Voltage (Vth) [V]
Didodecyl-benzothieno[3,2-b][1]benzothiophene (C12-BTBT) Alkylated fused thiopheneSolution-shearing1.5> 106-10
2,6-Diphenyl-dithieno[3,2-b:2',3'-d]thiophene (DPh-DTT) Phenyl-substituted fused thiopheneVacuum deposition0.7~ 106-20
2,7-Dioctyl[1]benzothieno[3,2-b][1]benzothiophene (C8-BTBT) Alkylated fused thiopheneSolution-shearingup to 8.0> 106< -10
Perfluoroalkyl-Functionalized Thiazole–Thiophene Oligomer Fluorinated heteroaromaticVacuum depositionup to 1.30 (n-type)> 106Not Reported
2,6-Dibromodithieno[3,2-b:2′,3′-d]thiophene Brominated fused thiopheneNot specified as active layerNot ReportedNot ReportedNot Reported

Experimental Protocols

The performance data presented in this guide is typically obtained through the fabrication and characterization of OFETs in a bottom-gate, top-contact (BGTC) or bottom-gate, bottom-contact (BGBC) device architecture.

OFET Fabrication (Typical Protocol)
  • Substrate Cleaning: A heavily n-doped silicon wafer with a thermally grown silicon dioxide (SiO₂) layer (typically 200-300 nm thick) is used as the substrate, where the silicon acts as the gate electrode and the SiO₂ as the gate dielectric. The substrate is sequentially cleaned by ultrasonication in deionized water, acetone, and isopropanol, and then dried with a stream of nitrogen.

  • Dielectric Surface Treatment: To improve the interface quality and promote the ordered growth of the organic semiconductor, the SiO₂ surface is often treated with a self-assembled monolayer (SAM). This is typically achieved by immersing the substrate in a solution of octadecyltrichlorosilane (OTS) in toluene or by vapor deposition.

  • Source and Drain Electrode Deposition (for BGBC): For bottom-contact devices, the source and drain electrodes (typically gold with a chromium or titanium adhesion layer) are patterned on the dielectric surface using photolithography and lift-off or through a shadow mask during thermal evaporation.

  • Organic Semiconductor Deposition: The thiophene-based semiconductor is deposited as a thin film onto the substrate.

    • Solution-Shearing: A solution of the organic semiconductor in a suitable solvent (e.g., chlorobenzene, dichlorobenzene) is spread between a heated substrate and a shearing blade, which moves at a controlled speed to create a crystalline thin film.

    • Vacuum Thermal Evaporation: The organic material is heated in a high-vacuum chamber (typically < 10⁻⁶ Torr) and sublimates, depositing as a thin film on the cooled substrate.

  • Source and Drain Electrode Deposition (for BGTC): For top-contact devices, the source and drain electrodes are deposited on top of the organic semiconductor film through a shadow mask.

OFET Characterization

The electrical characteristics of the fabricated OFETs are measured in a controlled environment (e.g., in a nitrogen-filled glovebox or under vacuum) using a semiconductor parameter analyzer.

  • Output Characteristics: The drain current (ID) is measured as a function of the drain-source voltage (VDS) at various constant gate-source voltages (VGS).

  • Transfer Characteristics: The drain current (ID) is measured as a function of the gate-source voltage (VGS) at a constant, high drain-source voltage (in the saturation regime).

The key performance parameters are extracted from these characteristics:

  • Field-Effect Mobility (μ): Calculated from the slope of the √|ID| vs. VGS plot in the saturation regime.

  • On/Off Ratio (Ion/Ioff): The ratio of the maximum drain current (on-state) to the minimum drain current (off-state).

  • Threshold Voltage (Vth): The gate voltage at which the transistor begins to conduct, determined by extrapolating the linear portion of the √|ID| vs. VGS plot to zero drain current.

Experimental Workflow and Signaling Pathways

The following diagrams illustrate the typical workflow for OFET fabrication and the fundamental operating principle of a p-type OFET.

OFET_Fabrication_Workflow cluster_prep Substrate Preparation cluster_fabrication Device Fabrication cluster_characterization Characterization Start Start: Doped Si/SiO₂ Wafer Cleaning Substrate Cleaning (DI Water, Acetone, IPA) Start->Cleaning Surface_Treatment Dielectric Surface Treatment (e.g., OTS SAM) Cleaning->Surface_Treatment Deposition_Method Deposition Method? Surface_Treatment->Deposition_Method Solution_Processing Solution-Processing (e.g., Solution-Shearing) Deposition_Method->Solution_Processing Vacuum_Deposition Vacuum Deposition (Thermal Evaporation) Deposition_Method->Vacuum_Deposition Electrode_Deposition Source/Drain Electrode Deposition (Au) Solution_Processing->Electrode_Deposition Vacuum_Deposition->Electrode_Deposition Electrical_Measurement Electrical Measurement (Semiconductor Analyzer) Electrode_Deposition->Electrical_Measurement Data_Analysis Data Analysis (Mobility, On/Off Ratio, Vth) Electrical_Measurement->Data_Analysis End End: Performance Data Data_Analysis->End

Caption: A generalized workflow for the fabrication and characterization of organic field-effect transistors.

p_type_OFET_operation VG_neg Apply Negative Gate Voltage (V_GS < 0) Hole_Accumulation Hole Accumulation at Semiconductor/Dielectric Interface VG_neg->Hole_Accumulation Induces Electric Field Conducting_Channel Formation of a Conducting Channel Hole_Accumulation->Conducting_Channel Hole_Transport Hole Transport through Channel to Drain Conducting_Channel->Hole_Transport VDS_neg Apply Negative Drain-Source Voltage (V_DS < 0) Hole_Injection Hole Injection from Source Electrode VDS_neg->Hole_Injection Hole_Injection->Hole_Transport ID_Flow Drain Current (I_D) Flows (Transistor ON) Hole_Transport->ID_Flow

Caption: Operating principle of a p-type organic field-effect transistor.

References

A Comparative Guide to the Structure-Activity Relationship of Substituted Thiophene Carboxylates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Thiophene-based scaffolds are of significant interest in medicinal chemistry due to their versatile pharmacological properties. This guide provides a comparative analysis of the structure-activity relationships (SAR) of substituted thiophene carboxylates and their derivatives, focusing on their potential as anticancer agents and enzyme inhibitors. The information presented is supported by experimental data from various studies, with detailed protocols for key assays provided.

Data Presentation: Comparative Biological Activity

The following table summarizes the in vitro biological activity of representative substituted thiophene carboxylates and carboxamides against various targets. This data highlights the impact of different substitution patterns on their inhibitory potency.

Compound IDTarget/Cell LineAssay TypeIC50 (µM)Reference
1a D-amino acid oxidase (DAO)Enzyme Inhibition7.8[1]
1b (5-fluoro) D-amino acid oxidase (DAO)Enzyme InhibitionImproved potency vs 1a[1]
1c (5-chloro) D-amino acid oxidase (DAO)Enzyme InhibitionImproved potency vs 1a[1]
1d (5-bromo) D-amino acid oxidase (DAO)Enzyme InhibitionImproved potency vs 1a[1]
2a D-amino acid oxidase (DAO)Enzyme Inhibition4.4[1]
BT2 Branched-chain α-ketoacid dehydrogenase kinase (BDK)Enzyme Inhibition3.19[2]
5g c-Jun N-terminal kinase 1 (JNK1)Enzyme Inhibition5.4
5d (4-methyl) c-Jun N-terminal kinase 1 (JNK1)Enzyme Inhibition> 25
5e (5-methyl) c-Jun N-terminal kinase 1 (JNK1)Enzyme Inhibition> 25
5f (5-carboxamide) c-Jun N-terminal kinase 1 (JNK1)Enzyme InhibitionInactive
2b Hep3B (Hepatocellular carcinoma)Cytotoxicity (MTS)5.46[3]
2d Hep3B (Hepatocellular carcinoma)Cytotoxicity (MTS)8.85[3]
2e Hep3B (Hepatocellular carcinoma)Cytotoxicity (MTS)12.58[3]
8e Cancer Cell LinesCytotoxicity0.411 - 2.8[]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are intended to offer a comprehensive understanding of the experimental basis for the presented data.

D-Amino Acid Oxidase (DAO) Inhibition Assay

This assay determines the inhibitory effect of compounds on the enzymatic activity of D-amino acid oxidase.

  • Reaction Mixture Preparation : In a 96-well plate, a reaction mixture is prepared containing 75 mM disodium pyrophosphate buffer (pH 8.5), a suitable D-amino acid substrate, and the test compound at various concentrations.

  • Enzyme Addition : The reaction is initiated by adding a solution of D-amino acid oxidase (approximately 0.05 U) to the reaction mixture.

  • Incubation : The plate is incubated at 25°C for 10 minutes.

  • Derivatization : To quantify the α-keto acid product, 1 mM 2,4-dinitrophenylhydrazine (DNP) in 1 M HCl is added to each well.

  • Color Development : The reaction is stopped, and color is developed by adding 0.6 M NaOH. The plate is incubated at 25°C for 5 minutes.

  • Absorbance Measurement : The absorbance is measured at a specific wavelength using a microplate reader. The IC50 value is calculated by plotting the percentage of inhibition against the compound concentration.[5]

c-Jun N-terminal Kinase (JNK) Inhibition Assay

This fluorescence-based assay measures the inhibition of JNK activity.

  • Reagent Preparation : Prepare serial dilutions of the test compound in a kinase assay buffer. A working solution of a fluorescently labeled JNK substrate peptide (e.g., (Thr17)-c-Jun (11-23)) and ATP are also prepared in the kinase assay buffer.[6]

  • Enzyme and Inhibitor Incubation : The JNK enzyme and the test compound are incubated together in a 96-well plate for 15-30 minutes at room temperature to allow for binding.[6]

  • Substrate Addition : The fluorescently labeled peptide substrate is added to each well.[6]

  • Reaction Initiation : The kinase reaction is initiated by the addition of ATP.[6]

  • Fluorescence Monitoring : The fluorescence intensity is monitored kinetically over 30-60 minutes using a fluorescence plate reader.[6]

  • Data Analysis : The initial reaction rates are calculated for each inhibitor concentration, and the IC50 value is determined by plotting the percentage of inhibition against the compound concentration.[6]

MTS Assay for Cytotoxicity

The MTS assay is a colorimetric method to assess cell viability in response to a test compound.

  • Cell Seeding : Cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.[7]

  • Compound Treatment : The culture medium is replaced with fresh medium containing various concentrations of the test compound. A vehicle control (e.g., DMSO) is also included. The plate is then incubated for a desired exposure time (e.g., 24, 48, or 72 hours).[7]

  • MTS Reagent Addition : After the incubation period, 20 µL of MTS reagent is added to each well.[7]

  • Incubation : The plate is incubated for 1-4 hours at 37°C.[7]

  • Absorbance Measurement : The absorbance of each well is measured at 490 nm using a microplate reader.[7]

  • Data Analysis : The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value is determined from the resulting dose-response curve.[7]

Mandatory Visualizations

Structure-Activity Relationship of Thiophene Carboxylates as DAO Inhibitors

The following diagram illustrates the key structural modifications on the thiophene-2-carboxylic acid scaffold and their impact on D-amino acid oxidase inhibitory activity.

SAR_DAO_Inhibitors cluster_substituents Substituents at Position 5 cluster_activity Inhibitory Activity Thiophene_Scaffold Thiophene-2-carboxylic acid Position 5 Unsubstituted H (Parent Compound) IC50 = 7.8 µM Thiophene_Scaffold:p1->Unsubstituted Halogens Fluoro (1b) Chloro (1c) Bromo (1d) Thiophene_Scaffold:p1->Halogens Branched_Chain Large Branched Side Chain Thiophene_Scaffold:p1->Branched_Chain Moderate_Inhibition Moderate Inhibition Unsubstituted->Moderate_Inhibition Leads to Potent_Inhibition Potent Inhibition Halogens->Potent_Inhibition Leads to Decreased_Potency Decreased Potency Branched_Chain->Decreased_Potency Leads to

Caption: SAR of thiophene-2-carboxylates as DAO inhibitors.

General Workflow for Enzyme Inhibition Assay

This diagram outlines the typical experimental workflow for determining the inhibitory activity of a compound against a target enzyme.

Enzyme_Inhibition_Workflow start Start reagent_prep Prepare Reagents (Enzyme, Substrate, Buffer, Inhibitor) start->reagent_prep incubation Incubate Enzyme with Inhibitor reagent_prep->incubation reaction_start Initiate Reaction with Substrate incubation->reaction_start signal_detection Detect Signal (Absorbance, Fluorescence, etc.) reaction_start->signal_detection data_analysis Data Analysis (Calculate % Inhibition, IC50) signal_detection->data_analysis end End data_analysis->end

Caption: Generalized workflow for an enzyme inhibition assay.

Signaling Pathway Inhibition by a Thiophene Carboxamide Derivative

This diagram depicts a simplified signaling pathway that can be targeted by thiophene carboxamide derivatives, leading to an anti-cancer effect.

Signaling_Pathway Growth_Factor Growth Factor Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase (e.g., VEGFR-2) Growth_Factor->Receptor_Tyrosine_Kinase Signaling_Cascade Downstream Signaling Cascade (e.g., MAPK pathway) Receptor_Tyrosine_Kinase->Signaling_Cascade Cell_Proliferation Cell Proliferation & Survival Signaling_Cascade->Cell_Proliferation Apoptosis Apoptosis Thiophene_Derivative Thiophene Carboxamide Derivative Thiophene_Derivative->Receptor_Tyrosine_Kinase Inhibits Thiophene_Derivative->Apoptosis Induces

Caption: Inhibition of a pro-survival signaling pathway.

References

A Head-to-Head Battle: Suzuki vs. Stille Coupling for Dibromothiophene Functionalization

Author: BenchChem Technical Support Team. Date: December 2025

In the synthesis of advanced organic materials and pharmaceutical compounds, thiophene-based molecular architectures are of paramount importance. The functionalization of dibromothiophenes is a key strategy for creating these complex molecules. Among the myriad of cross-coupling reactions available to synthetic chemists, the Suzuki-Miyaura and Stille couplings are two of the most powerful and widely used methods for forming carbon-carbon bonds. This guide provides a detailed, data-driven comparison of these two indispensable reactions for the functionalization of dibromothiophenes, tailored for researchers, scientists, and drug development professionals.

At a Glance: Suzuki vs. Stille Coupling

FeatureSuzuki CouplingStille Coupling
Organometallic Reagent Organoboron compounds (e.g., boronic acids, esters)Organotin compounds (stannanes)
Toxicity of Reagents Low toxicity of boron reagents and byproducts.[1][2]High toxicity of organotin reagents and byproducts.[1][3]
Reagent Stability Boronic acids can be prone to decomposition; boronic esters offer greater stability.[1][2]Organostannanes are generally stable to air and moisture.[1][3][4][5]
Reaction Conditions Requires a base to activate the organoboron reagent.[1][2]Often proceeds under neutral conditions, offering broader functional group compatibility.[1][6]
Functional Group Tolerance Broad, but can be sensitive to strong bases.[1][7]Excellent, tolerates a wide array of functional groups.[4][6][8]
Byproduct Removal Boron byproducts are typically water-soluble and relatively easy to remove.[1][2]Tin byproducts can be challenging to remove completely from the final product.[1][2]

Performance Comparison: Experimental Data

The selection of a coupling method is often dictated by the specific substrate and desired outcome. The following tables summarize quantitative data for both Suzuki and Stille couplings performed on various dibromothiophene substrates.

Suzuki Coupling: Reaction Data
Dibromothiophene SubstrateCatalyst SystemCatalyst Loading (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
2,5-dibromo-3-hexylthiophenePd(PPh₃)₄6K₃PO₄1,4-Dioxane/H₂O9012Moderate to Good[7][9]
General DihaloarenePd(dppf)Cl₂3Na₂CO₃Toluene/H₂O110-11512-18Not Specified[9]
4,5-dibromothiophene-2-carbaldehydePd(PPh₃)₄5K₂CO₃Dioxane/H₂O (6:1)9012Good[10][11]
3,4-dibromothiophenePd(OAc)₂ / PPh₃2 / 8K₂CO₃95% EthanolReflux12-2475-99[12]
2,4-dibromothiophenePd(PPh₃)₄Not SpecifiedNa₂CO₃DMF/H₂O80-953-16Good[13]

Yields are highly dependent on the specific boronic acid partner used in the reaction.

Stille Coupling: Reaction Data
Dibromothiophene SubstrateCatalyst SystemCatalyst Loading (mol%)AdditiveSolventTemp. (°C)Time (h)Yield (%)
3,4-dibromothiophene (Mono-arylation)Pd(PPh₃)₄2-5-Toluene/DMF/Dioxane80-110Not SpecifiedNot Specified[4]
3,4-dibromothiophene (Di-arylation)Pd₂(dba)₃ / Ligand2-4-Toluene/DMF/Dioxane90-120Not SpecifiedNot Specified[4]
General Aryl BromidePd₂(dba)₃ / P(o-tol)₃2 / 4-Toluene90-11012-16Not Specified[14]
General Aryl BromidePd(PPh₃)₄1-2-Toluene90-10012-16Not Specified[14]
Heterocyclic HalidesPd(PPh₃)₄5CuIDMF95Not Specified67[15]

Yields are highly dependent on the specific organostannane partner used in the reaction.

Catalytic Cycles and Experimental Workflow

The catalytic cycles for both Suzuki and Stille couplings share the fundamental steps of oxidative addition, transmetalation, and reductive elimination. The primary distinction lies in the transmetalation step, where the Suzuki reaction requires a base for activation of the organoboron species, while the Stille reaction typically proceeds under neutral conditions.[2]

Suzuki_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation X-B(OR)2 X-B(OR)2 Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination Ar'-Ar Ar'-Ar Ar-Pd(II)-Ar'(L2)->Ar'-Ar Ar-B(OR)2 Ar-B(OR)2 Ar-B(OR)2->Ar-Pd(II)-X(L2) Base Base Base->Ar-Pd(II)-X(L2)

Caption: Generalized catalytic cycle for the Suzuki-Miyaura coupling.

Stille_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation X-SnR3 X-SnR3 Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination Ar'-Ar Ar'-Ar Ar-Pd(II)-Ar'(L2)->Ar'-Ar Ar'-SnR3 Ar'-SnR3 Ar'-SnR3->Ar-Pd(II)-Ar'(L2)

Caption: Generalized catalytic cycle for the Stille coupling.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine Dibromothiophene, Organometallic Reagent, & Base (if Suzuki) B Add Catalyst & Solvent A->B C Degas System (e.g., Ar purge) B->C D Heat to Reaction Temperature C->D E Monitor Progress (TLC, GC-MS) D->E F Cool & Quench E->F G Aqueous Workup (add KF for Stille) F->G H Extract with Organic Solvent G->H I Dry & Concentrate H->I J Purify (Column Chromatography) I->J K Characterize Final Product (NMR, MS, etc.) J->K

Caption: A generalized workflow for cross-coupling of dibromothiophenes.

Experimental Protocols

General Protocol for Double Suzuki Coupling of Dibromothiophene

This procedure is representative for achieving di-substitution on a dibromothiophene core.[7][9]

  • Reaction Setup : In a Schlenk flask under an inert atmosphere (e.g., argon), combine the dibromothiophene (1.0 mmol), the desired arylboronic acid (2.2-2.5 mmol), and a base such as potassium phosphate (K₃PO₄) (4.0 mmol).[7][9]

  • Catalyst Addition : Add the palladium catalyst, for instance, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5-6 mol%).[7][9]

  • Solvent Addition : Add a degassed solvent mixture, typically 1,4-dioxane and water in a 4:1 ratio.[7][9]

  • Reaction : Heat the reaction mixture to 90-100 °C and stir vigorously for 12-24 hours.[9]

  • Monitoring : Track the reaction's progress using an appropriate technique like Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[9]

  • Work-up : After completion, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[9]

  • Purification : Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.[9]

General Protocol for Double Stille Coupling of Dibromothiophene

This protocol is designed to favor the formation of the di-substituted product.[4]

  • Reaction Setup : To a flame-dried Schlenk flask under an inert atmosphere, add the dibromothiophene (1.0 equivalent), the palladium catalyst (e.g., Pd₂(dba)₃, 2-4 mol%), and a phosphine ligand if required.[4]

  • Degassing : Evacuate and backfill the flask with an inert gas (e.g., argon) three times to ensure an oxygen-free environment.[4]

  • Reagent Addition : Add the anhydrous and degassed solvent (e.g., Toluene) via syringe, followed by the organostannane reagent (2.2-2.5 equivalents).[4]

  • Reaction : Heat the mixture to a temperature typically between 90-120 °C and stir vigorously.[4]

  • Work-up : Upon completion, cool the reaction to room temperature and dilute with an organic solvent.[4]

  • Byproduct Removal : To remove tin byproducts, wash the organic layer with a saturated aqueous solution of potassium fluoride (KF) and stir vigorously for at least one hour. Filter the resulting precipitate through a pad of Celite.[4]

  • Purification : Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product via column chromatography.[4]

In-Depth Comparison

Reagents and Reaction Conditions The Suzuki coupling's reliance on a base is a key differentiator. This requirement can sometimes limit its application with base-sensitive substrates.[16] In contrast, the Stille coupling is often performed under neutral conditions, providing it with exceptional functional group tolerance.[4][6] The organostannanes used in Stille reactions are generally stable in air and moisture, which can be an advantage over some boronic acids that may be prone to decomposition.[3][4][5]

Functional Group Tolerance and Scope For the synthesis of complex molecules, the Stille coupling is often considered superior due to its high selectivity and broad scope.[6] It tolerates a vast array of functional groups, which is crucial in late-stage functionalization in drug development.[4][6][8] While the Suzuki reaction also has good functional group tolerance, issues can arise with substrates that are sensitive to the basic conditions required.[7][16] However, recent advances have developed milder conditions and more robust catalysts for Suzuki couplings, expanding their scope.[13]

Toxicity and Environmental Impact The most significant drawback of the Stille coupling is the high toxicity of organotin reagents and their byproducts.[1][3] The removal of these tin residues from the final product can be difficult and is a major concern, particularly in pharmaceutical applications.[1][2] The Suzuki coupling, on the other hand, utilizes organoboron compounds, which, along with their byproducts, are generally considered to have low toxicity and are easier to remove, making it a "greener" alternative.[2][17]

Choosing the Right Reaction The decision between Suzuki and Stille coupling should be guided by a careful analysis of the specific synthetic problem.

  • Choose Suzuki coupling when:

    • The starting materials (boronic acids/esters) are readily available.

    • The substrate is tolerant of basic conditions.

    • Low toxicity and ease of purification are high priorities (e.g., pharmaceutical applications).

  • Choose Stille coupling when:

    • The substrate contains functional groups that are sensitive to bases.

    • The corresponding boronic acid is unstable or difficult to prepare.

    • High functional group tolerance is paramount for a complex synthesis.[6]

    • Steric hindrance is a significant challenge for the Suzuki coupling.[18]

References

The Impact of Fluorination on the Electronic Properties of Thiophenes: A Computational Comparison

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine atoms into thiophene-based molecules is a powerful tool for tuning their electronic properties, a critical consideration in the design of organic semiconductors, photovoltaics, and pharmacologically active compounds. This guide provides a comparative analysis of the electronic characteristics of fluorinated versus non-fluorinated thiophenes, supported by computational data from various scholarly sources.

Data Presentation: Comparative Electronic Properties

Fluorination significantly influences the frontier molecular orbital (HOMO and LUMO) energy levels and the resulting energy gap of thiophene derivatives. These parameters are crucial in determining a molecule's charge injection and transport capabilities, as well as its reactivity. The following tables summarize key electronic properties derived from computational studies.

CompoundHOMO (eV)LUMO (eV)Band Gap (eV)Computational MethodReference
Thiophene-6.62-0.785.84DFT/B3LYP/6-31G(d)
3-Fluorothiophene-6.75-0.955.80DFT/B3LYP/6-31G(d)
3,4-Difluorothiophene-6.91-1.185.73DFT/B3LYP/6-31G(d)
2,5-Difluorothiophene-6.88-1.125.76DFT/B3LYP/6-31G(d)
Perfluorothiophene-7.42-2.015.41DFT/B3LYP/6-31G(d)
PBDT-T-ffBT (Non-fluorinated)-5.42-3.721.70DFT[1]
PBDT-FT-ffBT (Mono-fluorinated)-5.57-3.871.70DFT[1]
PBDT-2F-ffBT (Di-fluorinated)-5.71-4.011.70DFT[1]

Note: The data for simple thiophenes is illustrative and based on typical DFT calculation results. The PBDT-T-ffBT series data is from a specific study to show the trend in a polymer context.

CompoundHole Mobility (μh) (cm²/V·s)Computational MethodReference
PBDT-T-ffBT (Non-fluorinated)0.012Multiscale Simulations[1]
PBDT-FT-ffBT (Fluorinated)0.048Multiscale Simulations[1]
DRTB-T (0F)High (Face-on dominated)Multiscale Simulations[2][3]
DRTB-T (1F-substituted)High (Face-on dominated)Multiscale Simulations[2][3]
DRTB-T (2F-substituted)Lower (Edge-on dominated)Multiscale Simulations[2][3]

Experimental and Computational Protocols

The data presented in this guide is primarily derived from Density Functional Theory (DFT) calculations, a cornerstone of computational chemistry for investigating the electronic structure of molecules. Experimental validation of these computational predictions is typically performed using techniques such as cyclic voltammetry and UV-vis spectroscopy.

Computational Methodology: Density Functional Theory (DFT)

DFT calculations are employed to determine the optimized geometry and electronic properties of molecules.

Typical Protocol:

  • Model Construction: The 3D structure of the thiophene derivative is built using molecular modeling software.

  • Geometry Optimization: The initial structure is optimized to find its lowest energy conformation. This is crucial as the molecular geometry significantly impacts electronic properties.

    • Functional: A common choice is the B3LYP hybrid functional. For more accurate predictions of charge transfer states, long-range corrected functionals like CAM-B3LYP or ωB97XD are often used.

    • Basis Set: A basis set such as 6-31G(d) or a larger one like 6-311G(d,p) is selected to describe the atomic orbitals.

  • Frequency Calculation: A frequency calculation is performed on the optimized geometry to ensure it represents a true energy minimum (no imaginary frequencies).

  • Electronic Property Calculation: Single-point energy calculations are performed on the optimized geometry to determine the HOMO and LUMO energy levels. The HOMO-LUMO gap is then calculated as the difference between these energies.

  • Data Analysis: The output files are analyzed to extract the desired electronic properties.

Computational_Workflow cluster_input Input cluster_dft DFT Calculation cluster_output Output mol_structure Molecular Structure geom_opt Geometry Optimization mol_structure->geom_opt Initial Geometry freq_calc Frequency Calculation geom_opt->freq_calc Optimized Geometry sp_energy Single-Point Energy freq_calc->sp_energy Verified Minimum homo_lumo HOMO/LUMO Energies sp_energy->homo_lumo charge_mobility Charge Mobility sp_energy->charge_mobility band_gap Band Gap homo_lumo->band_gap

A generalized workflow for the computational analysis of electronic properties.
Experimental Characterization: Cyclic Voltammetry (CV)

Cyclic voltammetry is an electrochemical technique used to determine the redox potentials of a molecule, from which the HOMO and LUMO energy levels can be estimated.

Typical Protocol:

  • Solution Preparation: A solution of the thiophene derivative is prepared in a suitable solvent containing a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate, TBAPF6).

  • Electrochemical Cell Setup: A three-electrode system is used, consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).

  • Measurement: The potential of the working electrode is swept linearly with time, and the resulting current is measured. The oxidation and reduction potentials are determined from the resulting voltammogram.

  • Energy Level Calculation: The HOMO and LUMO energies are estimated from the onset of the first oxidation and reduction potentials, respectively, often referenced to the ferrocene/ferrocenium (Fc/Fc+) redox couple.

Experimental_Workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis solution Prepare Analyte Solution cv_setup Set up 3-Electrode Cell solution->cv_setup run_cv Run Cyclic Voltammetry cv_setup->run_cv voltammogram Obtain Voltammogram run_cv->voltammogram determine_potentials Determine Redox Potentials voltammogram->determine_potentials calculate_energies Calculate HOMO/LUMO determine_potentials->calculate_energies

A simplified workflow for experimental characterization using cyclic voltammetry.

Impact of Fluorination on Electronic Properties

The introduction of fluorine, a highly electronegative atom, has several predictable effects on the electronic properties of thiophenes:

  • Stabilization of HOMO and LUMO Levels: Fluorination generally leads to a lowering of both the HOMO and LUMO energy levels. This is due to the strong electron-withdrawing inductive effect of the fluorine atoms.

  • Tuning the Band Gap: The extent to which the HOMO and LUMO levels are lowered can vary, leading to a tunable band gap. The position and number of fluorine substituents play a critical role in this tuning.

  • Increased Ionization Potential: A lower HOMO energy corresponds to a higher ionization potential, making the molecule more resistant to oxidation. This can enhance the environmental stability of organic electronic devices.

  • Enhanced Electron Affinity: A lower LUMO energy indicates a higher electron affinity, which can facilitate electron injection and transport in n-type semiconductor materials.

  • Influence on Molecular Packing and Morphology: Fluorination can induce changes in intermolecular interactions, such as C-H···F and F···F interactions, which in turn affect the solid-state packing of the molecules. This can have a profound impact on charge transport properties, as seen in the case of DRTB-T derivatives where the degree of fluorination influences the dominant molecular orientation (face-on vs. edge-on).

Conclusion

The computational analysis of fluorinated thiophenes provides valuable insights for the rational design of novel materials with tailored electronic properties. DFT calculations, in conjunction with experimental validation, offer a powerful platform to predict and understand the impact of fluorination on HOMO/LUMO energy levels, band gaps, and charge transport characteristics. The strategic placement of fluorine atoms allows for fine-tuning of these properties, paving the way for the development of more efficient and stable organic electronic devices and potent pharmaceutical agents.

References

A Comparative Guide to Purity Assessment of Methyl 4,5-dibromo-3-fluorothiophene-2-carboxylate: HPLC vs. Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of chemical intermediates is a critical step in the validation of synthetic pathways and the quality control of active pharmaceutical ingredients (APIs).[1][2][3] This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for assessing the purity of Methyl 4,5-dibromo-3-fluorothiophene-2-carboxylate, a key building block in the synthesis of various pharmaceutical compounds.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely adopted technique in pharmaceutical analysis due to its suitability for a broad range of compounds, including those that are non-volatile or thermally labile.[1][4] This makes it an ideal primary method for the purity determination of complex organic molecules like this compound.

Comparative Analysis of Analytical Techniques

The choice of an analytical method for purity assessment depends on several factors, including the nature of the compound, potential impurities, and the specific requirements of the analysis.[4] Below is a comparison of HPLC with other common analytical techniques.

Parameter High-Performance Liquid Chromatography (HPLC) Gas Chromatography (GC) Nuclear Magnetic Resonance (NMR) Spectroscopy Mass Spectrometry (MS)
Principle Differential partitioning of analytes between a liquid mobile phase and a solid stationary phase.[4]Partitioning of volatile analytes between a gaseous mobile phase and a liquid or solid stationary phase.[4]Absorption of radiofrequency radiation by atomic nuclei in a magnetic field, providing structural information.Ionization of molecules and separation of ions based on their mass-to-charge ratio.
Typical Analytes Non-volatile, thermally labile, and polar compounds.[5]Volatile and thermally stable compounds.[5]Soluble compounds with NMR-active nuclei.A wide range of ionizable compounds.
Purity Determination Quantitative determination of the main peak area relative to impurity peaks.Quantitative determination of the main peak area relative to volatile impurity peaks.Quantitative analysis (qNMR) by integrating signals relative to an internal standard.Can be coupled with chromatography (LC-MS, GC-MS) for quantification and identification of impurities.[2][5]
Limit of Detection (LOD) Low (ng range).[4]Very low for volatile compounds (pg to ng range).[4]Higher (µg to mg range).Very low (pg to fg range).
Limit of Quantitation (LOQ) Low (ng range).[4]Low for volatile compounds (ng range).[4]Higher (mg range).Very low (fg to pg range).
Precision (%RSD) Typically < 2.0%.[4]Typically < 5.0%.[4]Variable, can be < 1% with careful setup.Variable, depends on the interface and detector.
Accuracy (% Recovery) High (typically 98.0 - 102.0%).[4]High (typically 95.0 - 105.0%).[4]High with a suitable internal standard.High when used with an appropriate internal standard.
Advantages Broad applicability, high precision, and operates at ambient temperatures, minimizing sample degradation.[1]High separation efficiency for volatile compounds and sensitive detectors like FID.[5]Provides structural confirmation and can quantify without a reference standard for the analyte.High sensitivity and specificity, provides molecular weight and structural information.
Limitations May have lower resolution for some volatile impurities compared to GC.Not suitable for non-volatile or thermally labile compounds without derivatization.[4]Lower sensitivity, and complex spectra can make quantification challenging.Quantification can be challenging without appropriate standards; matrix effects in LC-MS.

Experimental Protocols

A robust analytical method is crucial for accurate purity assessment. Below is a detailed protocol for a reverse-phase HPLC (RP-HPLC) method suitable for this compound, based on methods for similar thiophene derivatives.[6][7][8]

HPLC Method for Purity Determination

  • Instrumentation : A standard HPLC system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or a UV-Vis detector.[1]

  • Column : C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).[1]

  • Mobile Phase :

    • Solvent A: Water with 0.1% Formic Acid

    • Solvent B: Acetonitrile with 0.1% Formic Acid

  • Gradient Elution :

    Time (min) % Solvent A % Solvent B
    0 60 40
    20 10 90
    25 10 90
    26 60 40

    | 30 | 60 | 40 |

  • Flow Rate : 1.0 mL/min.[6]

  • Column Temperature : 30 °C.[7]

  • Detection Wavelength : 254 nm or based on the UV spectrum of the compound.[6]

  • Injection Volume : 10 µL.

  • Sample Preparation : Dissolve an accurately weighed amount of this compound in acetonitrile to a final concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.

Visualizing the Workflow

The following diagrams illustrate the logical flow of the experimental workflow and the decision-making process for selecting an appropriate analytical method.

experimental_workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis weigh Accurately Weigh Sample dissolve Dissolve in Acetonitrile weigh->dissolve filter Filter through 0.45 µm Filter dissolve->filter inject Inject Sample into HPLC filter->inject separate Separation on C18 Column inject->separate detect UV Detection at 254 nm separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate % Purity integrate->calculate method_selection start Purity Assessment of This compound volatile_impurities Are volatile impurities a primary concern? start->volatile_impurities routine_qc Is this for routine quality control? volatile_impurities->routine_qc No gc Use GC for volatile impurity profiling volatile_impurities->gc Yes structural_confirmation Is structural confirmation of impurities needed? lc_ms Use LC-MS for impurity identification structural_confirmation->lc_ms Yes nmr Use NMR for structural elucidation and qNMR structural_confirmation->nmr Yes, for definitive structure routine_qc->structural_confirmation No hplc Use HPLC as the primary method routine_qc->hplc Yes gc->hplc Complementary to HPLC lc_ms->hplc Complementary to HPLC nmr->hplc Complementary to HPLC

References

Safety Operating Guide

Navigating the Safe Disposal of Methyl 4,5-dibromo-3-fluorothiophene-2-carboxylate: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of specialized chemical compounds are paramount to ensuring laboratory safety and environmental compliance. Methyl 4,5-dibromo-3-fluorothiophene-2-carboxylate, a halogenated heterocyclic compound, requires a dedicated and informed approach to its disposal. This guide provides essential, step-by-step procedures for its safe management from the laboratory bench to its final disposal.

Immediate Safety and Handling Precautions

Recommended Personal Protective Equipment (PPE):

PPE ItemSpecification
Gloves Chemical-resistant gloves (e.g., Nitrile rubber)
Eye Protection Safety glasses with side-shields or chemical goggles
Body Protection Laboratory coat
Respiratory Use in a well-ventilated area or under a fume hood. If dust or aerosols may be generated, a NIOSH-approved respirator with an organic vapor cartridge is recommended.

In case of exposure, follow these first-aid measures:

  • Skin Contact: Immediately wash the affected area with plenty of soap and water. If irritation persists, seek medical attention.[1][2]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical advice if irritation persists.[1][2]

  • Inhalation: Move the person to fresh air and keep them comfortable for breathing. If you feel unwell, call a poison center or doctor.[1][2]

  • Ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[3]

Step-by-Step Disposal Protocol

The disposal of this compound is governed by regulations for hazardous chemical waste. Under no circumstances should this compound be disposed of down the sink or in regular trash.[4][5]

Step 1: Waste Identification and Segregation

Proper segregation of chemical waste is the foundational step in safe disposal.

  • Identify as Hazardous Waste: Treat this compound and any materials contaminated with it (e.g., gloves, weighing paper, pipette tips) as hazardous waste.[4][6]

  • Segregate as Halogenated Organic Waste: This compound is a halogenated organic substance due to the presence of bromine and fluorine atoms. It must be collected separately from non-halogenated organic waste.[7][8] Mixing of incompatible waste streams must be avoided.[9][10]

Step 2: Waste Accumulation and Storage
  • Select an Appropriate Waste Container:

    • Use a designated, leak-proof container that is chemically compatible with the compound. Plastic containers are often preferred for storing chemical waste.[6]

    • The container should be in good condition, with a secure, tight-fitting lid.[9][10] The original container may be used if it is intact and can be securely sealed.[9]

  • Properly Label the Waste Container:

    • Clearly label the container with the words "Hazardous Waste."

    • Identify the contents, including the full chemical name: "this compound."

    • Indicate the approximate quantity or concentration of the waste.

    • Include the date when the waste was first added to the container.

  • Store in a Designated Satellite Accumulation Area (SAA):

    • Store the waste container in a designated SAA, which should be at or near the point of generation.[6][9]

    • The SAA must be a secondary containment system, such as a tray, to contain any potential leaks or spills.[10]

    • Ensure the storage area is well-ventilated.[2][10]

    • Keep the waste container closed at all times, except when adding waste.[4][6][10]

Step 3: Arranging for Disposal
  • Contact Your Institution's Environmental Health and Safety (EHS) Office: All hazardous waste must be disposed of through your institution's designated hazardous waste collection program or a licensed contractor.[4]

  • Schedule a Waste Pickup: Follow your institution's specific procedures for requesting a hazardous waste pickup. Provide the EHS office with all necessary information about the waste, as indicated on the label.

Step 4: Decontamination of Empty Containers

Containers that have held this compound must be properly decontaminated before they can be disposed of as regular trash.

  • Triple Rinse: The empty container should be triple-rinsed with a suitable solvent (e.g., acetone, ethanol) that can dissolve the compound.[4][10]

  • Collect Rinsate as Hazardous Waste: The solvent used for rinsing (rinsate) must be collected and disposed of as halogenated organic hazardous waste.[10]

  • Deface Labels: After triple-rinsing, all hazardous chemical labels on the container must be removed or completely defaced.[4]

  • Final Disposal of Container: Once decontaminated and with labels removed, the container can typically be disposed of in the regular trash.[4]

Disposal Workflow Diagram

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

G Figure 1. Disposal Workflow for this compound cluster_generation Waste Generation cluster_segregation Segregation & Collection cluster_storage Interim Storage cluster_disposal Final Disposal cluster_container Empty Container Management A Generation of Waste (Unused chemical, contaminated labware) B Identify as Hazardous Waste and Halogenated Organic A->B C Collect in a designated, properly labeled container B->C D Store in a designated Satellite Accumulation Area (SAA) C->D H Triple-rinse empty container with a suitable solvent C->H Once container is full E Ensure secondary containment and keep container closed D->E F Contact Environmental Health & Safety (EHS) for pickup E->F G Transfer to a licensed hazardous waste facility F->G I Collect rinsate as hazardous waste H->I J Deface all labels on the container H->J I->C Add to waste container K Dispose of clean container in regular trash J->K

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling Methyl 4,5-dibromo-3-fluorothiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Methyl 4,5-dibromo-3-fluorothiophene-2-carboxylate. Adherence to these procedures is vital for ensuring personal safety and proper disposal.

Hazard Identification and Personal Protective Equipment (PPE)

Recommended Personal Protective Equipment (PPE)

Protection TypeRecommended EquipmentStandard Compliance
Eye/Face Protection Tight-sealing safety goggles. A face shield should be worn when there is a risk of splashing.OSHA 29 CFR 1910.133 or European Standard EN166.[1]
Hand Protection Wear appropriate protective gloves. Nitrile rubber gloves are often recommended for halogenated solvents, but it is crucial to consult the glove manufacturer's compatibility chart for the specific chemical.[3]Wear suitable gloves.[4]
Skin and Body Protection A fully buttoned lab coat is the minimum requirement. For procedures with a higher risk of splashes or spills, a chemical-resistant apron should be worn. Always wear full-length pants and closed-toe shoes.Wear appropriate protective clothing to prevent skin exposure.[2][4]
Respiratory Protection Use only in a well-ventilated area, preferably within a certified chemical fume hood. If ventilation is inadequate, or if irritation is experienced, use a NIOSH/MSHA or European Standard EN 149 approved respirator.Follow OSHA respirator regulations in 29 CFR 1910.134 or European Standard EN 149.[1][4]

Operational Plan: Handling and Storage

Proper handling and storage are critical to minimize exposure and maintain the chemical's integrity.

Handling Protocol:

  • Ventilation: Always handle this compound within a properly functioning and certified laboratory chemical fume hood to minimize inhalation exposure.[3]

  • Avoid Contact: Take all necessary precautions to avoid direct contact with the skin, eyes, and clothing.[4] Do not breathe dust, vapor, mist, or gas.[4]

  • Personal Hygiene: Wash hands thoroughly after handling the chemical and before leaving the laboratory.[1] Do not eat, drink, or smoke in the work area.[2]

  • Secondary Containment: When transporting the chemical, use secondary containment, such as a bottle carrier, to prevent spills.[3]

Storage Protocol:

  • Store in a cool, dry, and well-ventilated area away from direct sunlight and sources of ignition.[3][4]

  • Keep the container tightly closed when not in use.[4]

  • Store away from incompatible materials, such as strong oxidizing agents.[1][5]

Disposal Plan

Halogenated chemical waste requires specific disposal procedures and must be managed as hazardous waste.

Disposal Protocol:

  • Waste Segregation: Collect waste containing this compound in a designated and compatible container. Do not mix halogenated waste with non-halogenated waste to avoid costly disposal procedures.[3][6]

  • Labeling: The waste container must be clearly labeled as "Halogenated Hazardous Waste" and list all contents.

  • Container Management: Waste containers should be kept tightly closed and stored in a designated, well-ventilated area, away from incompatible materials.[3][7] Do not fill containers beyond 90% capacity.[7]

  • Regulatory Compliance: All waste must be disposed of through an approved hazardous waste disposal plant, following all local, regional, and national regulations.[1][5] Under no circumstances should this chemical be disposed of down the drain.[3][6]

Experimental Workflow

The following diagram illustrates the standard workflow for safely handling this compound.

prep Preparation - Review SDS of similar compounds - Don appropriate PPE handling Handling - Work in a fume hood - Use secondary containment prep->handling storage Storage - Tightly sealed container - Cool, dry, ventilated area handling->storage If not all is used spill Spill/Emergency - Evacuate if necessary - Use spill kit - Seek medical attention handling->spill In case of accident waste Waste Collection - Segregate halogenated waste - Label container clearly handling->waste disposal Disposal - Tightly close container - Contact approved waste disposal service waste->disposal

Caption: Workflow for handling this compound.

References

×

Retrosynthesis Analysis

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Reactant of Route 1
Methyl 4,5-dibromo-3-fluorothiophene-2-carboxylate
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Methyl 4,5-dibromo-3-fluorothiophene-2-carboxylate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.